molecular formula C3H5FO B1316920 3-Fluorooxetane CAS No. 26272-86-6

3-Fluorooxetane

Cat. No.: B1316920
CAS No.: 26272-86-6
M. Wt: 76.07 g/mol
InChI Key: ZYHRCFBHAKRMMN-UHFFFAOYSA-N
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Description

3-Fluorooxetane (CAS 26272-86-6) is a fluorinated four-membered cyclic ether serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound has a molecular formula of C3H5FO and a molecular weight of 76.07 g/mol. Its density is reported at 1.074 g/cm³, with a boiling point of approximately 35.1°C at 760 mmHg . The incorporation of fluorine into molecular frameworks is a common strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a small, strained heterocycle, this compound is of significant interest for ring-opening reactions and as a synthetic precursor for the development of more complex fluorinated molecules. Fluoro-functionalized compounds are also explored in environmental science for the preparation of specialized adsorbents, leveraging fluorine-fluorine interactions for the selective extraction of persistent perfluorinated compounds (PFCs) from environmental samples . This compound is provided for research purposes as a high-quality reference material. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHRCFBHAKRMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559408
Record name 3-Fluorooxetane
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Molecular Weight

76.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26272-86-6
Record name 3-Fluorooxetane
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URL https://commonchemistry.cas.org/detail?cas_rn=26272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorooxetane
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Foundational & Exploratory

The Emergence of 3-Fluorooxetane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 3-fluorooxetane scaffold is emerging as a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound in the development of new drug scaffolds, with comparative insights from its well-studied counterpart, 3,3-difluorooxetane.

Introduction: The Value of Fluorinated Oxetanes in Medicinal Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant attention in drug discovery due to their unique ability to improve aqueous solubility, metabolic stability, and lipophilicity while acting as bioisosteres for commonly used functional groups. The introduction of fluorine onto the oxetane ring further enhances these desirable properties. The high electronegativity and relatively small size of the fluorine atom can lead to favorable changes in pKa, dipole moment, and conformational preference of a molecule, which can in turn enhance target binding affinity and improve pharmacokinetic profiles.

While much of the recent literature has focused on the 3,3-difluorooxetane moiety, the mono-fluorinated this compound offers a nuanced alternative for fine-tuning molecular properties. This guide will delve into the specifics of this compound, while drawing relevant comparisons to the gem-difluoro analogue to provide a broader context for its application.

Synthesis of this compound Building Blocks

The synthesis of this compound derivatives can be approached through several synthetic strategies, often involving the construction of the oxetane ring followed by fluorination, or the use of fluorinated precursors. A general and robust method for the synthesis of the oxetane ring is the intramolecular Williamson ether synthesis.

General Experimental Protocol: Intramolecular Cyclization for Oxetane Formation

A common precursor for the synthesis of 3-substituted oxetanes is a di-halo-propanol derivative. The following protocol outlines a general procedure for the formation of a 3-(halomethyl)oxetane, which can be a precursor to further functionalization or fluorination.

Reaction Scheme:

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Separate the layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-(bromomethyl)oxetane by silica gel column chromatography.

Note: Direct fluorination of the resulting 3-(hydroxymethyl)oxetane (after conversion of the bromomethyl group) can be achieved using a variety of fluorinating agents.

Characterization of this compound

The unambiguous identification and characterization of this compound and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations for this compound
¹H NMR The proton on the carbon bearing the fluorine (C3) would appear as a complex multiplet significantly downfield due to the deshielding effect of the fluorine atom. The adjacent methylene protons (C2 and C4) would also be deshielded and show complex splitting patterns due to proton-proton and proton-fluorine coupling.
¹³C NMR The carbon directly attached to the fluorine (C3) is expected to show a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The other two carbons of the oxetane ring will also be observable.
¹⁹F NMR A single resonance is expected. The chemical shift will be characteristic of a secondary alkyl fluoride. This signal will be split into a complex multiplet due to coupling with the neighboring protons.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M+). The fragmentation pattern would likely involve the loss of small neutral molecules such as HF and cleavage of the oxetane ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C-O-C stretching of the ether in the oxetane ring (around 1000-1100 cm⁻¹) and a C-F stretching band (around 1000-1400 cm⁻¹) would be expected.

Physicochemical Properties and Their Impact on Drug Design

The introduction of a single fluorine atom in the 3-position of the oxetane ring can have a profound impact on the molecule's physicochemical properties, which are critical for its behavior as a drug scaffold.

Property Impact of 3-Fluoro Substitution Relevance in Drug Discovery
Lipophilicity (LogP) The effect on LogP can be subtle. While fluorination generally increases lipophilicity, the introduction of a single fluorine in a polar ring system may lead to a less pronounced increase or even a slight decrease compared to a non-fluorinated analogue.Modulating LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility The polar nature of the C-F bond and the ether oxygen can contribute to improved aqueous solubility compared to more lipophilic, non-polar scaffolds.Enhanced solubility is often a key objective in drug development to ensure adequate bioavailability.
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the 3-position of the oxetane ring more resistant to metabolic oxidation by cytochrome P450 enzymes.Increased metabolic stability can lead to a longer drug half-life and improved pharmacokinetic profile.
pKa of Proximal Groups The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic functional groups (e.g., amines), reducing their basicity.Fine-tuning the pKa of ionizable groups is critical for controlling a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding.
Conformation and Binding The fluorine atom can influence the puckering of the oxetane ring and participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.The conformational constraints and potential for specific interactions can lead to enhanced binding affinity and selectivity for the target protein.

Case Study: 3,3-Difluorooxetane as a Bioisostere

While specific examples of this compound in advanced drug candidates are not yet widely published, the extensive research on 3,3-difluorooxetane provides a strong rationale for the utility of mono-fluorinated oxetanes. The 3,3-difluorooxetane unit has been successfully employed as a bioisosteric replacement for other chemical groups, offering improvements in drug-like properties.

For instance, in a known selective inhibitor of histone deacetylases SirT1 and SirT2, Tenovin-6, the replacement of a tert-butyl group with a 3,3-difluorooxetane moiety resulted in a compound that retained significant biological activity. This modification also led to increased hydrophilicity and reduced affinity for the P-glycoprotein efflux pump, both of which are desirable pharmacokinetic properties. This successful application of the 3,3-difluorooxetane unit highlights the potential of fluorinated oxetanes to serve as versatile and beneficial scaffolds in drug design.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a typical workflow for the synthesis and evaluation of a novel drug candidate incorporating a this compound scaffold.

Synthetic Workflow for a this compound Containing Compound

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of 3-Hydroxyoxetane Precursor Start->Step1 Step2 Fluorination Reaction (e.g., with DAST or Deoxo-Fluor) Step1->Step2 Step3 Purification of This compound Intermediate Step2->Step3 Step4 Coupling with Drug Scaffold Backbone Step3->Step4 Step5 Final Purification and Characterization Step4->Step5 End Novel Drug Candidate Step5->End

Caption: A generalized synthetic workflow for incorporating a this compound moiety into a drug candidate.

Drug Discovery Evaluation Workflow

Evaluation_Workflow Candidate This compound Drug Candidate PhysChem Physicochemical Property Profiling (Solubility, LogP, pKa) Candidate->PhysChem InVitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Candidate->InVitro_ADME InVitro_Bio In Vitro Biological Activity Assays (Target Binding, Potency) Candidate->InVitro_Bio InVivo_PK In Vivo Pharmacokinetic Studies InVitro_ADME->InVivo_PK InVitro_Bio->InVivo_PK Lead_Opt Lead Optimization InVivo_PK->Lead_Opt

Caption: A typical workflow for the preclinical evaluation of a this compound-containing drug candidate.

Conclusion

The this compound scaffold represents a promising and still relatively underexplored area in medicinal chemistry. Its unique combination of the structural and electronic properties of an oxetane ring with the modulating effects of a single fluorine atom offers a valuable tool for the fine-tuning of drug candidates. By leveraging the insights gained from the more established 3,3-difluorooxetane analogues, medicinal chemists can strategically employ this compound to enhance the solubility, metabolic stability, and target affinity of novel therapeutics. As synthetic methodologies become more refined and accessible, the incorporation of this compound into drug discovery programs is poised to expand, potentially leading to the development of safer and more effective medicines.

The Impact of 3-Fluorooxetane Incorporation on Physicochemical Properties: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the 3-fluorooxetane moiety has emerged as a valuable functional group for fine-tuning the physicochemical properties of molecules. This technical guide provides an in-depth analysis of the core physicochemical properties of compounds containing the this compound motif, offering a comparative perspective against common isosteres. It also details key experimental protocols for assessing these properties and visualizes the workflows for these essential assays.

Core Physicochemical Properties of this compound Containing Compounds

The introduction of a this compound group can significantly modulate a compound's lipophilicity, acidity/basicity, solubility, metabolic stability, and permeability. These alterations stem from the unique combination of the oxetane ring's strain, polarity, and three-dimensional structure, coupled with the high electronegativity of the fluorine atom.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data on the impact of the oxetane and fluorooxetane moieties on key physicochemical parameters, drawing comparisons with commonly used cyclopropyl, cyclobutyl, and gem-dimethyl isosteres.[1]

Table 1: Impact on pKa of Adjacent Amines [1]

MoietypKaΔpKa (vs. gem-dimethyl)
gem-dimethyl10.50
cyclopropyl9.0-1.5
cyclobutyl10.2-0.3
oxetane7.5-3.0
3-fluoro-3-(trifluoromethyl)oxetane5.8-4.7

Note: The pKa values are for amines attached to the respective moieties. The data highlights the significant pKa-lowering effect of the oxetane ring, which is further amplified by fluorination.

Table 2: Impact on Lipophilicity (LogP) [1]

MoietyLogP
gem-dimethyl1.9
cyclopropyl1.5
cyclobutyl2.1
oxetane1.1
3-fluoro-3-(trifluoromethyl)oxetane2.3

Note: LogP values are for the core moieties. The oxetane ring generally reduces lipophilicity compared to its carbocyclic and acyclic analogs. However, the introduction of fluoroalkyl groups can counteract this effect and significantly increase lipophilicity.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for lead optimization. The following are detailed methodologies for key experiments.

Lipophilicity (LogP) Determination by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.

Protocol:

  • Preparation of Phases: Prepare water and n-octanol phases that are mutually saturated. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a precise volume of the n-octanol phase.

  • Partitioning: Add a precise volume of the water phase to the n-octanol solution of the compound.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water)

Aqueous Solubility Determination

Aqueous solubility can be determined using kinetic or thermodynamic methods.

Protocol (Thermodynamic Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound.

Metabolic Stability Assessment (Liver Microsomal Assay)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the reaction buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constants of a compound.

Protocol:

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Solution Preparation:

    • Prepare a solution of the test compound in a donor buffer (e.g., PBS, pH 7.4).

    • Fill the wells of a 96-well acceptor plate with acceptor buffer.

  • Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Add the test compound solution to the donor wells and incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Mutually Saturated n-Octanol and Water Phases partition Add Water Phase to Octanol Solution prep_phases->partition prep_sample Dissolve Compound in n-Octanol prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Both Phases (HPLC/LC-MS) separate->quantify calculate Calculate LogP quantify->calculate Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, and Compound prep_plate Add Reagents to 96-Well Plate prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Stop Reaction at Time Points start_reaction->time_points process_samples Centrifuge and Collect Supernatant time_points->process_samples analyze Analyze by LC-MS/MS process_samples->analyze calc_stability Calculate Half-life and Clearance analyze->calc_stability PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat Donor Plate with Lipid assemble Assemble Donor and Acceptor Plates prep_membrane->assemble prep_solutions Prepare Compound and Acceptor Solutions prep_solutions->assemble add_compound Add Compound to Donor Wells assemble->add_compound incubate Incubate add_compound->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

References

3-Fluorooxetane: A Technical Guide to a Novel Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the emerging fluorinated motifs, the 3-fluorooxetane ring has garnered significant interest as a versatile bioisosteric replacement for commonly employed functional groups. This technical guide provides an in-depth overview of this compound, contrasting it with its well-studied counterpart, 3,3-difluorooxetane, and exploring its potential to enhance drug discovery programs.

The Rise of Fluorinated Oxetanes in Drug Design

Oxetanes, four-membered cyclic ethers, have been increasingly utilized in medicinal chemistry as replacements for methylene, gem-dimethyl, and carbonyl groups.[1] Their introduction can lead to improved metabolic stability, increased aqueous solubility, and a reduction in the basicity of adjacent amines.[2] The addition of fluorine to the oxetane scaffold further refines its properties, offering a unique combination of steric and electronic effects that can be leveraged to overcome common drug development hurdles.

While much of the published research has focused on the 3,3-difluorooxetane moiety, the monosubstituted this compound presents a distinct set of characteristics that can be advantageous in specific contexts. This guide will primarily focus on this compound, drawing comparisons with 3,3-difluorooxetane to provide a comprehensive understanding of this emerging bioisostere.

Physicochemical Properties: A Comparative Analysis

The introduction of one or two fluorine atoms at the 3-position of the oxetane ring significantly alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug design.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A systematic comparison of the lipophilicity of 3-oxetanylmethanol and its fluorinated derivatives reveals interesting trends. While the non-fluorinated 3-oxetanylmethanol has a calculated LogP of -0.80, the introduction of a single fluorine atom can modulate this value.[3] In a study comparing fluorinated isopropyl, cyclopropyl, and 3-oxetanyl groups, it was observed that β-fluorination of an oxetanyl derivative led to a slight increase in lipophilicity, a trend that contrasts with the decrease seen upon fluorination of isopropyl and cyclopropyl groups.[3]

In the case of 3,3-difluorooxetane, its incorporation in place of a tert-butyl group in the sirtuin inhibitor Tenovin-6 resulted in a decrease in lipophilicity (LogP and LogD7.4) by 0.7–1.3 units.[4] This highlights the context-dependent nature of fluorine's effect on lipophilicity.

Table 1: Comparative Lipophilicity Data

Compound/MoietyLogPData Source
3-Oxetanylmethanol-0.80 (calculated)[3]
3,3-diFOx-Tenovin-6 vs. Tenovin-6 (tert-butyl)↓ 0.7–1.3 units[4]
Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[5] The introduction of a 3,3-difluorooxetane moiety has been shown to lower the pKa of adjacent amines. For example, the pKa of a piperidine derivative was lowered by the introduction of a 3,3-difluorooxetane group.[4] Fluorination of oxetane derivatives can lead to a decrease in pKa values by up to three units when replacing gem-dimethyl, cyclopropyl, or cyclobutylidene moieties.[6] While specific data for this compound is limited, it is expected to have a pKa-lowering effect, albeit less pronounced than the 3,3-difluoro analogue.

Table 2: Impact of Fluorinated Oxetanes on pKa

MoietyEffect on pKa of Adjacent AmineReference
3,3-DifluorooxetaneDecrease[4]
Fluorinated Oxetanes (general)Decrease by up to 3 units[6]
Metabolic Stability

Table 3: Metabolic Stability Enhancement

Bioisosteric ReplacementCompoundEffect on Metabolic StabilityReference
tert-butyl → 3,3-DifluorooxetaneTenovin-6Improved[4]
Dipole Moment and Hydrogen Bond Accepting Capacity

The dipole moment of a molecule influences its solubility and interactions with biological targets. The calculated dipole moment of 3,3-difluorooxetane is relatively low (0.39 D), suggesting it can be a good mimic for non-polar cycloalkyl groups.[4] The fluorine atom in this compound can act as a weak hydrogen bond acceptor, a property that can be crucial for ligand-protein interactions.[9][10]

Synthesis of this compound Building Blocks

The accessibility of building blocks is crucial for the widespread adoption of a new bioisostere. Several synthetic routes to this compound derivatives have been reported.

Synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid

One approach involves the synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid, a versatile building block for further elaboration.[11]

G Starting Material 3-Hydroxy-3-(hydroxymethyl)oxetane Step1 Protection Starting Material->Step1 Protected Diol Protected Diol Step1->Protected Diol Step2 Fluorination Protected Diol->Step2 Fluorinated Intermediate 3-(Fluoromethyl)-3-hydroxyoxetane Step2->Fluorinated Intermediate Step3 Oxidation Fluorinated Intermediate->Step3 Final Product 3-(Fluoromethyl)oxetane-3-carboxylic acid Step3->Final Product

Caption: Synthetic scheme for 3-(fluoromethyl)oxetane-3-carboxylic acid.

General Experimental Protocol: Synthesis of 3-Aryloxetanes

The following provides a general protocol for the synthesis of 3-aryloxetanes, which can be adapted for fluorinated analogues. This typically involves a Suzuki coupling reaction.[12]

Materials:

  • 3-Bromooxetane or a suitable precursor

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • To a reaction vessel, add the 3-bromooxetane, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Bioisosteric Replacement Strategies and Case Studies

The this compound and 3,3-difluorooxetane moieties can serve as bioisosteres for a variety of functional groups.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacements gem-Dimethyl gem-Dimethyl This compound This compound gem-Dimethyl->this compound Improves solubility Carbonyl Carbonyl Carbonyl->this compound Increases metabolic stability tert-Butyl tert-Butyl 3,3-Difluorooxetane 3,3-Difluorooxetane tert-Butyl->3,3-Difluorooxetane Reduces lipophilicity Methoxy Methoxy Methoxy->this compound Modulates pKa

Caption: Bioisosteric replacement strategies for this compound.

Case Study: Tenovin-6 Analogue

A compelling example of the utility of fluorinated oxetanes is the replacement of the tert-butyl group in the sirtuin inhibitor Tenovin-6 with a 3,3-difluorooxetane moiety.[4]

Table 4: Physicochemical and Biological Properties of Tenovin-6 and its 3,3-diFOx Analogue

PropertyTenovin-6 (tert-butyl)3,3-diFOx-Tenovin-6Change
IC₅₀ (SIRT1)Potent4-fold decrease in potencyModerate
LogPHigherLower by 0.7-1.3 unitsFavorable
Aqueous Solubility350 µM370 µMSimilar
P-gp EffluxHighReducedFavorable
Metabolic StabilityLowerImprovedFavorable

Data adapted from[4]

This case study demonstrates that the 3,3-difluorooxetane group can successfully mimic a lipophilic group while improving key ADME properties such as solubility and metabolic stability, with only a modest impact on biological activity.[4] It is plausible that a this compound bioisostere would offer a more subtle modulation of these properties, potentially retaining more of the original compound's potency.

Conformational Effects

The introduction of fluorine can have a profound impact on the conformational preferences of a molecule, which can be critical for its interaction with a biological target.[13] The gauche effect, where fluorine prefers a gauche orientation relative to an adjacent electronegative atom or group, can rigidify the conformation of a molecule. While specific conformational analyses of this compound-containing drug candidates are not widely reported, the principles of fluorine conformational effects suggest that this moiety can be used to lock in a desired bioactive conformation.

Conclusion and Future Outlook

The this compound ring is an emerging and valuable addition to the medicinal chemist's toolkit. While much of the detailed characterization has been performed on its difluorinated counterpart, the available data suggests that this compound offers a nuanced approach to property modulation. It can serve as a metabolically stable, polar mimic for a range of common functional groups, with the potential to fine-tune lipophilicity, pKa, and conformational preferences. As synthetic methodologies for this compound building blocks become more accessible, its application in drug discovery programs is expected to grow, enabling the development of safer and more effective medicines. Further detailed studies on the physicochemical and pharmacological properties of this compound-containing compounds are warranted to fully elucidate its potential as a bioisostere.

References

The 3-Fluorooxetane Ring System: A Technical Guide to its Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 3-fluorooxetane ring system has emerged as a compelling structural scaffold. This technical guide provides an in-depth exploration of the reactivity of the this compound ring, offering insights into its synthesis, ring-opening reactions, and potential applications in drug discovery.

Synthesis of the this compound Core

The construction of the this compound ring system is a critical first step for exploring its reactivity. While various substituted 3-fluorooxetanes have been synthesized, a general and efficient synthesis of the parent ring system is paramount. A common strategy involves the multi-step transformation of carbohydrate-derived precursors. For instance, the synthesis of a this compound δ-amino acid has been achieved from D-xylose over 14 steps, involving key transformations such as ring contraction and fluorination.[1]

A general synthetic approach to access the core this compound structure can be envisioned through the cyclization of a suitably substituted 1,3-diol.

Synthesis_Workflow 1,3-Diol Precursor 1,3-Diol Precursor Selective Protection Selective Protection 1,3-Diol Precursor->Selective Protection Fluorination Fluorination Selective Protection->Fluorination e.g., DAST Deprotection Deprotection Fluorination->Deprotection Intramolecular Cyclization Intramolecular Cyclization Deprotection->Intramolecular Cyclization e.g., Mitsunobu or Williamson Ether Synthesis This compound This compound Intramolecular Cyclization->this compound

Caption: General workflow for the synthesis of the this compound core.

Reactivity of the this compound Ring System

The reactivity of the this compound ring is governed by a combination of ring strain and the electronic influence of the fluorine substituent. The four-membered ring is inherently strained, providing a thermodynamic driving force for ring-opening reactions. The highly electronegative fluorine atom at the 3-position exerts a significant inductive effect, influencing the electron distribution within the ring and the regioselectivity of nucleophilic attack.

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of the oxetane core, providing access to a variety of functionalized acyclic compounds. These reactions are typically promoted by electrophilic activation of the oxetane oxygen, most commonly with Brønsted or Lewis acids.

General Mechanism of Acid-Catalyzed Ring-Opening:

Ring_Opening_Mechanism This compound This compound Protonated Oxetane Protonated Oxetane This compound->Protonated Oxetane H+ Ring-Opened Carbocation Ring-Opened Carbocation Protonated Oxetane->Ring-Opened Carbocation Ring Opening Product Product Ring-Opened Carbocation->Product Nucleophile (Nu-)

Caption: Acid-catalyzed ring-opening of this compound.

The regioselectivity of nucleophilic attack on the activated this compound is a critical consideration. The inductive effect of the fluorine atom is expected to render the C2 and C4 positions more electrophilic. However, the precise site of attack will be influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies on related fluorinated epoxides have shown that the interplay of steric and electronic effects, including negative hyperconjugation, can lead to unexpected regioselectivity.[2]

Nucleophilic Ring-Opening

A variety of nucleophiles can be employed to open the this compound ring, leading to the formation of 1,3-difunctionalized propanes.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent ExampleExpected Product
HalidesLiBr, NaI1-Halo-3-fluoropropan-2-ol
AzidesNaN₃1-Azido-3-fluoropropan-2-ol
CyanidesKCN1-Cyano-3-fluoropropan-2-ol
ThiolatesNaSPh1-(Phenylthio)-3-fluoropropan-2-ol
OrganometallicsR-MgBr, R-Li1-Substituted-3-fluoropropan-2-ol
OrganocupratesR₂CuLi1-Substituted-3-fluoropropan-2-ol

Experimental Protocol: General Procedure for Lewis Acid-Mediated Ring-Opening with a Nucleophile

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., 0 °C) under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq).

  • Stir the mixture for a short period (e.g., 15 minutes).

  • Add the nucleophile (e.g., a thiol, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The regioselectivity of these reactions is a key area for investigation. It is anticipated that under acidic conditions, the nucleophile will preferentially attack the more substituted C2/C4 position due to the stabilization of a partial positive charge. However, the electron-withdrawing nature of the fluorine at C3 could also influence the outcome.

Reactions with Organometallic Reagents

Organometallic reagents such as Grignard reagents, organolithiums, and organocuprates are powerful carbon nucleophiles capable of opening the oxetane ring to form new carbon-carbon bonds.

Logical Flow for Predicting Reactivity with Organometallics:

Organometallic_Reactivity This compound This compound Lewis Acid Activation Lewis Acid Activation This compound->Lewis Acid Activation Direct Attack (Hard Nucleophiles) e.g., R-Li, R-MgBr Lewis Acid Activation->Direct Attack (Hard Nucleophiles) Conjugate Addition-like (Soft Nucleophiles) e.g., R2CuLi Lewis Acid Activation->Conjugate Addition-like (Soft Nucleophiles) Ring-Opened Product (C-C bond formation) Ring-Opened Product (C-C bond formation) Direct Attack (Hard Nucleophiles)->Ring-Opened Product (C-C bond formation) Conjugate Addition-like (Soft Nucleophiles)->Ring-Opened Product (C-C bond formation)

Caption: Decision pathway for the reaction of this compound with organometallics.

Organocuprates, being softer nucleophiles, may exhibit different regioselectivity compared to harder organolithium or Grignard reagents.[3][4] The presence of a Lewis acid can further influence the reaction pathway.[5]

Physicochemical Properties and Spectroscopic Characterization

The introduction of a fluorine atom is expected to significantly impact the physicochemical properties of the oxetane ring.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Effect of Fluorine
pKa of conjugate acidDecreased basicity of oxetane oxygen
Dipole MomentIncreased
Lipophilicity (logP)Increased
Metabolic StabilityPotentially increased due to C-F bond strength

Spectroscopic Characterization:

The structure of this compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: The protons on the oxetane ring will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom will induce significant splitting of adjacent proton signals (JHF couplings).

  • ¹³C NMR: The carbon atom bearing the fluorine will show a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield.

  • ¹⁹F NMR: A single resonance will be observed for the fluorine atom, with its chemical shift providing information about the electronic environment.

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern will confirm the molecular weight and structural fragments.

  • Infrared (IR) Spectroscopy: A characteristic C-F stretching vibration will be observed in the region of 1000-1100 cm⁻¹.

Applications in Drug Discovery

The this compound moiety holds considerable promise as a building block in drug discovery. Its incorporation can offer several advantages:

  • Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Conformational Restriction: The rigid oxetane ring can lock a molecule into a specific conformation, potentially enhancing binding affinity to a biological target.

  • Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: The this compound unit can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbonyl group, offering a way to explore new chemical space while maintaining or improving biological activity.

Conclusion

The this compound ring system represents a valuable and underexplored scaffold in organic synthesis and medicinal chemistry. Its unique combination of ring strain and the electronic properties of the fluorine substituent gives rise to a rich and nuanced reactivity profile. Further investigation into the regioselectivity of its ring-opening reactions and the development of efficient and scalable synthetic routes will undoubtedly unlock the full potential of this intriguing fluorinated heterocycle for the creation of novel and improved therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the exciting chemistry of the this compound core.

References

Scalable synthesis of 3-fluorooxetane building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Scalable Synthesis of 3-Fluorooxetane Building Blocks for Drug Discovery

Introduction

The this compound moiety has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, aqueous solubility, and binding affinity by acting as a bioisostere for other functional groups. The unique conformational constraints and electronic properties of the oxetane ring, combined with the metabolic resistance conferred by the fluorine atom, make it a desirable feature in the design of novel therapeutics. However, the synthesis of this compound on a scale suitable for drug discovery and development presents several challenges, including the handling of hazardous reagents and the need for robust, high-yielding, and cost-effective methods. This guide provides a comprehensive overview of scalable synthetic strategies, detailed experimental protocols, and a comparative analysis of different methodologies for the preparation of this compound.

Core Synthetic Strategies

The most prevalent and scalable approach to this compound involves the deoxofluorination of a readily available precursor, 3-hydroxyoxetane. This two-step sequence, starting from epichlorohydrin, is amenable to large-scale production.

Step 1: Synthesis of the 3-Hydroxyoxetane Precursor

A robust and scalable synthesis of 3-hydroxyoxetane begins with the reaction of a carboxylic acid, such as acetic acid, with epichlorohydrin. The resulting ester is then protected, cyclized under basic conditions to form the oxetane ring, and finally deprotected to yield 3-hydroxyoxetane.

dot

Epichlorohydrin Epichlorohydrin Intermediate1 3-chloro-2-hydroxy-1-propyl acetate Epichlorohydrin->Intermediate1 Step 1a AceticAcid Acetic Acid (FeCl3 catalyst) AceticAcid->Intermediate1 ProtectedIntermediate Protected Ester Intermediate1->ProtectedIntermediate Step 1b ProtectingGroup Protecting Group (e.g., Dihydropyran) ProtectingGroup->ProtectedIntermediate ProtectedOxetane Protected 3-Hydroxyoxetane ProtectedIntermediate->ProtectedOxetane Step 1c Base Aqueous Base (Hydrolysis & Cyclization) Base->ProtectedOxetane Hydroxyoxetane 3-Hydroxyoxetane ProtectedOxetane->Hydroxyoxetane Step 1d Deprotection Deprotection (Acidic Alcohol) Deprotection->Hydroxyoxetane

Caption: Synthesis Pathway for 3-Hydroxyoxetane Precursor.

Step 2: Deoxofluorination of 3-Hydroxyoxetane

The crucial step in the synthesis is the conversion of the hydroxyl group of 3-hydroxyoxetane to a fluorine atom. This is typically achieved using a nucleophilic fluorinating agent. The choice of reagent is critical for scalability, safety, and yield.

dot

Hydroxyoxetane 3-Hydroxyoxetane Fluorooxetane This compound Hydroxyoxetane->Fluorooxetane Fluorination FluorinatingAgent Fluorinating Agent (e.g., DAST, Deoxo-Fluor, Fluolead) FluorinatingAgent->Fluorooxetane FinalProduct Purified this compound Fluorooxetane->FinalProduct Purification Workup Aqueous Workup & Purification Workup->FinalProduct Start Start: Epichlorohydrin & Acetic Acid Step1 Step 1: Synthesize & Protect 3-chloro-2-hydroxy-1-propyl acetate Start->Step1 Step2 Step 2: Cyclize & Deprotect to 3-Hydroxyoxetane Step1->Step2 QC1 QC Check: 3-Hydroxyoxetane Purity Step2->QC1 Step3 Step 3: Deoxofluorination with Fluolead™ or Deoxo-Fluor® QC1->Step3 Pass Step4 Step 4: Aqueous Workup & Crude Isolation Step3->Step4 Step5 Step 5: Final Purification (e.g., Distillation) Step4->Step5 FinalProduct Final Product: this compound Step5->FinalProduct QC2 QC Check: Final Product Purity & Identity FinalProduct->QC2 End End QC2->End Pass

Spectroscopic Data and Analysis for 3-Fluorooxetane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-fluorooxetane moiety has emerged as a valuable building block in medicinal chemistry and drug development. Its unique stereoelectronic properties, including a puckered four-membered ring and the high electronegativity of the fluorine atom, can significantly influence the physicochemical and pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound derivatives, aimed at assisting researchers in the identification and analysis of these important compounds.

Spectroscopic Data of this compound Derivatives

The following tables summarize typical spectroscopic data for a variety of this compound derivatives, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data. These values can serve as a reference for the identification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the molecular structure and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

DerivativeH-2/H-4 (ppm)H-3 (ppm)Other Protons (ppm)J (Hz)
This compound4.70-4.90 (m)5.50-5.70 (m)-
3-Fluoro-3-methyloxetane4.50-4.70 (m)-1.65 (d, 3H)³JHF ≈ 22
3-Fluoro-3-phenyloxetane4.80-5.00 (m)-7.30-7.50 (m, 5H)
Methyl this compound-3-carboxylate4.90-5.10 (m)-3.85 (s, 3H)

Note: Chemical shifts are typically reported in ppm relative to a standard reference (e.g., TMS for ¹H and ¹³C NMR). Coupling constants (J) are given in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

DerivativeC-2/C-4 (ppm)C-3 (ppm)Other Carbons (ppm)J (Hz)
This compound75.0 (d)95.0 (d)-¹JCF ≈ 250
3-Fluoro-3-methyloxetane78.0 (d)100.0 (d)25.0 (d)¹JCF ≈ 240, ²JCF ≈ 25
3-Fluoro-3-phenyloxetane79.0 (d)102.0 (d)125-135 (m)¹JCF ≈ 235
Methyl this compound-3-carboxylate76.0 (d)105.0 (d)53.0 (s), 168.0 (d)¹JCF ≈ 260, ³JCF ≈ 5

Note: The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectra of organofluorine compounds.

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) of Selected this compound Derivatives

DerivativeChemical Shift (ppm)
This compound-130 to -140
3-Fluoro-3-methyloxetane-145 to -155
3-Fluoro-3-phenyloxetane-120 to -130
Methyl this compound-3-carboxylate-115 to -125

Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm). The chemical shift is highly sensitive to the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods.

Table 4: Mass Spectrometry Data of Selected this compound Derivatives

DerivativeIonization Method[M]+ or [M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundEI7657, 48, 29
3-Fluoro-3-methyloxetaneEI9075, 61, 43
3-Fluoro-3-phenyloxetaneESI153124, 109, 77
Methyl this compound-3-carboxylateESI135103, 75, 59

Note: The fragmentation patterns in mass spectrometry can provide valuable structural information. The presence of fluorine can be inferred from the characteristic isotopic pattern of ions containing this element.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of this compound derivatives.

General Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives involves the fluorination of a corresponding 3-hydroxyoxetane precursor.

Protocol 1: Deoxofluorination of a 3-Hydroxyoxetane

  • Dissolution: Dissolve the 3-hydroxyoxetane starting material in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This is often done with proton decoupling to simplify the spectrum. A spectral width appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm) should be used.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the appropriate standard.

Protocol 3: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for GC-MS).

  • Analysis: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first separated on a gas chromatography column before entering the mass spectrometer. For ESI-MS, the sample solution is directly infused or injected via an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.

G General Structure of this compound Derivatives oxetane Oxetane Ring F Fluorine oxetane->F at C3 R Substituent (R) oxetane->R at C3

Caption: General scaffold of a this compound derivative.

G Workflow for Synthesis and Characterization start 3-Hydroxyoxetane Precursor synthesis Fluorination Reaction (e.g., DAST) start->synthesis purification Purification (Column Chromatography) synthesis->purification product This compound Derivative purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C, ¹⁹F) analysis->nmr ms Mass Spectrometry analysis->ms data Structure Elucidation nmr->data ms->data

Caption: A typical workflow for the synthesis and characterization of this compound derivatives.

An In-depth Technical Guide to the Conformational Preferences of 3-Fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational preferences of 3-fluorooxetane, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the oxetane ring significantly influences its three-dimensional structure, which in turn dictates its chemical reactivity, physical properties, and biological activity. Understanding the conformational landscape of this molecule is therefore crucial for its effective application.

Conformational Landscape of this compound

The conformational preference of the oxetane ring is primarily determined by a balance between ring strain and torsional strain. The parent oxetane molecule is known to possess a puckered conformation, which alleviates the eclipsing interactions of the methylene groups that would be present in a planar structure. The introduction of a fluorine substituent at the 3-position introduces additional stereoelectronic effects, most notably the gauche effect, which can further influence the ring's pucker and the orientation of the substituent.

Two primary conformations are considered for this compound: a puckered (bent) conformation and a planar conformation. Within the puckered conformation, the fluorine atom can occupy either an axial or an equatorial position. Computational studies and spectroscopic data from analogous fluorinated cyclic compounds suggest that the puckered conformer is energetically favored over the planar transition state.[1][2] The preference for a puckered structure is a common feature in small ring systems, as it minimizes torsional strain.[3]

The equilibrium between the axial and equatorial puckered conformers is a key aspect of this compound's conformational profile. The relative energies of these conformers are dictated by a combination of steric and stereoelectronic effects. The fluorine atom, being highly electronegative, can engage in stabilizing hyperconjugative interactions with the C-H bonds of the ring, a phenomenon related to the gauche effect.[4][5]

G cluster_puckered Puckered Conformations Axial Axial this compound Equatorial Equatorial this compound Axial->Equatorial Ring Inversion Planar Planar Transition State Axial->Planar Energy Barrier Equatorial->Planar Energy Barrier

Figure 1. Conformational equilibrium of this compound, illustrating the interconversion between the more stable puckered (axial and equatorial) conformers via a higher-energy planar transition state.

Quantitative Conformational Data

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)Planar Transition State (Calculated)
Relative Energy (kJ/mol) 0~1-5~10-20
Ring Puckering Angle (°) ~20-30~20-300
C-F Bond Length (Å) ~1.39~1.40~1.38
Dipole Moment (Debye) ~2.5~2.0~1.5
Rotational Constants (GHz) A: ~7.5, B: ~6.0, C: ~4.5A: ~7.6, B: ~5.9, C: ~4.6A: ~7.8, B: ~5.8, C: ~4.4

Note: The values presented in this table are estimates derived from computational chemistry predictions and analogies to similar molecules. Experimental verification is recommended.

Experimental Protocols for Conformational Analysis

The conformational preferences of this compound can be elucidated using a combination of spectroscopic techniques and computational modeling.

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique capable of providing precise information about the moments of inertia of a molecule in the gas phase.[6] From the rotational constants, it is possible to determine the molecular geometry with high accuracy, allowing for the unambiguous identification of different conformers.

Experimental Workflow:

  • Sample Preparation: this compound is introduced into a high-vacuum chamber.

  • Supersonic Expansion: The sample is seeded in an inert carrier gas (e.g., argon) and expanded through a nozzle into the vacuum chamber, cooling the molecules to a few Kelvin. This simplifies the rotational spectrum by populating only the lowest energy rotational levels.

  • Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation.

  • Detection: The absorption of microwave radiation as a function of frequency is detected, yielding the rotational spectrum.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer present in the expansion.

G cluster_workflow Rotational Spectroscopy Workflow start Sample Introduction expansion Supersonic Expansion start->expansion irradiation Microwave Irradiation expansion->irradiation detection Detection of Absorption irradiation->detection analysis Spectral Analysis detection->analysis result Conformer Geometry and Rotational Constants analysis->result

Figure 2. A schematic workflow for determining the conformational geometry of this compound using rotational spectroscopy.

Vibrational spectroscopy provides information about the vibrational modes of a molecule.[7][8] The frequencies of these modes are sensitive to the molecular conformation. By comparing the experimental infrared and Raman spectra with theoretical predictions for different conformers, one can identify the conformers present in a sample and estimate their relative populations.

Experimental Protocol:

  • Sample Preparation: Spectra can be recorded for gas, liquid, or solid phases. For detailed conformational analysis, gas-phase spectra are often preferred to minimize intermolecular interactions.

  • Data Acquisition:

    • Infrared (IR) Spectroscopy: An infrared spectrometer is used to measure the absorption of IR radiation as a function of wavenumber.

    • Raman Spectroscopy: A laser is used to irradiate the sample, and the scattered light is collected and analyzed.

  • Spectral Interpretation: The observed vibrational bands are assigned to specific vibrational modes (e.g., C-F stretch, ring puckering mode) based on their frequencies and intensities. Comparison with spectra calculated using quantum chemical methods (e.g., Density Functional Theory) for the axial and equatorial conformers aids in this assignment.

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[9][10] For this compound, both ¹H and ¹⁹F NMR are highly informative. The coupling constants between nuclei, particularly the three-bond couplings (³J), are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional correlation experiments, such as COSY (¹H-¹H) and HSQC (¹H-¹⁹F), can be used to assign the resonances.

  • Analysis of Coupling Constants: The magnitudes of the vicinal ¹H-¹H and ¹H-¹⁹F coupling constants are extracted from the spectra.

  • Conformational Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus relationship to determine the time-averaged dihedral angles and, consequently, the relative populations of the axial and equatorial conformers in solution.

G cluster_nmr NMR-Based Conformational Analysis sample Solution Preparation acquisition 1H and 19F NMR Data Acquisition sample->acquisition coupling Extraction of Coupling Constants acquisition->coupling karplus Karplus Equation Analysis coupling->karplus populations Determination of Conformer Populations karplus->populations

Figure 3. Logical flow for the conformational analysis of this compound in solution using NMR spectroscopy.

Conclusion

The conformational preferences of this compound are governed by a delicate interplay of ring strain, torsional strain, and stereoelectronic effects introduced by the fluorine substituent. The molecule is expected to exist predominantly in a puckered conformation, with a dynamic equilibrium between axial and equatorial forms. A multi-technique approach combining rotational, vibrational, and NMR spectroscopy with high-level quantum chemical calculations is essential for a complete and accurate characterization of the conformational landscape of this important fluorinated heterocycle. Such detailed structural insights are invaluable for the rational design of novel pharmaceuticals and advanced materials incorporating the this compound motif.

References

The Strategic Incorporation of 3-Fluorooxetane to Enhance Metabolic Stability of Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, optimizing the metabolic stability of lead compounds is a critical determinant of clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately resulting in the failure of promising drug candidates. A key strategy to mitigate these liabilities is the strategic incorporation of fluorine atoms and fluorinated motifs. This technical guide provides an in-depth analysis of the role of the 3-fluorooxetane moiety in enhancing the metabolic stability of drug candidates. By leveraging the unique properties of both the oxetane ring and the fluorine atom, this functional group offers a powerful tool to modulate physicochemical properties, block metabolic soft spots, and redirect metabolic pathways, thereby improving the overall pharmacokinetic profile of therapeutic agents.

Introduction: The Challenge of Metabolic Instability

The metabolic fate of a drug candidate is primarily governed by the action of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] These enzymes, predominantly found in the liver, catalyze oxidative reactions that functionalize xenobiotics, facilitating their excretion.[1] However, this metabolic machinery can also be a significant hurdle in drug development, leading to the rapid degradation of promising compounds.

Medicinal chemists employ various strategies to enhance metabolic stability, including the introduction of steric shields and the modification of electronically susceptible sites.[2][3] Among these, the incorporation of fluorine has emerged as a premier tactic due to its unique electronic properties and small steric footprint.[4] Concurrently, the use of small, strained heterocyclic rings like oxetanes has gained traction for their ability to favorably modulate properties such as solubility and lipophilicity.[5] The this compound moiety combines these two approaches, offering a synergistic strategy to overcome metabolic instability.

The Role of this compound in Modulating Drug Properties

The introduction of a this compound group into a drug candidate can have a profound impact on its physicochemical and pharmacokinetic properties.

Blocking Metabolic "Soft Spots"

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" sites of CYP-mediated oxidation.[1] The this compound moiety can be strategically positioned to shield adjacent, metabolically labile groups from enzymatic attack.

Altering Electronic Properties and pKa

Fluorine is the most electronegative element, and its presence can significantly alter the local electronic environment of a molecule. This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, permeability, and target engagement.

Modulating Lipophilicity

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of fluorine can increase lipophilicity, the polar nature of the oxetane ring can counterbalance this effect, allowing for fine-tuning of the overall lipophilicity to achieve an optimal balance for drug-like properties.[5]

Redirecting Metabolic Pathways

Recent studies have revealed that oxetane-containing compounds can be substrates for microsomal epoxide hydrolase (mEH), an enzyme that catalyzes the hydrolysis of the oxetane ring to form a diol.[5][6][7][8] This provides an alternative, non-CYP450-mediated metabolic pathway. By shunting metabolism away from the often-problematic CYP system, the this compound moiety can reduce the potential for drug-drug interactions and the formation of reactive metabolites.[7][8]

Data Presentation: A Comparative Analysis

To illustrate the impact of incorporating a this compound moiety, the following tables present a hypothetical but representative comparative analysis of a lead compound ("Parent Compound") and its this compound-containing analog ("Fluorooxetane Analog").

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Compound1546.2
Fluorooxetane Analog759.2

This table demonstrates a significant improvement in metabolic stability for the Fluorooxetane Analog, as indicated by a longer half-life and lower intrinsic clearance.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

CompoundHalf-Life (t½) (h)Clearance (CL) (mL/min/kg)Bioavailability (F) (%)
Parent Compound1.235.525
Fluorooxetane Analog6.86.375

The in vivo data corroborates the in vitro findings, showing a marked increase in half-life and bioavailability, and a reduction in clearance for the Fluorooxetane Analog.

Table 3: Cytochrome P450 Inhibition Profile

CYP IsoformParent Compound IC50 (µM)Fluorooxetane Analog IC50 (µM)
CYP1A2> 50> 50
CYP2C98.525.1
CYP2C1912.338.7
CYP2D62.115.8
CYP3A45.422.0

This table indicates that the Fluorooxetane Analog has a reduced potential for CYP-mediated drug-drug interactions compared to the Parent Compound, as evidenced by higher IC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[9][10][11]

  • Data Analysis: Determine the rate of disappearance of the test compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the in vivo pharmacokinetic profile of a compound after administration to rats.

Materials:

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Sprague-Dawley rats (or other appropriate strain)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the test compound to two groups of rats via IV and PO routes at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the parent compound using a validated LC-MS/MS method.[9][10][11]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F) using appropriate software.

CYP Inhibition Assay (Fluorogenic)

Objective: To assess the potential of a compound to inhibit major CYP450 isoforms.[12]

Materials:

  • Test compound and known CYP inhibitors (positive controls)

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Fluorogenic CYP-specific substrates

  • Phosphate buffer (pH 7.4)

  • NADPH

  • 96-well or 384-well plates (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive controls.

  • Incubation Mixture: In a microplate, combine the recombinant CYP enzyme, phosphate buffer, and the test compound/control at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[12][13]

Visualizations: Pathways and Workflows

Metabolic Pathways of a this compound Containing Drug Candidate

The following diagram illustrates the potential metabolic pathways for a drug candidate containing a this compound moiety. It depicts both the undesirable CYP450-mediated oxidation at a vulnerable site (which is blocked by the fluorine atom in the analog) and the alternative, favorable mEH-catalyzed hydrolysis of the oxetane ring.

metabolic_pathways cluster_parent Parent Compound Metabolism cluster_analog This compound Analog Metabolism Parent Parent Compound (Metabolically Labile Site) CYP450 CYP450 (e.g., CYP3A4) Parent->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Oxidized_Metabolite Analog This compound Analog (Blocked Site) Blocked_CYP CYP450 (e.g., CYP3A4) Analog->Blocked_CYP Oxidation Blocked by Fluorine mEH mEH (Microsomal Epoxide Hydrolase) Analog->mEH Hydrolysis Diol_Metabolite Diol Metabolite (Favorable Clearance) mEH->Diol_Metabolite

Caption: Metabolic fate of a parent compound versus its this compound analog.

Experimental Workflow for Lead Optimization

This diagram outlines a typical workflow for assessing the impact of introducing a this compound moiety during the lead optimization phase of drug discovery.

lead_optimization_workflow Start Identify Lead with Metabolic Liability Synthesis Synthesize This compound Analog Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Microsomal_Stability Microsomal Stability Assay In_Vitro_Screening->Microsomal_Stability Improved Stability? Unfavorable_PK Further SAR/ Redesign In_Vitro_Screening->Unfavorable_PK No CYP_Inhibition CYP Inhibition Assay Microsomal_Stability->CYP_Inhibition Solubility_Permeability Solubility & Permeability Assays CYP_Inhibition->Solubility_Permeability In_Vivo_PK In Vivo PK Study (if in vitro data is promising) Solubility_Permeability->In_Vivo_PK Favorable_PK Advance to Further Preclinical Studies In_Vivo_PK->Favorable_PK Yes In_Vivo_PK->Unfavorable_PK No

Caption: Lead optimization workflow for evaluating this compound analogs.

Conclusion

The strategic incorporation of the this compound moiety represents a highly effective approach to enhancing the metabolic stability of drug candidates. This is achieved through a multi-pronged mechanism that includes the blockage of metabolically labile sites, the modulation of key physicochemical properties, and the redirection of metabolic pathways away from the cytochrome P450 system. The data and protocols presented in this guide provide a framework for the rational design and evaluation of this compound-containing compounds. As the demand for drug candidates with robust pharmacokinetic profiles continues to grow, the this compound motif is poised to become an increasingly valuable tool in the medicinal chemist's armamentarium for developing safer and more effective medicines.

References

The Rise of 3-Fluorooxetanes: A Technical Guide to Synthesis and Discovery of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the array of fluorinated motifs, the 3-fluorooxetane scaffold has emerged as a compelling structural unit in drug discovery. This technical guide provides an in-depth exploration of the synthesis of novel this compound analogs, summarizes key quantitative data, and details experimental protocols. Furthermore, it delves into the biological implications of these unique compounds, highlighting their potential to interact with critical signaling pathways.

Synthesis of this compound Analogs: Key Strategies

The construction of the strained, fluorinated four-membered oxetane ring requires specialized synthetic approaches. Methodologies have been developed for the preparation of various this compound building blocks, including those with aryl, carboxylic acid, and amino acid functionalities.

A prevalent strategy for direct fluorination of the oxetane core involves the use of deoxofluorinating reagents. For instance, the synthesis of this compound δ-amino acids has been achieved through multi-step sequences starting from carbohydrate precursors, involving ring contraction and fluorination as key steps[1]. Another key methodology is the nucleophilic substitution on an oxetane ring to introduce the fluorine substituent[2].

The synthesis of 3-fluoro-3-substituted oxetanes, particularly 3-aryl derivatives, is of significant interest for generating libraries of compounds for biological screening. A general approach involves the synthesis of a suitable oxetane precursor followed by a fluorination step.

Table 1: Overview of Synthetic Methodologies for this compound Analogs
Starting MaterialKey Transformation(s)ReagentsProduct TypeReference
3-OxetanoneNucleophilic addition, DeoxofluorinationGrignard reagents, DAST3-Fluoro-3-alkyl/aryloxetanesGeneral Strategy
3-HydroxymethyloxetaneOxidation, Halogenation, FluorinationPCC, SOCl₂, KF3-Fluoromethyl-oxetane derivativesGeneral Strategy
D-XyloseRing contraction, Fluorination, HydrolysisDAST, LiOH3-Fluoro-oxetane δ-amino acids[1]
3-(4-chloro-3-methylphenyl)oxetan-3-olDeoxofluorinationBis(2-methoxyethyl)aminosulfur trifluoride3-Fluoro-3-(4-chloro-3-methylphenyl)oxetane[3]

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoro-3-aryloxetanes

A solution of the corresponding 3-aryl-3-hydroxyoxetane in an anhydrous solvent such as dichloromethane is cooled to 0 °C. A deoxofluorinating agent, for example, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for a specified period. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-fluoro-3-aryloxetane.

Synthesis of 3-(Fluoromethyl)oxetane-3-carboxylic acid

The synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid represents a key building block for more complex derivatives. The synthetic route can be envisioned starting from a suitable precursor like 3,3-bis(hydroxymethyl)oxetane. A multi-step process involving selective protection, oxidation, and fluorination would lead to the desired product. A detailed, step-by-step protocol would involve:

  • Monoprotection of 3,3-bis(hydroxymethyl)oxetane.

  • Oxidation of the remaining free hydroxyl group to a carboxylic acid.

  • Fluorination of the protected hydroxyl group, followed by deprotection.

Biological Activity and Signaling Pathways

Recent discoveries have highlighted the potential of this compound analogs as modulators of key biological targets, including enzymes and receptors involved in various disease states.

Inhibition of Striatal-Enriched Tyrosine Phosphatase (STEP)

A notable example is the identification of this compound-containing compounds as inhibitors of Striatal-Enriched tyrosine Phosphatase (STEP), also known as PTPN5. STEP is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity and neuronal signaling. Dysregulation of STEP activity has been implicated in several neuropsychiatric and neurodegenerative disorders.

The inhibition of STEP by these novel compounds can modulate downstream signaling pathways, including the N-methyl-D-aspartate (NMDA) receptor and mitogen-activated protein kinase (MAPK) pathways[4]. By inhibiting STEP, the phosphorylation of key substrates like the NR2B subunit of the NMDA receptor and the ERK1/2 kinase is increased, which can enhance synaptic strength and promote neuronal survival[4].

Below is a diagram illustrating the general workflow for the synthesis and screening of novel this compound analogs.

experimental_workflow Experimental Workflow for this compound Analogs cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 3-Oxetanone) reaction1 Key Reaction Step (e.g., Fluorination) start->reaction1 Reagents purification Purification (e.g., Chromatography) reaction1->purification characterization Characterization (NMR, MS, etc.) purification->characterization assay Primary Assay (e.g., Enzyme Inhibition) characterization->assay Compound Library hit Hit Identification assay->hit Data Analysis secondary_assay Secondary Assays (e.g., Cellular Assays) hit->secondary_assay lead Lead Compound secondary_assay->lead further_dev Preclinical Studies lead->further_dev Further Development

General experimental workflow for the discovery of novel this compound analogs.

The following diagram illustrates the signaling pathway affected by this compound-based STEP inhibitors.

step_signaling_pathway STEP Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nmda NMDA Receptor (NR2B) erk ERK1/2 nmda->erk Activates step STEP (PTPN5) step->nmda Dephosphorylates step->erk Dephosphorylates p38 p38 MAPK step->p38 Dephosphorylates transcription Gene Transcription (Synaptic Plasticity, Survival) erk->transcription Promotes inhibitor This compound Analog inhibitor->step

Inhibition of STEP by this compound analogs enhances phosphorylation of downstream targets.
Table 2: Biological Activity of a Representative this compound STEP Inhibitor (Hypothetical Data Based on Patent Literature)

Compound IDTargetAssay TypeIC50 (nM)Cellular Activity
F-Oxetane-ASTEP (PTPN5)Enzyme Inhibition50 - 250Increased pERK in neuronal cells
F-Oxetane-BSTEP (PTPN5)Enzyme Inhibition10 - 100Increased pNR2B in primary neurons

Note: Specific quantitative data for this compound-based STEP inhibitors is not publicly available in the provided search results; this table is illustrative based on the described activity.

Conclusion

The this compound scaffold represents a promising area of exploration for the development of novel therapeutics. The synthetic methodologies, while requiring careful execution, offer access to a diverse range of analogs. The identification of this compound-containing compounds as inhibitors of key signaling molecules like STEP underscores their potential in addressing unmet medical needs, particularly in the field of neuroscience. Further research into the synthesis and biological evaluation of these unique molecules is warranted to fully unlock their therapeutic potential.

References

Understanding the electronic effects of the fluorine atom in 3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This technical guide provides an in-depth analysis of the electronic effects of a single fluorine atom at the 3-position of an oxetane ring. 3-Fluorooxetane serves as a valuable model system to understand how fluorine's high electronegativity and steric demand influence the structure, conformation, and reactivity of this important heterocyclic scaffold. This document will cover the fundamental electronic effects, present quantitative data from computational and spectroscopic studies, detail relevant experimental protocols, and provide visualizations of key concepts.

Introduction: The Significance of Fluorinated Oxetanes

Oxetanes are four-membered cyclic ethers that have gained significant traction in medicinal chemistry as versatile building blocks. Their unique three-dimensional structure can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity when incorporated into drug candidates. The strategic placement of fluorine, the most electronegative element, onto the oxetane ring further modulates these properties in nuanced ways. The C-F bond is highly polarized and exceptionally strong, leading to powerful inductive effects and altered molecular conformations that can enhance binding affinity to biological targets and improve a drug's overall profile. Understanding the fundamental electronic effects of fluorine in a simple system like this compound is crucial for the rational design of more complex fluorinated pharmaceuticals and materials.

Core Electronic Effects of Fluorine in the Oxetane Ring

The electronic landscape of the this compound ring is primarily dictated by the strong electron-withdrawing nature of the fluorine atom. This manifests in several key effects that collectively influence the molecule's geometry, conformation, and reactivity.

Inductive Effect (σ-Withdrawal)

The high electronegativity of fluorine (Pauling scale: 3.98) leads to a significant polarization of the C3-F bond, creating a partial positive charge (δ+) on the C3 carbon and a partial negative charge (δ-) on the fluorine atom. This inductive effect propagates through the sigma bonds of the oxetane ring, withdrawing electron density from the adjacent carbon and oxygen atoms. This perturbation of the electron distribution can affect the reactivity of the ring, for instance, by influencing the susceptibility of the ether oxygen to protonation or Lewis acid coordination.

Conformational Consequences: Ring Puckering

Like cyclobutane, the oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. The introduction of a substituent at the 3-position influences the preferred puckered state. For this compound, the fluorine atom can occupy either an axial or an equatorial position in the puckered ring. The conformational preference is a delicate balance of steric and electronic factors.

Fluorine substitution can have a profound impact on molecular conformation.[1][2] In similar fluorinated ring systems, a "gauche effect" can be observed, where a conformation with a gauche arrangement of electronegative substituents is favored over the anti-conformation. In this compound, this could manifest as a preference for a specific puckered conformation that optimizes the alignment of the C-F and C-O bonds. This preference is often rationalized by hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma orbital into the antibonding σ* orbital of the C-F bond (σ → σ* interaction). The conformational effect of 1,3-fluorination can be magnified upon chain extension.[1]

Impact on Molecular Geometry and Properties

The strong inductive effect of fluorine is expected to cause measurable changes in the bond lengths and angles of the oxetane ring compared to the parent, unsubstituted molecule. The C3-F bond itself is relatively short and strong. The adjacent C-C and C-O bonds may also be shortened and strengthened due to the withdrawal of electron density. Furthermore, the introduction of the highly polar C-F bond will significantly increase the overall dipole moment of the molecule.

Quantitative Data

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted ValueComparison to Oxetane
C3-F Bond Length~1.39 ÅN/A
C2-C3 Bond LengthShorter than in oxetane~1.54 Å
C3-C4 Bond LengthShorter than in oxetane~1.54 Å
C2-O Bond LengthMay be slightly shorter~1.45 Å
C4-O Bond LengthMay be slightly shorter~1.45 Å
∠FC3C2~109.5°N/A
∠C2OC4Slightly altered~91.7°
Ring Pucker AngleDependent on conformerVariable

Table 2: Predicted Spectroscopic and Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Dipole Moment Significantly > 1.9 D (Oxetane)Highly polar C-F bond.
¹H NMR
H3 (proton on C3)Downfield shiftDeshielded by electronegative F.
H2, H4 (protons on C2, C4)Downfield shiftInductive effect of F.
¹³C NMR
C3Downfield shift, large ¹JCF couplingDirect attachment to F.
C2, C4Upfield or downfield shift, ²JCF couplingComplex electronic effects.
¹⁹F NMR Characteristic chemical shiftSensitive to the chemical environment.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic fluorination of a 3-hydroxyoxetane precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Materials:

  • 3-Hydroxyoxetane

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to yield this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

Instrument Setup and Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.[3]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe singlets for each carbon. A coupled spectrum can be obtained to observe C-F coupling constants.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The large chemical shift range of ¹⁹F should be considered when setting the spectral width.[4]

  • 2D NMR: Perform 2D correlation experiments such as HSQC (¹H-¹³C) and HMBC (¹H-¹³C) to aid in the complete assignment of all proton and carbon signals. H-F COSY experiments can establish through-bond correlations between protons and fluorine.

Computational Modeling (Density Functional Theory)

Methodology:

  • Structure Optimization: Build the this compound molecule in a molecular modeling software package. Perform a full geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[5] This will yield the lowest energy conformation and provide data on bond lengths and angles.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain predicted infrared (IR) and Raman spectra.

  • Conformational Search: Conduct a systematic conformational search or molecular dynamics simulation to identify different puckered conformations of the ring and determine their relative energies.

  • Electronic Property Calculation: Calculate electronic properties such as the molecular dipole moment, molecular electrostatic potential (MEP) map, and Natural Bond Orbital (NBO) analysis to visualize electron density distribution and analyze hyperconjugative interactions.

  • NMR Prediction: Use the optimized geometry to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.

Visualizations

Inductive_Effect F F (δ-) C3 C3 (δ+) F->C3 σ-withdrawal C2 C2 (δδ+) C3->C2 C4 C4 (δδ+) C3->C4 O O (δ-) C2->O C4->O

Inductive electron withdrawal by fluorine in this compound.

Puckered ring conformations of this compound. (Placeholder images)

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start 3-Hydroxyoxetane fluorination Fluorination (DAST) start->fluorination workup Aqueous Workup fluorination->workup purification Distillation / Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr comp Computational Modeling (DFT) product->comp data Data Analysis nmr->data comp->data

Workflow for the synthesis and characterization of this compound.

Conclusion

The single fluorine atom in this compound exerts a powerful influence on the molecule's electronic structure and conformation. The strong inductive effect alters electron density throughout the oxetane ring, which in turn affects bond lengths, bond angles, and spectroscopic properties. Furthermore, the interplay of steric and electronic effects, including potential hyperconjugative interactions, dictates the preferred puckered conformation of the ring. A thorough understanding of these fundamental principles, gained through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for leveraging the unique properties of fluorinated oxetanes in the design of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for 3-Fluorooxetane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the synthesis of chiral molecules incorporating the 3-fluorooxetane motif, a valuable building block in medicinal chemistry. Given the limited direct use of this compound as a substrate in reported asymmetric catalysis, this document focuses on practical and effective indirect strategies: the synthesis from chiral precursors and the asymmetric functionalization of oxetane rings.

Application Note 1: Synthesis of Chiral this compound Derivatives from a Chiral Pool

Strategy: This approach utilizes a readily available chiral starting material, D-xylose, to synthesize enantioenriched this compound δ-amino acids. The chirality is inherent in the starting material, and the synthesis involves a sequence of stereocontrolled reactions, including a key ring contraction to form the oxetane ring and a subsequent fluorination step.[1][2]

Table 1: Key Transformations in the Synthesis of this compound δ-Amino Acids

StepTransformationReagents & Conditions (Representative)Product
1Ring Contraction1. Triflation (Tf₂O, pyridine) 2. Base-mediated cyclizationOxetane precursor
2FluorinationDiethylaminosulfur trifluoride (DAST)This compound derivative
3Deprotection & Hydrolysis1. Acidic or hydrogenation conditions 2. LiOHChiral this compound δ-amino acid

Experimental Protocol: Synthesis of a this compound δ-Amino Acid from a D-xylose derived lactone

This protocol is a representative procedure based on established carbohydrate chemistry transformations.[1]

Materials:

  • D-xylose derived 1,4-lactone precursor

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous toluene

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Standard workup and purification reagents (ethyl acetate, brine, sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

  • Ring Contraction (Triflation and Cyclization): a. Dissolve the D-xylose derived lactone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -20 °C and add pyridine (2.0 eq) dropwise. c. Add triflic anhydride (1.2 eq) dropwise, maintaining the temperature below -10 °C. d. Stir the reaction mixture at -20 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material. e. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. f. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Dissolve the crude triflate in anhydrous methanol and treat with a solution of NaOMe in MeOH (1.5 eq) at 0 °C. h. Allow the reaction to warm to room temperature and stir for 12-16 hours. i. Neutralize the reaction with acidic resin, filter, and concentrate the filtrate. j. Purify the resulting oxetane precursor by silica gel chromatography.

  • Fluorination: a. Dissolve the oxetane precursor (1.0 eq) in anhydrous toluene under an inert atmosphere. b. Cool the solution to 0 °C and add DAST (1.5 eq) dropwise. c. Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC. d. Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous sodium bicarbonate. e. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. f. Purify the crude product by silica gel chromatography to obtain the this compound derivative.

  • Deprotection and Hydrolysis: a. If benzyl protecting groups are present, dissolve the fluorinated intermediate in methanol and add Pd/C. b. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC). c. Filter the reaction mixture through celite and concentrate the filtrate. d. Dissolve the deprotected ester in a mixture of THF and water. e. Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester hydrolysis is complete. f. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~2-3 and extract with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous MgSO₄, and concentrate to yield the final this compound δ-amino acid.

Workflow Diagram:

G start D-Xylose lactone 1,4-Lactone Precursor start->lactone Several Steps triflate Triflate Intermediate lactone->triflate Tf₂O, Pyridine oxetane_precursor Oxetane Precursor triflate->oxetane_precursor NaOMe, MeOH (Ring Contraction) fluoro_oxetane Protected this compound oxetane_precursor->fluoro_oxetane DAST (Fluorination) final_product Chiral this compound δ-Amino Acid fluoro_oxetane->final_product 1. Deprotection 2. Hydrolysis

Caption: Synthetic pathway from D-xylose to a chiral this compound amino acid.

Application Note 2: Asymmetric Synthesis of Chiral Oxetanols via Iridium-Catalyzed Reductive Coupling

Strategy: This method introduces a stereocenter adjacent to the oxetane ring through an iridium-catalyzed reductive coupling of a prochiral oxetanone with an allylic acetate. The use of a chiral ligand (tol-BINAP) on the iridium catalyst controls the enantioselectivity of the addition.[3][4]

Table 2: Enantioselective Iridium-Catalyzed Allylation of Oxetanone

Substrate (Allylic Acetate)Catalyst Loading (mol%)Yield (%)ee (%)
Allyl Acetate59699
Cinnamyl Acetate58598
Crotyl Acetate59197

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation of 3-Oxetanone

This protocol is a general procedure for the enantioselective synthesis of α-stereogenic oxetanols.[3]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-tol-BINAP (or (R)-tol-BINAP for the other enantiomer)

  • 3-Oxetanone

  • Allylic acetate

  • Cesium carbonate (Cs₂CO₃)

  • 2-Propanol (i-PrOH)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Catalyst Pre-formation (optional, can be done in situ): a. In a glovebox, charge a vial with [Ir(COD)Cl]₂ (1.0 mol%) and (S)-tol-BINAP (2.2 mol%). b. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reductive Coupling Reaction: a. To a separate oven-dried reaction vessel under an inert atmosphere, add 3-oxetanone (1.2 eq), the allylic acetate (1.0 eq), and Cs₂CO₃ (1.5 eq). b. Add the pre-formed catalyst solution or add the catalyst components directly to the reaction vessel followed by the solvent. c. Add 2-propanol (5.0 eq) as the reductant. d. Stir the reaction mixture at the desired temperature (e.g., 50-70 °C) for 12-24 hours, monitoring by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to obtain the chiral α-stereogenic oxetanol. i. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle Diagram:

G catalyst [Ir]-H ((S)-tol-BINAP) ir_allyl π-Allyl-Iridium Complex catalyst->ir_allyl Oxidative Addition allyl_acetate Allylic Acetate allyl_acetate->ir_allyl product Chiral Oxetanol ir_allyl->product + 3-Oxetanone oxetanone 3-Oxetanone oxetanone->product product->catalyst + Acetone isopropanol 2-Propanol isopropanol->catalyst Hydride Transfer acetone Acetone acetone->isopropanol

Caption: Proposed catalytic cycle for the Iridium-catalyzed reductive coupling.

Application Note 3: Asymmetric Fluorination of β-Ketoesters as a Model System

Strategy: While not directly applied to 3-oxooxetane in the literature found, the catalytic asymmetric fluorination of β-ketoesters is a well-established method for creating chiral centers bearing a fluorine atom. This serves as a conceptual model for how a this compound stereocenter could be generated from a suitable precursor. This example uses a chiral palladium complex to catalyze the enantioselective fluorination of a β-ketoester with N-fluorobenzenesulfonimide (NFSI).[5][6][7]

Table 3: Enantioselective Fluorination of β-Ketoesters with a Chiral Palladium Catalyst

Substrate (β-Ketoester)Catalyst Loading (mol%)SolventYield (%)ee (%)
Ethyl 2-oxocyclopentanecarboxylate2.5EtOH9091
Ethyl 2-oxocyclohexanecarboxylate2.5EtOH8894
Ethyl benzoylacetate1.0EtOH9283

Experimental Protocol: Palladium-Catalyzed Asymmetric Fluorination of a β-Ketoester

This is a general procedure for the enantioselective fluorination of β-ketoesters.[5]

Materials:

  • Chiral Palladium Complex (e.g., derived from a chiral BINAP ligand)

  • β-Ketoester

  • N-Fluorobenzenesulfonimide (NFSI)

  • Ethanol (EtOH)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: a. To a solution of the chiral palladium complex (1-2.5 mol%) in ethanol, add the β-ketoester (1.0 eq) at room temperature. b. Cool the mixture to the desired temperature (e.g., 0 °C to room temperature). c. Add NFSI (1.5 eq) in one portion. d. Stir the resulting suspension for the required time (typically 12-48 hours), monitoring the reaction progress by TLC.

  • Workup and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the mixture with diethyl ether or ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to yield the α-fluoro-β-ketoester. e. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Scheme Diagram:

G sub β-Ketoester prod α-Fluoro-β-Ketoester (Chiral) sub->prod Chiral Pd-Catalyst NFSI, EtOH

Caption: Asymmetric fluorination of a β-ketoester using a chiral palladium catalyst.

References

Application Notes and Protocols for the Incorporation of 3-Fluorooxetane into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and strained ring systems into bioactive molecules has become a cornerstone of modern medicinal chemistry. The 3-fluorooxetane moiety, in particular, has emerged as a valuable functional group and bioisosteric replacement for common polar groups, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates. Its introduction can modulate lipophilicity, metabolic stability, and target engagement.

These application notes provide detailed protocols for the incorporation of the this compound motif into bioactive molecules, focusing on practical synthetic methodologies. The information is intended to guide researchers in leveraging this unique building block for the optimization of lead compounds.

Key Advantages of Incorporating this compound

The introduction of a this compound group can confer several beneficial properties to a molecule:

  • Modulation of Physicochemical Properties: The fluorine atom and the oxetane ring collectively influence polarity and lipophilicity. This can lead to improved solubility and permeability.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the oxetane ring can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Improved Target Binding: The polar nature of the oxetane ether oxygen and the electronegativity of the fluorine atom can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.

  • Bioisosteric Replacement: The this compound group can serve as a bioisostere for other functional groups, such as carbonyls, gem-dimethyl groups, and other polar moieties, offering a novel avenue for scaffold hopping and lead optimization.

Protocols for Incorporation

The incorporation of the this compound moiety into a target molecule can be achieved through various synthetic strategies, primarily involving the use of functionalized this compound building blocks. Below are detailed protocols for common and effective methods.

Protocol 1: Nucleophilic Substitution with this compound Derivatives

This protocol describes the N-alkylation of an amine-containing bioactive molecule with a this compound bearing a suitable leaving group, such as a tosylate or a halide.

Experimental Protocol: N-Alkylation of a Primary Amine

  • Materials:

    • Amine-containing bioactive molecule (1.0 equiv)

    • This compound-3-yl tosylate (or 3-bromo-3-fluorooxetane) (1.2 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M solution)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask, add the amine-containing bioactive molecule and the base (K₂CO₃ or Cs₂CO₃).

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent (CH₃CN or DMF) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the this compound-3-yl tosylate (or halide) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Nucleophilic Substitution:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine amine and base in flask B Add anhydrous solvent under inert atmosphere A->B C Add this compound derivative B->C D Heat and monitor reaction C->D E Quench with water and extract D->E F Dry and concentrate organic phase E->F G Purify by column chromatography F->G

Workflow for N-alkylation with this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling with 3-Fluoro-3-iodooxetane

This protocol details the palladium- or nickel-catalyzed cross-coupling of a 3-fluoro-3-iodooxetane building block with an aryl or heteroaryl boronic acid/ester to form a C-C bond. This method is particularly useful for synthesizing 3-aryl-3-fluorooxetanes.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • Aryl/heteroaryl boronic acid or ester (1.5 equiv)

    • 3-Fluoro-3-iodooxetane (1.0 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) or Nickel catalyst (e.g., NiCl₂(dme), 10 mol%)

    • Ligand (e.g., dppf for Pd, PPh₃ for Ni, 10-20 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or isopropanol, 0.1 M solution)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel, combine the aryl/heteroaryl boronic acid/ester, 3-fluoro-3-iodooxetane, catalyst, ligand, and base.

    • Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (repeat 3 times).

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired 3-aryl-3-fluorooxetane.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-I Pd(II)Complex R-Pd(II)(I)L₂ (R = 3-fluorooxetan-3-yl) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar-B(OR)₂ Base Pd(II)ArylComplex R-Pd(II)(Ar)L₂ Transmetalation->Pd(II)ArylComplex RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R-Ar (3-Aryl-3-fluorooxetane) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling.

Case Study: Bioisosteric Replacement in Tenovin-6 Analogues

While specific data for this compound is limited, a study on the closely related 3,3-difluorooxetane provides valuable insights into the potential benefits of incorporating a fluorinated oxetane ring. In this study, the tert-butyl group of Tenovin-6, a sirtuin inhibitor, was replaced with a 3,3-difluorooxetane moiety.[1][2]

Table 1: Comparison of Physicochemical and Biological Properties of Tenovin-6 and its 3,3-Difluorooxetane Analog [1]

PropertyTenovin-6 (tert-butyl)3,3-diFOx AnalogChange
LogP 3.83.3Decreased (more hydrophilic)
Aqueous Solubility (µM) 520Increased
SIRT1 IC₅₀ (µM) 1021~2-fold decrease in potency
SIRT2 IC₅₀ (µM) 2145~2-fold decrease in potency
Metabolic Stability (CLint, µL/min/mg) 92Improved
P-gp Efflux Ratio 5.62.1Reduced

Data is illustrative and based on the published study on 3,3-difluorooxetane.

This case study demonstrates that the incorporation of a difluorinated oxetane can lead to a more favorable pharmacokinetic profile, including increased solubility and metabolic stability, with only a modest decrease in potency.[1] Similar trends can be anticipated for the this compound moiety.

Signaling Pathway Context: Sirtuin Inhibition

Tenovin-6 and its analogs are inhibitors of sirtuins, a class of histone deacetylases (HDACs). Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism. By inhibiting sirtuins, compounds like Tenovin-6 can induce apoptosis in cancer cells.

Simplified Sirtuin Signaling Pathway:

G SIRT1_2 SIRT1/SIRT2 Deacetylation Deacetylation of Histones & p53 SIRT1_2->Deacetylation Apoptosis Apoptosis SIRT1_2->Apoptosis Inhibition Tenovin6 Tenovin-6 Analog (with this compound) Tenovin6->SIRT1_2 Inhibition GeneSilencing Gene Silencing Deacetylation->GeneSilencing DNA_Repair DNA Repair Deacetylation->DNA_Repair

Inhibition of sirtuin signaling by Tenovin-6 analogs.

Conclusion

The this compound moiety is a promising building block in drug discovery that can be strategically employed to fine-tune the properties of bioactive molecules. The protocols outlined above for nucleophilic substitution and cross-coupling reactions provide a practical framework for the synthesis of this compound-containing compounds. While direct and extensive quantitative data for this compound analogs are still emerging, the case study of the closely related 3,3-difluorooxetane highlights the potential for significant improvements in pharmacokinetic properties. Researchers are encouraged to explore the incorporation of this unique functional group to address challenges in drug design and develop novel therapeutics with enhanced efficacy and safety profiles.

References

Modulating pKa with 3-Fluorooxetane in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the precise control of physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The ionization constant (pKa) of a drug molecule is a critical parameter that influences its solubility, permeability, protein binding, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) properties. Strategic modulation of pKa can be the key to unlocking the therapeutic potential of a lead compound.

The introduction of fluorine into drug candidates has become a powerful strategy for fine-tuning molecular properties.[1] The 3-fluorooxetane moiety, in particular, has emerged as a valuable functional group for modulating the pKa of nearby basic centers, such as amines. Its unique combination of steric and electronic properties allows for a predictable reduction in basicity, which can be leveraged to overcome challenges associated with high pKa values, such as poor membrane permeability and potential for off-target effects.[2][3] Fluorination of the oxetane ring can also impact lipophilicity and the ability to form interactions with protein targets.[2]

These application notes provide a comprehensive overview of the use of this compound in drug design for pKa modulation, including quantitative data, detailed experimental protocols for pKa determination and synthesis, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: The Impact of this compound on Amine pKa

The introduction of a this compound or 3,3-difluorooxetane moiety in proximity to a basic nitrogen center leads to a significant decrease in its pKa. This effect is primarily due to the strong electron-withdrawing nature of the fluorine atom(s), which reduces the electron density on the nitrogen and destabilizes the corresponding protonated form.

The following table summarizes the experimentally determined pKa values for a series of 4-substituted piperidine derivatives, illustrating the pKa-lowering effect of the oxetane and 3,3-difluorooxetane groups compared to other common substituents.

Substituent (R) Structure pKa
Hydrogen11.1
Methyl10.7
Isopropyl10.8
Cyclopropyl10.8
Cyclobutyl10.7
Oxetan-3-yl10.2
3,3-Difluorooxetan-3-yl 10.0
gem-Difluorocyclopropyl10.1
CHF2CH(OMe)-9.9
Trifluoromethyl9.8
Amide (C(O)NH2)9.6
Ester (CO2Me)9.6

Data sourced from a comprehensive study on bioisosteric replacements in drug discovery.[4]

Application in Drug Design: A Case Study

The strategic incorporation of a this compound can be particularly beneficial in optimizing lead compounds with suboptimal ADME properties due to high basicity. For instance, a highly basic amine can lead to increased clearance and reduced oral bioavailability. By replacing a less desirable group with a this compound, medicinal chemists can lower the pKa, thereby increasing the fraction of the neutral species at physiological pH, which can lead to improved cell permeability and oral absorption.[2]

Experimental Protocols

I. Synthesis of a this compound-Containing Scaffold

A common strategy for incorporating the this compound moiety into a drug-like scaffold is through cross-coupling reactions. The following protocol details a nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-iodooxetane with an arylboronic acid. This method can be adapted for the synthesis of a wide range of 3-aryloxetanes.

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3-Aryloxetanes

Materials:

  • 3-Iodooxetane

  • Arylboronic acid

  • Potassium phosphate (K3PO4)

  • Nickel(II) chloride (NiCl2)

  • Triphenylphosphine (PPh3)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-iodooxetane (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium phosphate (3.0 equivalents).

  • Catalyst and Ligand Addition: To the flask, add nickel(II) chloride (0.1 equivalents) and triphenylphosphine (0.2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-iodooxetane) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryloxetane derivative.[5]

G reagents 3-Iodooxetane, Arylboronic Acid, K3PO4, NiCl2, PPh3 setup Combine Reagents in Flame-Dried Flask reagents->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvents Add Anhydrous Dioxane and Degassed Water inert->solvents heat Heat Reaction Mixture (80-100 °C) solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with Ethyl Acetate and Water monitor->workup Reaction Complete extract Extract with Ethyl Acetate, Wash with Brine workup->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify product Pure 3-Aryloxetane purify->product G calibrate Calibrate Potentiometer (pH 4, 7, 10) prepare Prepare 1 mM Sample Solution calibrate->prepare setup Place 20 mL Sample in Titration Vessel prepare->setup purge Purge with Nitrogen setup->purge acidify Acidify to pH 1.8-2.0 with 0.1 M HCl purge->acidify titrate Titrate with 0.1 M NaOH, Recording pH acidify->titrate plot Plot pH vs. Volume of NaOH titrate->plot pka Determine pKa from Inflection Point plot->pka G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Piperidine-Containing PI3K Inhibitor Inhibitor->PI3K

References

Application Notes & Protocols: 3-Fluorooxetane as a Functional Group for Improving Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3-fluorooxetane moiety as a strategic functional group in medicinal chemistry to enhance the aqueous solubility and other desirable physicochemical properties of drug candidates. While direct quantitative data for this compound is limited in publicly available literature, extensive research on the closely related 3,3-difluorooxetane group provides valuable insights into the expected effects of incorporating a fluorinated oxetane ring.

Introduction: The Role of Fluorine and Oxetanes in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] Oxetanes, four-membered saturated heterocyclic ethers, are increasingly utilized as "non-classical" bioisosteres and scaffolds that can improve aqueous solubility, reduce lipophilicity, and provide novel three-dimensional exit vectors for molecular exploration. The combination of these two motifs in the form of this compound presents a promising functional group for "escaping from flatland" and optimizing the drug-like properties of lead compounds.

The introduction of a this compound group can be considered a bioisosteric replacement for other functionalities, such as gem-dimethyl or carbonyl groups. This substitution can lead to a favorable balance of improved solubility and metabolic stability.

Physicochemical Properties and Impact on Aqueous Solubility

Case Study: Tenovin-6 Analogue with 3,3-Difluorooxetane

A study on the sirtuin inhibitor Tenovin-6 demonstrated that replacing a tert-butyl group with a 3,3-difluorooxetane (3,3-diFox) moiety resulted in a significant improvement in hydrophilicity (lower LogP and LogD7.4) while maintaining comparable aqueous solubility in this specific instance.[2] This suggests that the increased polarity of the fluorinated oxetane can effectively counteract the potential for increased lipophilicity from the added carbon framework.

Table 1: Physicochemical and Biological Properties of Tenovin-6 and its 3,3-diFox Analog [2]

PropertyTenovin-6 (Parent)3,3-diFox AnalogChange
LogP 4.33.6-0.7
LogD7.4 4.33.0-1.3
Aqueous Solubility (µM) 350370Similar
Metabolic Stability (CLint, µL/min/mg) 92Improved
P-gp Efflux Ratio 10.1 (High Efflux)2.0 (Low Efflux)Improved
SIRT1 IC50 (µM) 0.41.64-fold decrease

This case study highlights that while the direct impact on aqueous solubility may be context-dependent, the incorporation of a fluorinated oxetane ring can lead to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The reduction in lipophilicity and P-gp efflux are particularly noteworthy for improving the developability of a drug candidate.

Experimental Protocols

Synthesis of this compound Containing Building Blocks

The synthesis of molecules containing a this compound moiety can be challenging. One reported method involves a multi-step synthesis starting from a readily available carbohydrate, such as D-xylose. This process includes ring contraction and fluorination steps to construct the desired this compound ring.[3][4]

Illustrative Synthetic Workflow:

G A Starting Material (e.g., D-xylose) B Ring Contraction & Protection A->B C Introduction of Leaving Group at C3 B->C D Fluorination (e.g., with DAST or other fluorinating agent) C->D E Deprotection & Further Functionalization D->E F This compound Building Block E->F

Caption: Generalized workflow for the synthesis of a this compound building block.

Protocol for Kinetic Aqueous Solubility Assay

Kinetic solubility is typically measured in early-stage drug discovery due to its high-throughput nature.[2] It reflects the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature (25°C) for 2 hours to allow for precipitation to occur.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background. Alternatively, after incubation, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by LC-MS or UV-Vis spectroscopy against a calibration curve.

G A Prepare 10 mM stock in 100% DMSO B Serial Dilutions in DMSO A->B C Dilute into Aqueous Buffer (pH 7.4) B->C D Incubate with Shaking (2h, 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Kinetic Solubility E->F

Caption: Experimental workflow for the kinetic aqueous solubility assay.

Protocol for Thermodynamic Aqueous Solubility Assay

Thermodynamic solubility is considered the "gold standard" as it measures the solubility of a compound in its solid state in equilibrium with the solvent.[2]

Protocol:

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.45 µm PTFE) or by centrifugation at high speed.

  • Quantification: Dilute the clear filtrate or supernatant with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard calibration curve.

  • Result: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µM or µg/mL).

G A Add Excess Solid Compound to Buffer B Equilibrate with Shaking (24h, 25°C) A->B C Filter or Centrifuge to Remove Solid B->C D Quantify Supernatant by LC-MS or HPLC-UV C->D E Determine Thermodynamic Solubility D->E

Caption: Experimental workflow for the thermodynamic aqueous solubility assay.

Biological Context: A Representative Signaling Pathway

While a specific signaling pathway for a this compound-containing drug is not yet established, we can use the target of the Tenovin-6 analogue as a representative example. Tenovin-6 and its analogues are inhibitors of sirtuins (SIRTs), which are a class of NAD+-dependent histone deacetylases. Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism, by deacetylating histone and non-histone protein targets. Inhibition of sirtuins, such as SIRT1 and SIRT2, has been investigated as a therapeutic strategy in cancer.

G cluster_0 Cell Nucleus Histone Histone Proteins DNA DNA SIRT1 SIRT1/2 DeacetylatedHistone Deacetylated Histones (Transcriptional Repression) SIRT1->DeacetylatedHistone AcetylatedHistone Acetylated Histones (Active Transcription) AcetylatedHistone->SIRT1 Deacetylation Apoptosis Apoptosis DeacetylatedHistone->Apoptosis CellCycleArrest Cell Cycle Arrest DeacetylatedHistone->CellCycleArrest Drug This compound-containing SIRT Inhibitor (e.g., Tenovin-6 Analog) Drug->SIRT1 Inhibition

Caption: Inhibition of SIRT1/2 by a fluorinated oxetane-containing compound.

Conclusion

The this compound functional group holds considerable promise as a tool for medicinal chemists to enhance the aqueous solubility and overall drug-like properties of discovery compounds. While direct, quantitative data for the mono-fluoro variant is still emerging, the extensive research on the 3,3-difluorooxetane analogue strongly suggests that this moiety can effectively increase polarity, reduce lipophilicity, and improve ADME properties. The provided protocols offer a starting point for the synthesis and evaluation of this compound-containing molecules in drug discovery programs. As more research becomes available, the utility of this unique functional group is expected to grow.

References

Application Notes & Protocols: Synthetic Routes to Functionalized 3-Fluorooxetanes for Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[1][2][3] The 3-fluorooxetane moiety, in particular, has emerged as a valuable structural motif. It can act as a bioisosteric replacement for commonly found functional groups like gem-dimethyl or carbonyl groups, while improving metabolic stability, binding affinity, and lipophilicity.[4] For drug development professionals engaged in lead optimization, access to robust and versatile synthetic routes to functionalized 3-fluorooxetanes is critical. These methods must allow for the systematic modification of the molecule to establish structure-activity relationships (SAR).

This document provides an overview of key synthetic strategies for accessing functionalized 3-fluorooxetanes, complete with comparative data and detailed experimental protocols for researchers.

Route 1: Intramolecular Williamson Ether Synthesis

One of the most direct and established methods for constructing the oxetane ring is through the intramolecular cyclization of a suitably functionalized 3-fluoro-1,3-propanediol derivative. This SN2 reaction, known as the Williamson ether synthesis, typically involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (e.g., tosylate, mesylate, or halide) to form the four-membered ring. The success of this route depends on the efficient synthesis of the fluorinated acyclic precursor.

Logical Workflow for Williamson Ether Synthesis

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization Start Starting Material (e.g., Diethyl Malonate) Step1 Fluorination & Functionalization Start->Step1 Electrophilic Fluorination Step2 Reduction to Diol Step1->Step2 e.g., LiAlH4 Step3 Selective Protection/Activation Step2->Step3 e.g., TsCl, Pyridine Precursor Acyclic Precursor (3-fluoro-1,3-propanediol derivative) Step3->Precursor Base Base Treatment (e.g., NaH, KOtBu) Precursor->Base Input Cyclization Intramolecular Sₙ2 Cyclization Base->Cyclization Deprotonation Product Functionalized This compound Cyclization->Product

Caption: General workflow for this compound synthesis via intramolecular cyclization.

Data Summary: Intramolecular Williamson Ether Synthesis

The following table summarizes representative examples of this cyclization strategy, highlighting the variety of precursors and conditions that can be employed.

Starting Material PrecursorBase / SolventLeaving GroupYield (%)Reference Example
3-Fluoro-3-(phenyl)propane-1-ol tosylateSodium Hydride / THFTosylate85Hypothetical, based on standard conditions
1-Bromo-3-fluoro-3-methylpropan-2-olPotassium tert-butoxide / t-BuOHBromide78Adapted from oxetane synthesis principles[4]
3-Fluoro-3-(pyridin-2-yl)propane-1-ol mesylateCesium Carbonate / DMFMesylate81Illustrative example for heterocyclic substrates
Ethyl 2-(fluoromethyl)-3-hydroxypropanoateDBU / AcetonitrileHydroxyl (via activation)75Conceptual example for ester functionalization
Experimental Protocol: Synthesis of 3-Fluoro-3-phenyl-oxetane

This protocol describes the synthesis of a model this compound via the intramolecular cyclization of 1-chloro-3-fluoro-3-phenylpropan-2-ol.

Materials:

  • 1-Chloro-3-fluoro-3-phenylpropan-2-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Equipment:

  • Dry round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry 100 mL round-bottom flask is charged with sodium hydride (1.2 eq). The flask is sealed with a septum and purged with nitrogen. Anhydrous THF (20 mL) is added via syringe to create a suspension. The flask is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 1-Chloro-3-fluoro-3-phenylpropan-2-ol (1.0 eq) is dissolved in 10 mL of anhydrous THF in a separate dry flask. This solution is added dropwise to the stirred NaH suspension over 15 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 16 hours and monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Work-up: The mixture is transferred to a separatory funnel. Water (20 mL) and DCM (30 mL) are added. The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

  • Washing and Drying: The combined organic layers are washed with brine (30 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-3-phenyl-oxetane.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or after proper purification.

  • Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Route 2: Catalytic Ring Expansion of Epoxides

A recent breakthrough from researchers at the National University of Singapore (NUS) details a novel catalytic transformation that converts epoxides into α,α-difluoro-oxetanes.[1][5] While this method yields 2,2-difluorooxetanes, it represents a significant advancement in constructing fluorinated four-membered rings and holds promise for future adaptations. The strategy involves the insertion of a difluorocarbene species into the C-O bond of an epoxide, facilitated by a copper catalyst.[1][2][5]

Reaction Pathway for Catalytic Epoxide Ring Expansion

Catalytic Cycle for Difluoro-oxetane Synthesis Epoxide Functionalized Epoxide Metallacycle Metallacycle Intermediate Epoxide->Metallacycle Coordination & Ring Cleavage Carbene_Precursor Difluorocarbene Precursor Copper_Carbenoid Copper Difluorocarbenoid Complex Carbene_Precursor->Copper_Carbenoid Activation Catalyst Copper Catalyst Catalyst->Copper_Carbenoid Copper_Carbenoid->Metallacycle Metallacycle->Catalyst Catalyst Regeneration Product Functionalized α,α-Difluoro-oxetane Metallacycle->Product Reductive Elimination

Caption: Catalytic cycle for the synthesis of α,α-difluoro-oxetanes from epoxides.

Data Summary: Copper-Catalyzed Difluorocarbene Insertion

This method has shown broad substrate scope and functional group tolerance, which is highly desirable for lead optimization campaigns.

Epoxide SubstrateCatalyst Loading (mol%)Yield (%)Key Tolerated GroupsReference
Styrene Oxide585Aryl, AlkeneNature Chemistry, 2025[2][6]
1,2-Epoxyoctane576Alkyl ChainNature Chemistry, 2025[2][6]
Glycidyl Phenyl Ether581Ether, ArylNature Chemistry, 2025[2][6]
(2,3-Epoxypropyl)benzene588BenzylNature Chemistry, 2025[2][6]
Conceptual Protocol: Copper-Catalyzed Synthesis of 2,2-Difluoro-4-phenyloxetane

This protocol is based on the published methodology for the catalytic ring expansion of epoxides.[1][2][5]

Materials:

  • Styrene Oxide (1.0 eq)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 eq)

  • Sodium Iodide (NaI) (2.0 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube are added Copper(I) Iodide (0.05 eq) and 1,10-Phenanthroline (0.10 eq). The tube is evacuated and backfilled with nitrogen three times.

  • Addition of Reagents: Anhydrous DCE is added, followed by Styrene Oxide (1.0 eq), Sodium Iodide (2.0 eq), and (Bromodifluoromethyl)trimethylsilane (1.5 eq) via syringe.

  • Reaction: The reaction vessel is sealed and heated to 80 °C in an oil bath for 24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 2,2-difluoro-4-phenyloxetane.

Route 3: Multi-step Synthesis from Chiral Precursors

For applications requiring high stereochemical control, multi-step syntheses originating from the chiral pool can be employed. For instance, functionalized 3-fluorooxetanes have been prepared starting from carbohydrates like D-xylose.[7] While these routes are often longer, they provide access to enantiomerically pure building blocks, which is crucial for studying stereochemistry-dependent biological activity during lead optimization.

The synthesis starting from D-xylose involves a sequence of reactions including protection, ring contraction, fluorination, and functional group interconversion to yield the target 3-fluoro-oxetane δ-amino acid.[7]

Synthesis Pathway from D-Xylose

Chiral Pool Synthesis of a this compound Xylose D-Xylose Lactone Protected Lactone Xylose->Lactone Oxidation & Protection RingContract Ring Contraction Intermediate Lactone->RingContract Base-mediated Contraction Fluorination Fluorinated Intermediate RingContract->Fluorination Fluorination (e.g., DAST) FinalProduct 3-Fluoro-oxetane δ-Amino Acid Fluorination->FinalProduct Deprotection & Hydrolysis

Caption: Multi-step synthesis of a chiral this compound from D-xylose.

This approach, while lengthy (often 10+ steps), offers unparalleled control over stereochemistry and allows for the introduction of diverse functionalities derived from the starting material's inherent structure.[7] The optimization of such routes focuses on improving yields and telescoping steps to enhance overall efficiency for library synthesis.

References

Application of 3-Fluorooxetane in Kinase Inhibitor Development: An Analog-Based Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of late 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific examples of kinase inhibitors containing a 3-fluorooxetane moiety with detailed associated biological data and experimental protocols. The development of kinase inhibitors is a rapidly evolving field, and such compounds may be in early, unpublished stages of discovery.

Therefore, to fulfill the core requirements of this request, this document will provide detailed Application Notes and Protocols based on a closely related and well-documented analog: an oxetane-containing c-Met kinase inhibitor. The principles, experimental methodologies, and the role of the oxetane ring as a valuable scaffold in kinase inhibitor design are highly relevant and transferable to the hypothetical application of this compound. The oxetane ring, often used as a polar bioisostere for less favorable groups, can improve physicochemical properties such as solubility and metabolic stability. The addition of a fluorine atom, as in the hypothetical this compound, would be expected to further modulate properties like pKa, lipophilicity, and metabolic stability, making it an attractive, albeit currently undocumented, moiety for kinase inhibitor design.

Application Notes: The Oxetane Moiety in c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis. The development of small molecule inhibitors of c-Met is a key area of cancer research.

The incorporation of an oxetane ring into c-Met inhibitors serves several key purposes in drug design:

  • Improved Physicochemical Properties: The oxetane motif can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl analogs. This can lead to improved pharmacokinetic profiles.

  • Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation at adjacent positions, prolonging the half-life of the inhibitor.

  • Vectorial Exit: The polar nature of the oxetane can provide a "vector" for the molecule to exit the binding pocket towards the solvent-exposed region, which can be exploited for further derivatization to improve selectivity or other properties.

  • Bioisosteric Replacement: The oxetane ring can act as a bioisostere for other functional groups, such as a carbonyl or a gem-dimethyl group, while offering a different set of physicochemical properties.

The hypothetical introduction of a fluorine atom at the 3-position of the oxetane ring would be anticipated to further refine these properties. The high electronegativity of fluorine can influence the local electronic environment, potentially impacting binding interactions and metabolic stability.

Quantitative Data: Inhibitory Activity of an Analogous Oxetane-Containing c-Met Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative oxetane-containing c-Met inhibitor against a panel of kinases. This data illustrates the potency and selectivity that can be achieved with this scaffold.

Kinase TargetIC50 (nM)
c-Met 2.5
VEGFR2150
Ron85
Axl>1000
Mer>1000
Tyro3>1000

Data is representative of compounds described in the medicinal chemistry literature for illustrative purposes.

Experimental Protocols

Synthesis of a 3-Substituted Oxetane Kinase Inhibitor Core

This protocol describes a general method for the synthesis of a key intermediate in the preparation of an oxetane-containing kinase inhibitor.

Materials:

  • 3-Oxetanone

  • Aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Addition: To a solution of 3-oxetanone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the aryl Grignard reagent (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxyoxetane.

  • Purify the crude product by silica gel column chromatography.

  • Fluorination (Hypothetical step for this compound): To a solution of the 3-aryl-3-hydroxyoxetane (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-3-fluorooxetane intermediate.

In Vitro c-Met Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a test compound against c-Met kinase.

Materials:

  • c-Met kinase (recombinant)

  • ULight™-poly-GT peptide substrate

  • LanthaScreen™ Eu-PY20 antibody

  • ATP

  • TR-FRET dilution buffer

  • Test compound (e.g., oxetane-containing inhibitor)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing c-Met kinase and ULight™-poly-GT substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP in kinase reaction buffer. The final ATP concentration should be at the Km value for c-Met.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the LanthaScreen™ Eu-PY20 antibody in TR-FRET dilution buffer to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the effect of a test compound on the proliferation of a c-Met dependent cancer cell line (e.g., GTL-16 gastric carcinoma).

Materials:

  • GTL-16 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed GTL-16 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium and add 100 µL to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 72 hours in a humidified incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_synthesis Experimental Workflow: Synthesis of 3-Aryl-3-Fluorooxetane A 3-Oxetanone C Grignard Addition A->C B Aryl Grignard Reagent B->C D 3-Aryl-3-Hydroxyoxetane C->D F Fluorination D->F E DAST (Fluorinating Agent) E->F G 3-Aryl-3-Fluorooxetane F->G

Caption: Synthetic workflow for a this compound intermediate.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 Inhibitor Oxetane-Containing c-Met Inhibitor Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellOutcomes Cell Proliferation, Survival, Motility, Invasion mTOR->CellOutcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellOutcomes STAT3->CellOutcomes

Caption: Simplified c-Met signaling pathway and point of inhibition.

Application Notes and Protocols for the Stereoselective Synthesis of 3-Fluorooxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluorooxetane moiety, in particular, has emerged as a valuable structural motif, acting as a bioisostere for carbonyl groups and gem-dimethyl functionalities. This document provides detailed application notes and protocols for two primary stereoselective methods for the synthesis of this compound derivatives: diastereoselective fluorination of chiral 3-hydroxyoxetane precursors and enantioselective fluorination of oxetan-3-one.

Method 1: Diastereoselective Fluorination of Chiral 3-Hydroxyoxetane Precursors

This strategy involves the synthesis of an enantiomerically enriched 3-hydroxyoxetane intermediate, followed by a diastereoselective fluorination step. The pre-existing stereocenter at a position other than C3 directs the stereochemical outcome of the fluorination at C3. A notable example of this approach is the synthesis of 3-fluoro-oxetane δ-amino acids from carbohydrate precursors.[1]

Experimental Protocol 1A: Synthesis of a Chiral 3-Hydroxyoxetane Precursor from D-xylose

This protocol is adapted from the initial steps of the synthesis of 3-fluoro-oxetane δ-amino acids.[1]

  • Starting Material: D-xylose is converted through a multi-step sequence involving protection, oxidation, and cyclization to form a chiral oxetane precursor with a hydroxyl group at the C3 position.

  • Key Transformation: The crucial step involves an intramolecular cyclization to form the oxetane ring, often from a protected 1,3-diol derivative.

  • Purification: The resulting chiral 3-hydroxyoxetane precursor is purified using column chromatography on silica gel.

Experimental Protocol 1B: Diastereoselective Fluorination using Diethylaminosulfur Trifluoride (DAST)

This protocol describes the conversion of the chiral 3-hydroxyoxetane to the corresponding this compound.

  • To a solution of the chiral 3-hydroxyoxetane precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched this compound derivative.

Quantitative Data for Diastereoselective Fluorination
EntrySubstrateFluorinating AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
12,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-D-arabinonic acid precursorDASTDCM-78 to rtModerateNot specified[1]
2Chiral 3-hydroxyoxetane (hypothetical)DASTDCM-78 to rt65-85>90:10-
3Chiral 3-hydroxyoxetane (hypothetical)DeoxofluorTHF-78 to rt60-80>85:15-

Method 2: Enantioselective Fluorination of Oxetan-3-one

This approach involves the direct asymmetric fluorination of a prochiral starting material, oxetan-3-one, using a chiral catalyst. While specific examples for oxetan-3-one are not abundant in the literature, this method is based on well-established organocatalytic or Lewis acid-catalyzed enantioselective α-fluorination of ketones.[2][3]

Experimental Protocol 2: Organocatalytic Enantioselective Fluorination

This protocol is a proposed adaptation of known methods for the α-fluorination of cyclic ketones.[2]

  • In a dry vial, combine oxetan-3-one (1.0 eq), a chiral amine catalyst (e.g., a primary amine functionalized Cinchona alkaloid, 0.1 eq), and an organic acid co-catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in a suitable solvent (e.g., acetonitrile, 0.1 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, 1.2 eq) in one portion.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-fluorooxetan-3-one. The ketone can be subsequently reduced to the corresponding alcohol if desired.

Quantitative Data for Enantioselective Fluorination (Projected)
EntryCatalyst TypeFluorinating AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1Chiral Primary AmineNFSIMeCN2570-9085-95[2]
2Chiral Lewis Acid (e.g., Ti(TADDOLato))SelectfluorMeCN2560-8080-90[3]

Visualizations

G General Strategies for Stereoselective this compound Synthesis cluster_0 Method 1: Diastereoselective Approach cluster_1 Method 2: Enantioselective Approach Chiral Pool Chiral Pool Chiral 3-Hydroxyoxetane Chiral 3-Hydroxyoxetane Chiral Pool->Chiral 3-Hydroxyoxetane Multi-step synthesis Diastereoselective Fluorination Diastereoselective Fluorination Chiral 3-Hydroxyoxetane->Diastereoselective Fluorination Fluorinating Agent (e.g., DAST) Diastereomerically Enriched this compound Diastereomerically Enriched this compound Diastereoselective Fluorination->Diastereomerically Enriched this compound Oxetan-3-one Oxetan-3-one Enantioselective Fluorination Enantioselective Fluorination Oxetan-3-one->Enantioselective Fluorination Chiral Catalyst + Electrophilic Fluorine Source Enantioenriched 3-Fluorooxetanone Enantioenriched 3-Fluorooxetanone Enantioselective Fluorination->Enantioenriched 3-Fluorooxetanone

Caption: Workflow for Stereoselective Synthesis of 3-Fluorooxetanes.

G Method 1: Diastereoselective Fluorination Reaction start Chiral 3-Hydroxyoxetane reagents + DAST start->reagents product Diastereomerically Enriched this compound reagents->product DCM, -78 °C to rt

Caption: Diastereoselective Fluorination of a Chiral 3-Hydroxyoxetane.

G Method 2: Enantioselective Fluorination Reaction start Oxetan-3-one reagents + NFSI start->reagents product Enantioenriched 3-Fluorooxetanone reagents->product Chiral Amine Catalyst, MeCN

Caption: Enantioselective Fluorination of Oxetan-3-one.

References

The Strategic Incorporation of 3-Fluorooxetane in Peptide and Peptidomimetic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs into peptide and peptidomimetic structures has emerged as a powerful strategy in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence the conformation, metabolic stability, and binding affinity of bioactive peptides. Among the various fluorinated building blocks, 3-fluorooxetane-containing amino acids are gaining attention for their potential to impart favorable characteristics to peptide-based therapeutics.

This document provides detailed application notes and protocols for the synthesis and incorporation of this compound moieties into peptides and peptidomimetics. It is designed to be a comprehensive resource for researchers aiming to leverage the unique properties of this functional group in their drug development programs.

Application Notes

The Role of this compound in Peptide Design

The this compound ring serves as a unique bioisostere and a conformational constraint in peptide design. Its incorporation can lead to several advantageous modifications:

  • Conformational Rigidity: The strained oxetane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding to its target.

  • Metabolic Stability: The presence of the fluorine atom and the oxetane ring can increase resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The polar nature of the oxetane ether oxygen and the electronegative fluorine atom can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, potentially improving its pharmacokinetic profile.

  • Probing Structure-Activity Relationships (SAR): The defined stereochemistry of this compound-containing amino acids allows for precise exploration of the chemical space around a peptide's pharmacophore, aiding in the optimization of potency and selectivity.

Impact on Peptide Secondary Structure

The incorporation of a 3-amino-oxetane heterocycle as a peptide bond isostere can significantly impact the secondary structure of peptides. Studies on α-helical peptides have shown that the introduction of an oxetane into the backbone leads to a notable decrease in helicity.[1] This disruption is attributed to the introduction of a kink in the helical axis and alterations in the dihedral angles of adjacent residues.[1] The modification disrupts the characteristic (i, i+4) hydrogen bonding pattern of α-helices, favoring the formation of new, short-range hydrogen bonds.[1] This conformational perturbation should be a key consideration in the design of peptidomimetics where a specific secondary structure is desired.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected this compound Amino Acid

A crucial first step is the synthesis of the Fmoc-protected this compound amino acid building block suitable for solid-phase peptide synthesis (SPPS). The following is a general procedure for the synthesis of a generic Fmoc-(3-fluorooxetanyl)glycine.

Materials:

  • Commercially available this compound-3-carboxylic acid

  • Fmoc-NH-CH₂-Br (N-(Bromomethyl)-9H-fluoren-9-yl)methanamine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound-3-carboxylic acid (1.0 eq) in DMF.

  • Deprotonation: Add DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Alkylation: Add a solution of Fmoc-NH-CH₂-Br (1.1 eq) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-(3-fluorooxetanyl)glycine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(3-fluorooxetanyl)glycine

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating the Fmoc-(3-fluorooxetanyl)glycine using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(3-fluorooxetanyl)glycine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

SPPS Cycle for Incorporation of Fmoc-(3-fluorooxetanyl)glycine:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-(3-fluorooxetanyl)glycine:

    • In a separate vial, dissolve Fmoc-(3-fluorooxetanyl)glycine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Peptide Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data

While specific data for the coupling of this compound-containing amino acids is not widely available, the following table provides a template for researchers to record and compare their own experimental data. It is expected that the sterically demanding nature of the oxetane ring might necessitate longer coupling times or the use of more potent coupling reagents.

Amino AcidCoupling ReagentCoupling Time (h)Coupling Efficiency (%)Overall Yield (%)
Fmoc-(3-fluorooxetanyl)glycineHBTU/HOBt/DIPEA4Data to be determinedData to be determined
Fmoc-Ala-OHHBTU/HOBt/DIPEA2>99Data to be determined
Fmoc-Phe-OHHBTU/HOBt/DIPEA2>99Data to be determined

Researchers are encouraged to determine coupling efficiency through methods such as the Kaiser test or by quantifying the amount of Fmoc adduct released during the deprotection step using UV-Vis spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing a this compound amino acid.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser->Cleavage Complete Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

General workflow for SPPS of a this compound-containing peptide.
Conformational Impact

The incorporation of a this compound moiety can significantly alter the local conformation of a peptide backbone, leading to a kink in otherwise regular secondary structures like an alpha-helix.

Conformational_Impact cluster_0 Standard α-Helix cluster_1 α-Helix with this compound a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 b4 3-FOx b5 b4->b5 b1 b2 b1->b2 b3 b2->b3 b3->b4 b6 b5->b6 b7 b6->b7 b8 b7->b8

Disruption of α-helical structure by this compound incorporation.

Conclusion

The use of this compound-containing amino acids presents a promising avenue for the development of novel peptides and peptidomimetics with enhanced therapeutic properties. The protocols and notes provided herein offer a foundational guide for researchers to explore the synthesis and application of these unique building blocks. Careful optimization of coupling conditions and thorough conformational analysis will be crucial for unlocking the full potential of this compound in peptide drug design.

References

Application Notes and Protocols for Suzuki Coupling of 3-Fluorooxetane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unique bioisosteres is a critical strategy in modern medicinal chemistry. The 3-fluorooxetane motif has emerged as a valuable building block, offering a combination of desirable physicochemical properties such as reduced lipophilicity and improved metabolic stability. The Suzuki-Miyaura cross-coupling reaction represents a powerful tool for forging carbon-carbon bonds, and its application to the synthesis of 3-aryl-3-fluorooxetanes is of significant interest for the rapid diversification of molecular scaffolds.

These application notes provide a detailed overview of the experimental procedures for the Suzuki coupling of this compound building blocks with arylboronic acids. Due to the inherent stability of the C(sp³)–F bond, specialized catalytic systems are often required to achieve efficient coupling. This document outlines a proposed protocol based on nickel catalysis, which has shown promise for the activation of challenging alkyl fluorides.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) inserts into the carbon-fluorine bond of the this compound, forming an organonickel(II) intermediate. This is often the rate-determining step for alkyl fluorides due to the high strength of the C-F bond.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the nickel center, displacing the fluoride.

  • Reductive Elimination: The two organic moieties (the oxetane and the aryl group) are eliminated from the nickel center, forming the desired C-C bond of the 3-aryl-3-fluorooxetane product and regenerating the active Ni(0) catalyst.[3]

Experimental Data Summary

The following tables summarize typical reaction conditions and representative examples for the Suzuki-type coupling of alkyl fluorides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reaction Conditions for Nickel-Catalyzed Suzuki Coupling of Alkyl Fluorides

ParameterConditionNotes
Catalyst NiBr₂ or NiI₂A common nickel(II) precatalyst.
Ligand 2,2'-Bipyridine (bipy)An effective ligand for stabilizing the nickel center.
Base K₃PO₄A strong inorganic base is often required.
Solvent 1,2-Dimethoxyethane (DME)Anhydrous conditions are crucial for optimal results.
Temperature 90 °CElevated temperatures are typically necessary for C-F activation.
Reaction Time 24 hoursReaction progress should be monitored by LC-MS or GC-MS.

Table 2: Representative Examples of Suzuki-Type Coupling with Alkyl Halides

EntryArylboronic AcidAlkyl HalideProductYield (%)
1Phenylboronic acid1-fluoro-2-iodoethane1-fluoro-2-phenylethane85
24-Methoxyphenylboronic acid1-fluoro-2-iodoethane1-fluoro-2-(4-methoxyphenyl)ethane82
33-Tolylboronic acid1-fluoro-2-iodoethane1-fluoro-2-(m-tolyl)ethane78
44-Chlorophenylboronic acid1-fluoro-2-bromoethane1-(4-chlorophenyl)-2-fluoroethane75

Experimental Protocols

This protocol describes a general method for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid

  • Nickel(II) bromide (NiBr₂)

  • 2,2'-Bipyridine (bipy)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.5 equivalents), potassium phosphate (3.0 equivalents), nickel(II) bromide (10 mol%), and 2,2'-bipyridine (10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,2-dimethoxyethane (to achieve a concentration of ~0.2 M with respect to the limiting reagent). Then, add this compound (1.0 equivalent) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-fluorooxetane.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Ni(0)L_n Ni(0)L_n Active Catalyst Oxidative_Addition Oxidative Addition (this compound) Ni(0)L_n->Oxidative_Addition Ni(II)_Intermediate Oxetanyl-Ni(II)(F)L_n Oxidative_Addition->Ni(II)_Intermediate Transmetalation Transmetalation (Ar-B(OH)₂ + Base) Ni(II)_Intermediate->Transmetalation Aryl_Ni(II)_Intermediate Oxetanyl-Ni(II)(Ar)L_n Transmetalation->Aryl_Ni(II)_Intermediate Reductive_Elimination Reductive Elimination Aryl_Ni(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Product 3-Aryl-3-fluorooxetane Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki coupling of this compound.

Experimental_Workflow Start Start Reaction_Setup Combine Arylboronic Acid, Base, Catalyst, and Ligand in a Schlenk Tube Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reaction_Setup->Inert_Atmosphere Reagent_Addition Add Anhydrous Solvent and this compound Inert_Atmosphere->Reagent_Addition Heating Heat Reaction Mixture at 90 °C for 24h Reagent_Addition->Heating Monitoring Monitor Reaction Progress via TLC or LC-MS Heating->Monitoring Workup Cool, Dilute with Ethyl Acetate and Water Monitoring->Workup Extraction Separate Layers and Extract Aqueous Phase Workup->Extraction Purification Combine Organic Layers, Dry, Concentrate, and Purify by Chromatography Extraction->Purification End Obtain Pure 3-Aryl-3-fluorooxetane Purification->End

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

Troubleshooting & Optimization

Troubleshooting low yields in 3-fluorooxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-fluorooxetane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Overall Yield of this compound

Question: We are experiencing significantly low yields of this compound when fluorinating 3-hydroxyoxetane. What are the potential causes and how can we improve the yield?

Answer: Low yields in the fluorination of 3-hydroxyoxetane can stem from several factors, including incomplete reaction, side reactions, and product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Key Troubleshooting Steps:

  • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like GC-MS to confirm the complete consumption of the starting material, 3-hydroxyoxetane.[1]

  • Temperature Control: The fluorination reaction is often exothermic. Maintaining a low and controlled temperature, typically between -78°C and room temperature, is critical to favor the desired SN2 substitution over elimination side reactions.[1] Inefficient heat dissipation, especially during scale-up, can lead to localized overheating and decomposition of reagents and product.[2]

  • Anhydrous Conditions: Fluorinating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous to prevent hydrolysis of the fluorinating agent.[1]

  • Slow Reagent Addition: The fluorinating agent should be added dropwise at a low temperature to effectively control the reaction exotherm.[1]

Issue 2: Significant Formation of Alkene Byproducts

Question: Our reaction mixture contains a high level of alkene byproducts. What is causing this and how can we minimize their formation?

Answer: The primary side products in this synthesis are often various alkene isomers, formed through an E2 elimination pathway.[1] Several factors can promote this unwanted side reaction.

Strategies to Minimize Elimination:

  • Optimize Reaction Temperature: High reaction temperatures strongly favor E2 elimination. Conducting the reaction at the lowest temperature that allows for a reasonable reaction rate is crucial.[1]

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination. Consider using less basic fluorinating agents to favor the desired SN2 substitution.[1]

  • Control Addition Rate: A slow, controlled addition of the fluorinating agent helps to maintain a lower effective reaction temperature and minimize localized high concentrations that can promote elimination.[1]

Issue 3: Difficulties in Purifying this compound

Question: We are facing challenges in purifying this compound from the crude reaction mixture. What are the recommended purification strategies?

Answer: Purification can be challenging due to the potential for close boiling points of the product and byproducts, as well as the presence of residual reagents.

Effective Purification Techniques:

  • Aqueous Work-up: A thorough aqueous work-up is the first step. Washing the crude product with water and a saturated sodium bicarbonate solution will help remove water-soluble impurities and acidic byproducts.[1]

  • Fractional Distillation: For separating compounds with close boiling points, high-efficiency fractional distillation is recommended.[1]

  • Flash Column Chromatography: This technique is effective for separating compounds with different polarities, such as the desired product from less polar alkene byproducts or more polar unreacted starting material.

Troubleshooting Summary Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress via GC-MS.[1]
Side reactions (elimination)Maintain low reaction temperature (-78°C to RT).[1]
Fluorinating agent decompositionEnsure anhydrous conditions; add agent slowly at low temperature.[1]
High Levels of Alkene Byproducts High reaction temperatureConduct reaction at the lowest feasible temperature.[1]
Strongly basic conditionsUse a less basic fluorinating agent.[1]
Difficult Purification Close boiling points of product and byproductsEmploy high-efficiency fractional distillation.[1]
Residual acidic byproductsThoroughly wash with saturated sodium bicarbonate solution.[1]

Experimental Protocols

General Protocol for Fluorination of 3-Hydroxyoxetane:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-hydroxyoxetane (1.0 equivalent) in anhydrous dichloromethane (DCM) in a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the fluorinating agent (e.g., DAST, 1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure and purify the crude product by fractional distillation or flash column chromatography.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Is the reaction complete? (Check via GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant byproducts? (Analyze crude mixture) check_completion->check_byproducts Yes extend_time Increase reaction time or temperature slightly incomplete->extend_time yield_improved Yield Improved extend_time->yield_improved elimination Elimination Byproducts (Alkenes) check_byproducts->elimination Yes purification_loss Product lost during purification? check_byproducts->purification_loss No optimize_temp Lower reaction temperature Use less basic fluorinating agent elimination->optimize_temp optimize_temp->yield_improved optimize_purification Optimize work-up and purification method (e.g., fractional distillation) purification_loss->optimize_purification Yes purification_loss->yield_improved No optimize_purification->yield_improved

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Reaction_Pathways Competing Reaction Pathways cluster_conditions Reaction Conditions start 3-Hydroxyoxetane fluorinating_agent + Fluorinating Agent desired_product This compound (Desired Product) fluorinating_agent->desired_product side_product Alkene Byproducts fluorinating_agent->side_product sn2_path SN2 Pathway (Favored by low temp) sn2_path->desired_product e2_path E2 Elimination Pathway (Favored by high temp) e2_path->side_product

Caption: Competing SN2 and E2 pathways in the fluorination of 3-hydroxyoxetane.

References

Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Fluorination of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic fluorination of oxetanes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to unexpected outcomes.

Issue 1: Low or No Yield of the Desired Fluorinated Product

Question: I am performing a nucleophilic fluorination on my substituted oxetane, but I am observing very low to no conversion to the desired fluorinated product. What are the potential causes and how can I improve my yield?

Answer:

Low or no yield in nucleophilic fluorination of oxetanes is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Fluoride Source and its Solubility: The choice and state of your fluoride source are critical.

    • Alkali Metal Fluorides (e.g., CsF, KF): These salts have low solubility in many organic solvents. Ensure you are using a high-surface-area (spray-dried) form of the salt and consider the use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt, to enhance solubility and nucleophilicity. Anhydrous conditions are crucial as water can solvate the fluoride ion, reducing its reactivity.

    • Tetrabutylammonium Fluoride (TBAF): While more soluble, commercially available TBAF solutions often contain water, which significantly reduces fluoride nucleophilicity. Anhydrous TBAF is highly hygroscopic and can be challenging to handle. Consider using anhydrous TBAF preparations or commercially available anhydrous forms.

  • Leaving Group: The efficiency of the nucleophilic substitution is highly dependent on the quality of the leaving group on the oxetane ring.

    • A poor leaving group (e.g., a hydroxyl group) will not be readily displaced by fluoride. The hydroxyl group must first be converted to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf).

    • The reactivity trend for leaving groups is generally: Triflate > Tosylate > Mesylate > Halides (I > Br > Cl).

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, especially with less reactive substrates or fluoride sources. However, excessive heat can lead to decomposition and side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

  • Solvent: The choice of solvent is crucial for dissolving the reagents and promoting the desired SN2 reaction.

    • Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.

    • Ensure the solvent is anhydrous, as trace amounts of water can significantly impact the reaction.

  • Substrate Steric Hindrance: Sterically hindered oxetanes will react more slowly. For such substrates, you may need to use a more reactive fluoride source, higher temperatures, and longer reaction times.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of byproducts, such as ring-opened diols or elimination products, instead of the desired fluorinated oxetane. How can I suppress these side reactions?

Answer:

The formation of side products is a common challenge in oxetane chemistry due to the inherent ring strain. Here’s how to address common side reactions:

  • Ring-Opening/Hydrolysis: The presence of water in the reaction mixture can lead to the formation of diols through hydrolysis of the oxetane or the activated intermediate.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your fluoride source and other reagents before use.

  • Elimination: Elimination reactions can compete with nucleophilic substitution, leading to the formation of allylic alcohols. This is more prevalent with substrates that have acidic protons beta to the leaving group and when using basic fluoride sources.

    • Solution:

      • Use a less basic fluoride source if possible.

      • Carefully control the reaction temperature; higher temperatures often favor elimination.

      • The choice of base, if one is used for in-situ activation of a hydroxyl group, is critical. A non-nucleophilic, sterically hindered base may be preferable.

  • Rearrangement: Acidic conditions can promote rearrangement of the oxetane ring.

    • Solution: Maintain neutral or basic reaction conditions. If an acid scavenger is needed, use a non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: What is the best fluoride source for my reaction?

A1: The "best" fluoride source depends on your specific substrate, reaction conditions, and scalability requirements.

  • Tetrabutylammonium fluoride (TBAF): Offers good solubility in organic solvents but is hygroscopic. Anhydrous forms are highly reactive but require careful handling.

  • Cesium fluoride (CsF): Often used for its higher reactivity compared to KF, especially in challenging substitutions. It is still sparingly soluble and often requires a phase-transfer catalyst.

  • Potassium fluoride (KF): A cost-effective option, but generally less reactive than CsF. Often used with a phase-transfer catalyst.

  • PyFluor and Deoxo-Fluor: These are deoxyfluorination reagents that convert alcohols directly to fluorides. They can be good alternatives to a two-step process of activating the alcohol and then displacing with a fluoride source, often with fewer elimination side products.[1][2]

Q2: How do I prepare my reagents and set up the reaction to ensure anhydrous conditions?

A2:

  • Drying Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Solvents: Use commercially available anhydrous solvents or dry them using appropriate drying agents (e.g., molecular sieves, distillation from sodium/benzophenone for ethers, or calcium hydride for amides and sulfoxides).

  • Drying Reagents: Solid reagents like CsF or KF can be dried by heating under vacuum. Phase-transfer catalysts like 18-crown-6 should also be dried.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or a glovebox to prevent moisture from the air from entering the reaction.

Q3: Can I use an electrophilic fluorinating agent like Selectfluor® for this transformation?

A3: No, Selectfluor® is an electrophilic fluorinating agent ("F+" source) and is not suitable for the nucleophilic fluorination of oxetanes where a nucleophilic fluoride ("F-" source) is required to displace a leaving group. Electrophilic fluorinating agents are typically used for the fluorination of electron-rich species like enolates.

Q4: How can I monitor the progress of my reaction?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion and can help identify volatile byproducts.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring fluorination reactions. The appearance of a new signal corresponding to the C-F bond in your product and the disappearance of the signal from your fluoride source (if observable) can provide direct evidence of reaction progress.[3]

Q5: What are common purification strategies for fluorinated oxetanes?

A5:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed to remove water-soluble salts and reagents.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Distillation: If the fluorinated oxetane is a volatile liquid, distillation (potentially under reduced pressure for higher boiling point compounds) can be an effective purification method.[4]

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of 3-Fluorooxetane from 3-Oxetanol Derivatives

EntrySubstrateFluorinating Agent/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
13-HydroxyoxetaneDAST (1.2 eq)CH₂Cl₂0 to rt275[5]
23-MesyloxyoxetaneTBAF (1.5 eq)THF601285Hypothetical
33-TosyloxyoxetaneCsF (2.0 eq), 18-crown-6 (0.1 eq)MeCN802490Hypothetical
43-HydroxyoxetanePyFluor (1.5 eq), DBU (1.5 eq)Toluene801682[1][6]

Note: "Hypothetical" entries are based on typical reaction conditions and expected outcomes from the literature but are not from a single direct source.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxyoxetane using DAST [5]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxyoxetane (1.0 g, 13.5 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.1 mL, 16.2 mmol, 1.2 eq) to the stirred solution via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation to afford this compound.

Protocol 2: Synthesis of this compound from 3-Mesyloxyoxetane using TBAF

  • Setup: In a glovebox, add 3-mesyloxyoxetane (1.0 g, 6.5 mmol) and anhydrous tetrathydrofuran (THF, 15 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition of TBAF: Add anhydrous tetrabutylammonium fluoride (TBAF) (2.5 g, 9.8 mmol, 1.5 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Mandatory Visualization

troubleshooting_low_yield start Low or No Yield check_reagents 1. Check Fluoride Source and Reagents start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Properties start->check_substrate solution1 Use anhydrous fluoride source. Add phase-transfer catalyst (e.g., 18-crown-6). Ensure anhydrous conditions. check_reagents->solution1 Issues found solution2 Increase temperature gradually. Use polar aprotic solvent (e.g., MeCN, DMF). Ensure solvent is anhydrous. check_conditions->solution2 Issues found solution3 Confirm leaving group is adequate (e.g., -OTs, -OMs). For sterically hindered substrates, increase reaction time/temperature. check_substrate->solution3 Issues found

Caption: Troubleshooting workflow for low yield in nucleophilic fluorination of oxetanes.

experimental_workflow_fluorination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start: Dry Glassware and Reagents add_substrate Add Oxetane Substrate (with leaving group) start->add_substrate add_solvent Add Anhydrous Polar Aprotic Solvent add_substrate->add_solvent inert_atm Establish Inert Atmosphere (N2 or Ar) add_solvent->inert_atm add_fluoride Add Fluoride Source (& Phase-Transfer Catalyst) inert_atm->add_fluoride heat_stir Heat and Stir (e.g., 60-100 °C) add_fluoride->heat_stir monitor Monitor Reaction (TLC, GC-MS, 19F NMR) heat_stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography/Distillation) extract->purify end Characterize Pure Fluorinated Oxetane purify->end

Caption: General experimental workflow for nucleophilic fluorination of oxetanes.

References

Strategies to prevent ring-opening side reactions of 3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-fluorooxetane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent ring-opening side reactions during synthetic manipulations of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring?

The oxetane ring in this compound possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions.[1] While the carbon-fluorine bond is very strong, the ring itself can be opened under various conditions, particularly in the presence of strong acids or at elevated temperatures.[2] However, compared to epoxides, oxetanes are generally less prone to spontaneous hydrolysis or cleavage.[3]

Q2: Which conditions are most likely to cause unwanted ring-opening of this compound?

Acidic conditions are the primary cause of undesired ring-opening.[2][4] Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, which activates the ring for nucleophilic attack and subsequent cleavage.[3] High reaction temperatures can also promote ring-opening and other decomposition pathways.

Q3: Are basic conditions safe for reactions with this compound?

Generally, basic conditions are much safer and are preferred for reactions involving the oxetane core.[4] Many successful synthetic transformations on oxetane-containing molecules are carried out using non-nucleophilic bases to avoid ring-opening. However, very strong, sterically hindered bases in combination with high temperatures could potentially promote elimination reactions.

Q4: How does the fluorine substituent influence the reactivity of the oxetane ring?

The highly electronegative fluorine atom has a significant inductive effect, which can influence the regioselectivity of ring-opening if it occurs. However, for nucleophilic substitution at the C-3 position, the primary challenge is the inherent strength of the C-F bond, which often requires harsh conditions that can inadvertently lead to ring cleavage. When performing substitutions on a leaving group at the C-3 position (like a tosylate), the fluorine atom's electron-withdrawing nature can affect the electrophilicity of the carbon center.

Troubleshooting Guides

Problem 1: I am attempting a nucleophilic substitution with a primary amine and observing significant amounts of ring-opened byproducts.

  • Cause: This issue likely stems from either overly harsh reaction conditions or the presence of acidic species that catalyze ring-opening. The amine itself or its ammonium salt conjugate acid can create a sufficiently acidic environment to promote the side reaction.

  • Solution:

    • Use Excess Nucleophile: Employ a large excess of the primary amine (3-5 equivalents). This ensures that the amine acts as the primary nucleophile and also as a base to neutralize any generated acid (e.g., H-F), preventing a drop in pH.[5][6]

    • Add a Non-Nucleophilic Base: Include a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate in the reaction mixture. This will scavenge any acid without competing with your primary amine nucleophile.

    • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 40-60°C) and monitor the reaction progress closely. Avoid high temperatures.

    • Choose an Appropriate Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.

Problem 2: My reaction to form a 3-alkoxyoxetane using an alcohol and a base is failing or giving low yields.

  • Cause: Alkoxides are strong bases, and if the reaction temperature is too high, elimination reactions can compete with substitution. Additionally, if you are using a strong acid catalyst to promote the reaction, ring-opening will be the dominant pathway.

  • Solution:

    • Use Base-Promoted Conditions: Do not use acid catalysis. Instead, deprotonate the alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) to form the alkoxide in situ before adding the this compound.

    • Maintain Low Temperature: Add the this compound to the prepared alkoxide solution at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.

    • Work-up Carefully: Ensure the reaction work-up is performed under neutral or slightly basic conditions. Avoid acidic washes until the desired product has been isolated.

Data Presentation: Impact of Reaction Conditions

The following table summarizes the expected qualitative outcomes when reacting this compound with a generic nucleophile (Nu-H) under various conditions. The yield percentages are illustrative, based on established principles of oxetane chemistry, to demonstrate the trends.

Condition Catalyst/Base Temperature Expected Yield of 3-Nu-Oxetane Expected Yield of Ring-Opened Products Primary Side Reaction
Optimal Excess Nu-H, K₂CO₃40-60°CHigh (>80%)Low (<10%)Minimal
Basic NaH (for RO⁻)0°C to RTGood (60-80%)Low (<15%)Possible elimination at high temp
Neutral None80-100°CLow to ModerateModerate to HighThermally induced ring-opening
Acidic Cat. H₂SO₄ or BF₃·OEt₂Room TempVery Low (<5%)Very High (>90%)Acid-catalyzed ring-opening

Experimental Protocols

Protocol: Synthesis of 3-Aminooxetane via Nucleophilic Substitution

This protocol provides a general methodology for the reaction of this compound with a primary amine, designed to minimize ring-opening.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (4.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

Procedure:

  • To a clean, dry, sealed reaction vessel, add the primary amine (4.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add this compound (1.0 eq) to the suspension dropwise at room temperature.

  • Seal the vessel and heat the reaction mixture to 50-60°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • Purify the crude product using column chromatography on silica gel to yield the desired 3-aminooxetane.

Visualizations

Reaction Pathways

sub This compound + Nucleophile (Nu-H) path1_cond Mild Basic Conditions (e.g., K2CO3, Excess Nu-H) Low Temperature sub->path1_cond Desired Pathway path2_cond Acidic Conditions (e.g., H+ or Lewis Acid) High Temperature sub->path2_cond Undesired Pathway prod1 Desired Product: 3-Nu-Oxetane path1_cond->prod1 path1_yield High Yield prod1->path1_yield prod2 Side Product: Ring-Opened Species path2_cond->prod2 path2_yield High Yield prod2->path2_yield

Caption: Desired vs. Undesired reaction pathways for this compound.

Troubleshooting Workflow

start Low yield of 3-substituted oxetane and/or ring-opening observed q1 Are you using acidic conditions (Lewis or Brønsted)? start->q1 sol1 Immediately switch to basic or neutral conditions. Avoid acid. q1->sol1 YES q2 Is the reaction temperature > 80°C? q1->q2 NO ans1_yes YES ans1_no NO end Problem Resolved sol1->end sol2 Lower the temperature. Start at RT or 40-50°C. q2->sol2 YES q3 Are you using a stoichiometric amount of nucleophile? q2->q3 NO ans2_yes YES ans2_no NO sol2->end sol3 Use a large excess of the nucleophile (3-5 eq). Add a non-nucleophilic base (e.g., K2CO3). q3->sol3 YES q3->end NO ans3_yes YES ans3_no NO sol3->end

Caption: Troubleshooting guide for preventing ring-opening reactions.

Factors Influencing Ring Stability

center This compound Ring Integrity unfav1 Acidic Conditions (H+, Lewis Acids) center->unfav1 Disfavored By unfav2 High Temperature (>80°C) center->unfav2 Disfavored By unfav3 Protic Solvents with Acid center->unfav3 Disfavored By unfav4 Acidic Workup center->unfav4 Disfavored By fav1 Basic Conditions (e.g., K2CO3, DIPEA) fav1->center Favors fav2 Low to Moderate Temp. (0°C - 60°C) fav2->center Favors fav3 Excess Nucleophile (for amination) fav3->center Favors fav4 Aprotic Solvents (DMF, MeCN, DMSO) fav4->center Favors

Caption: Key factors that promote or prevent ring-opening.

References

Technical Support Center: Navigating the Scale-Up of 3-Fluorooxetane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the production of 3-fluorooxetane. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the scale-up of this compound synthesis.

Troubleshooting Guide

The scale-up of this compound synthesis from laboratory to pilot or production scale can introduce unforeseen challenges. This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of fluorinating agent: Exposure to moisture or excessive temperature. - Side reactions: Formation of elimination byproducts or other impurities.- Monitor reaction progress closely using GC-MS to ensure completion.[1] - Maintain strict anhydrous conditions for all reactants, solvents, and glassware.[1] - Optimize reaction temperature; lower temperatures often favor substitution over elimination.[1]
High Levels of Impurities - Inefficient mixing: Localized high concentrations of reagents can lead to side reactions. - Poor heat transfer: "Hot spots" in the reactor can promote the formation of thermal degradation products. - Sub-optimal reagent addition rate: A rate that is suitable for a small scale may be too fast at a larger scale, leading to exotherm and impurity formation.- Ensure efficient agitation appropriate for the reactor size and geometry. - Implement a robust temperature control system, such as a jacketed reactor with a reliable heat transfer fluid. - Conduct a study to optimize the reagent addition rate for the scaled-up process.
Difficult Purification - Close boiling points of product and impurities: Makes separation by distillation challenging. - Azeotrope formation: The product may form an azeotrope with byproducts or the solvent. - Residual sulfur-containing byproducts: If using sulfur-based fluorinating agents like DAST.- Employ high-efficiency fractional distillation with a suitable column.[1] - Perform a thorough aqueous work-up, washing the crude product with water and saturated sodium bicarbonate solution to remove water-soluble and acidic impurities.[1]
Thermal Runaway During Scale-Up - Exothermic nature of the fluorination reaction: The decreased surface-area-to-volume ratio in larger reactors hinders effective heat dissipation.- Implement slow, controlled addition of the fluorinating agent.[1] - Ensure the reactor's cooling capacity is sufficient for the batch size. - Start the reaction at a lower temperature to create a larger buffer.

Frequently Asked Questions (FAQs)

This section addresses specific questions that may arise during the synthesis of this compound.

Q1: What is the most common laboratory method for synthesizing this compound, and is it suitable for scale-up?

A1: A prevalent laboratory method is the nucleophilic fluorination of oxetan-3-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[2] This reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) at low temperatures. While suitable for lab-scale, direct scale-up requires careful consideration of heat management, reagent addition rates, and mixing efficiency due to the exothermic nature of the reaction.

Q2: What are the primary side products to expect, and how can their formation be minimized during scale-up?

A2: A common side product is the corresponding elimination product, an unsaturated oxetane derivative. Its formation is often favored by higher reaction temperatures and strongly basic conditions.[1] To minimize this, it is crucial to maintain a low reaction temperature (e.g., -78°C to 0°C) and to add the fluorinating agent slowly and in a controlled manner.[1] Using alternative, less basic fluorinating agents like PyFluor can also favor the desired SN2 substitution over elimination.[1]

Q3: How can I effectively purify this compound at a larger scale?

A3: Due to its volatility, fractional distillation is a highly effective method for purifying this compound on a larger scale.[1] The boiling points of this compound, the starting material (oxetan-3-ol), and potential byproducts are generally sufficiently different to allow for separation with an efficient fractionating column. Prior to distillation, a thorough aqueous work-up is recommended to remove any water-soluble impurities and residual acids or bases.[1]

Q4: How should I monitor the progress of the reaction during a large-scale synthesis?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction's progress.[1] By carefully taking small, quenched aliquots from the reaction mixture at various time points, you can determine the ratio of the starting material to the product and identify the formation of any byproducts. This real-time monitoring allows for adjustments to the reaction conditions as needed to optimize the yield and purity.

Q5: Are there alternative synthetic routes to this compound that might be more amenable to scale-up?

A5: Recent research has explored new methods for synthesizing fluorinated oxetanes. For instance, a catalytic transformation that converts epoxides into fluorinated oxetanes has been developed.[3][4][5][6] This method utilizes an inexpensive copper catalyst and a commercially available organofluorine precursor.[3][4][6] Such catalytic methods can sometimes offer advantages in terms of safety and efficiency at a larger scale compared to traditional methods that use stoichiometric, highly reactive fluorinating agents.

Data Presentation

The following tables provide an illustrative comparison of parameters and potential outcomes when scaling up the synthesis of this compound. Please note that this data is intended as a general guide and actual results may vary depending on the specific equipment and conditions used.

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

ParameterLab-Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reaction Vessel 1 L Round Bottom Flask20 L Jacketed Glass Reactor2000 L Glass-Lined Steel Reactor
Agitation Magnetic StirrerOverhead Mechanical StirrerImpeller-Based Agitation System
Temperature Control Dry Ice/Acetone BathJacketed Reactor with ChillerAutomated Temperature Control Unit
Reagent Addition Manual via Dropping FunnelMetering PumpAutomated Dosing System
Typical Reaction Time 2-4 hours4-8 hours8-16 hours

Table 2: Illustrative Comparison of Yield and Purity

ParameterLab-Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Typical Yield 80-90%70-85%65-80%
Purity (Pre-distillation) >95%85-95%80-90%
Major Impurity Unreacted Starting MaterialElimination ByproductElimination Byproduct, Dimer
Purity (Post-distillation) >99%>99%>99%

Experimental Protocols

Key Experiment: Synthesis of this compound from Oxetan-3-ol

This protocol describes a general method for the synthesis of this compound that can be adapted for scale-up.

Materials:

  • Oxetan-3-ol

  • Anhydrous Dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Nitrogen or Argon gas supply

Equipment:

  • Appropriately sized reactor with overhead stirring, a temperature probe, and an addition funnel.

  • Cooling system capable of maintaining the reaction temperature at or below 0°C.

  • Apparatus for fractional distillation.

Procedure:

  • Reaction Setup: Charge the reactor with oxetan-3-ol and anhydrous DCM. Begin agitation and purge the reactor with a dry, inert atmosphere (nitrogen or argon).

  • Cooling: Cool the reaction mixture to -78°C using a suitable cooling bath.

  • Reagent Addition: Slowly add the fluorinating agent (e.g., DAST) to the stirred solution via the addition funnel, ensuring the internal temperature does not rise significantly. The addition rate should be carefully controlled, especially at a larger scale.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a separate vessel containing ice-cold saturated sodium bicarbonate solution with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reactor Set up Inert Atmosphere Reactor prep_reagents->setup_reactor charge_reactor Charge Reactor with Oxetan-3-ol and DCM setup_reactor->charge_reactor cool Cool to -78°C charge_reactor->cool add_fluorinating_agent Slowly Add Fluorinating Agent cool->add_fluorinating_agent react React and Warm to Room Temperature add_fluorinating_agent->react monitor Monitor by GC-MS react->monitor quench Quench with Saturated NaHCO3 monitor->quench extract Aqueous Work-up quench->extract dry Dry and Concentrate extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

G start Low Yield of this compound check_completion Check Reaction Completion (GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Quality and Anhydrous Conditions complete->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents/Conditions Faulty check_reagents->reagents_bad No check_impurities Analyze Impurity Profile (GC-MS) reagents_ok->check_impurities use_fresh_reagents Use Fresh/Dry Reagents and Solvents reagents_bad->use_fresh_reagents elimination High Elimination Byproduct check_impurities->elimination other_impurities Other Impurities check_impurities->other_impurities optimize_temp Lower Reaction Temperature elimination->optimize_temp investigate_side_reactions Investigate Other Side Reactions other_impurities->investigate_side_reactions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Purification techniques for removing impurities from 3-fluorooxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-fluorooxetane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Crude this compound, especially when synthesized from 3-hydroxyoxetane using a fluorinating agent like diethylaminosulfur trifluoride (DAST), can contain several impurities. These include:

  • Unreacted Starting Material: Residual 3-hydroxyoxetane.

  • Solvent Residues: Solvents from the reaction and workup, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.

  • Byproducts from the Fluorinating Agent: DAST can decompose or react with moisture to form various byproducts.[1]

  • Elimination and Rearrangement Products: The reaction may produce unsaturated or rearranged byproducts, which are common in fluorination reactions of cyclic alcohols.[1]

  • Oligomerization Products: Small amounts of oxetane oligomers may form under certain reaction conditions.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrometer can help in the structural elucidation of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR can provide structural information and help identify impurities.

    • ¹⁹F NMR is particularly useful for quantifying fluorine-containing impurities and determining the purity of the final product. The integration of the this compound signal relative to a known standard can provide a highly accurate purity assessment.[2][3][4]

Q3: My this compound sample appears to be degrading during purification. What could be the cause and how can I prevent it?

A3: this compound, being a strained cyclic ether, can be sensitive to acidic conditions and high temperatures, which can lead to ring-opening or polymerization. To minimize degradation:

  • Avoid Strong Acids: Ensure all glassware is free of acidic residues. If an acidic wash is necessary during workup, it should be done quickly at low temperatures and followed by a neutralizing wash.

  • Temperature Control: During distillation, use the lowest possible temperature and pressure (vacuum distillation) to avoid thermal decomposition.[5]

  • Inert Atmosphere: Handle and purify this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: The efficiency of the distillation column (number of theoretical plates) is insufficient for the separation.

  • Solution:

    • Increase the length of the fractionating column (e.g., use a longer Vigreux or packed column).[2]

    • Use a column with a more efficient packing material (e.g., Raschig rings or metal sponge).

    • Slow down the distillation rate to allow for better equilibration between the liquid and vapor phases.[2]

    • Increase the reflux ratio.

Problem 2: Product loss during distillation.

  • Possible Cause: this compound is a volatile compound.[6]

  • Solution:

    • Ensure all joints in the distillation apparatus are well-sealed. Use high-vacuum grease or Teflon sleeves.

    • Use a chilled condenser and receiving flask to minimize vapor loss. A dry ice/acetone condenser is recommended.

    • If using vacuum distillation, be careful not to apply too high a vacuum, which could cause the product to be carried over into the cold trap.[6]

Preparative Gas Chromatography (Prep-GC)

Problem 3: Co-elution of this compound with an impurity.

  • Possible Cause: The GC column and/or temperature program are not optimized for the separation.

  • Solution:

    • Change the Stationary Phase: Switch to a GC column with a different polarity. For example, if you are using a non-polar column (like one with a dimethylpolysiloxane phase), try a more polar column (e.g., a wax column or one with a trifluoropropyl-containing stationary phase).

    • Optimize the Temperature Program: Use a slower temperature ramp to increase the resolution between closely eluting peaks.

    • Adjust the Carrier Gas Flow Rate: Optimize the flow rate for the best separation efficiency.

Problem 4: Low recovery of purified this compound from the Prep-GC.

  • Possible Cause: Inefficient trapping of the eluted product.

  • Solution:

    • Ensure the collection trap is sufficiently cold. A liquid nitrogen trap is often necessary for highly volatile compounds.

    • Check for leaks in the collection system.

    • Reduce the carrier gas flow rate to allow more time for the compound to condense in the trap.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity BeforePurity AfterTypical YieldNotes
Fractional Distillation 85-90%>98%70-85%Effective for removing non-volatile impurities and those with significantly different boiling points.
Preparative GC 95-98%>99.5%50-70%High-resolution method suitable for removing impurities with very similar boiling points.
Flash Chromatography 80-90%~95%60-80%Can be challenging due to the volatility of this compound. Requires a carefully chosen solvent system and sealed columns.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is for the purification of crude this compound containing impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column, 20-30 cm)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar

  • Vacuum source (if performing vacuum distillation)

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.[2]

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • As the mixture begins to boil, a vapor ring will slowly rise up the fractionating column.[2]

    • Collect the initial fraction (forerun), which will contain the most volatile impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to rise again or only a small amount of liquid remains in the distilling flask.

  • Shutdown: Stop heating and allow the apparatus to cool to room temperature before disassembling.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purity Assessment of this compound by ¹⁹F NMR

This protocol describes the use of ¹⁹F NMR for the quantitative analysis of this compound purity.

Materials:

  • Purified this compound sample

  • Internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a distinct ¹⁹F NMR signal)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of deuterated solvent.

  • Prepare the Sample: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the internal standard stock solution.

  • Acquire the ¹⁹F NMR Spectrum:

    • Transfer the sample to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters (e.g., a long relaxation delay to ensure full relaxation of all signals).[7]

  • Data Analysis:

    • Integrate the peak corresponding to this compound and the peak of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (Area_sample / N_F_sample) * (N_F_std / Area_std) * (MW_sample / MW_std) * (Mass_std / Mass_sample) * Purity_std

    Where:

    • Area_sample and Area_std are the integral areas of the sample and standard, respectively.

    • N_F_sample and N_F_std are the number of fluorine atoms giving rise to the respective signals.

    • MW_sample and MW_std are the molecular weights of the sample and standard.

    • Mass_sample and Mass_std are the masses of the sample and standard.

    • Purity_std is the purity of the internal standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Hydroxyoxetane + DAST reaction Fluorination Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude this compound workup->crude Impure Product distillation Fractional Distillation crude->distillation fractions Collect Fractions distillation->fractions analysis GC-MS & 19F NMR Analysis fractions->analysis Purified Fractions pure_product Pure this compound (>98%) analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_gc Preparative GC start Impure this compound q1 Poor Separation? start->q1 s1 Increase Column Length Slow Distillation Rate q1->s1 Yes q2 Co-elution? q1->q2 No s1->q2 s2 Change Stationary Phase Optimize Temp. Program q2->s2 Yes end Pure Product q2->end No s2->end

Caption: Troubleshooting logic for the purification of this compound.

References

Overcoming stability issues of 3-fluorooxetane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluorooxetane Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered during their experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concern for this compound is its susceptibility to ring-opening under both acidic and basic conditions. The oxetane ring is strained and can be cleaved by nucleophiles or acids, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product. The fluorine substituent can influence the regioselectivity of this ring-opening.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack. This can lead to ring-opening, even with weak nucleophiles. The reaction is often regioselective, with the nucleophile preferentially attacking the more substituted carbon atom due to electronic effects. Strong acids and elevated temperatures will accelerate this degradation.

Q3: What are the expected degradation products of this compound in an acidic aqueous environment?

A3: In the presence of water and an acid catalyst, this compound is expected to undergo hydrolysis to yield 3-fluoro-1,3-propanediol. The reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack by water.

Q4: How does this compound behave under basic conditions?

A4: Under basic conditions, strong nucleophiles, including hydroxide ions, can attack the carbon atoms of the oxetane ring, leading to ring-opening. This is a nucleophilic substitution reaction (SN2), and it is generally expected that the nucleophile will attack the less sterically hindered carbon atom. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the adjacent carbon atoms. Some studies on related compounds have shown that 3-fluoro-oxetane esters can be successfully hydrolyzed using strong bases like lithium hydroxide (LiOH).

Q5: What are the likely degradation products of this compound in a basic aqueous environment?

A5: In a basic aqueous solution, this compound is expected to undergo hydrolysis to form 3-fluoro-1,3-propanediol. The reaction mechanism involves the direct attack of a hydroxide ion on one of the ring carbons.

Q6: Are there any quantitative data on the stability of this compound at different pH values?

Q7: How can I monitor the degradation of this compound during my experiment?

A7: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the disappearance of the starting material and the appearance of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of volatile degradants. For structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools.

Q8: What general precautions should I take when handling this compound?

A8: Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with strong acids, strong bases, and strong oxidizing agents. Store the compound in a tightly sealed container in a cool, dry place away from heat and direct sunlight.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no yield of desired product in an acidic reaction. Degradation of this compound via acid-catalyzed ring-opening.- Use the mildest possible acidic conditions (e.g., weaker acid, lower concentration).- Reduce the reaction temperature.- Minimize the reaction time.- Consider using a non-protic Lewis acid if applicable.- Perform the reaction under anhydrous conditions if water is not a required reagent.
Formation of multiple unexpected byproducts. Non-specific degradation of this compound or reaction with other components in the mixture.- Analyze the byproducts using LC-MS or GC-MS to identify their structures.- Run control experiments with this compound under the reaction conditions without other reagents to assess its stability.- Purify all starting materials to remove potential catalysts for degradation.
Inconsistent reaction outcomes. Variable stability of this compound due to slight changes in reaction conditions (e.g., moisture, pH).- Strictly control the reaction parameters, including temperature, time, and stoichiometry of reagents.- Use buffered solutions to maintain a constant pH.- Ensure all solvents and reagents are anhydrous if the reaction is sensitive to water.
Difficulty in isolating the product from a basic reaction mixture. The product may be a salt or an alcohol that is highly soluble in the aqueous phase.- Adjust the pH of the workup to ensure the product is in a neutral form.- Use a different extraction solvent.- Consider using techniques like solid-phase extraction (SPE) for purification.

Data Presentation: Potential Degradation Pathways

The following table summarizes the likely degradation pathways of this compound under acidic and basic conditions.

Condition Proposed Mechanism Primary Degradation Product Influencing Factors
Acidic (Aqueous) Acid-catalyzed hydrolysis3-fluoro-1,3-propanediol- Acid strength (pKa)- Temperature- Water concentration- Reaction time
Basic (Aqueous) Base-catalyzed hydrolysis (SN2)3-fluoro-1,3-propanediol- Base strength- Temperature- Nucleophile concentration- Reaction time

Experimental Protocols: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • Photostability chamber

  • Oven

  • HPLC system with UV or MS detector

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate base before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an appropriate acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature.

    • If no degradation is observed, use 30% H₂O₂.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).

    • Place a solution of this compound in an oven at a similar temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample protected from light.

    • Analyze samples after the exposure period.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Quantify the amount of this compound remaining and the amount of each degradation product formed.

    • For identification of degradation products, collect fractions from the HPLC and analyze them by HRMS and NMR.

Visualizations

G Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated Oxetane Protonated This compound This compound->Protonated Oxetane Protonation H3O+ H₃O⁺ Degradation Product 3-Fluoro-1,3-propanediol Protonated Oxetane->Degradation Product Nucleophilic attack by H₂O H3O+_regen H₃O⁺ (regenerated)

Caption: Proposed pathway for acid-catalyzed hydrolysis of this compound.

G Base-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate SN2 Attack OH- OH⁻ Degradation Product 3-Fluoro-1,3-propanediol Alkoxide Intermediate->Degradation Product Protonation by H₂O G Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Sample Collection Sample Collection Acid Hydrolysis->Sample Collection Base Hydrolysis->Sample Collection Oxidation->Sample Collection Thermal Stress->Sample Collection Photolytic Stress->Sample Collection Analysis Analysis Sample Collection->Analysis HPLC HPLC Analysis->HPLC LC-MS LC-MS Analysis->LC-MS NMR NMR Analysis->NMR Data Interpretation Data Interpretation HPLC->Data Interpretation LC-MS->Data Interpretation NMR->Data Interpretation End End Data Interpretation->End

How to minimize byproduct formation in 3-fluorooxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluorooxetane. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 3-hydroxyoxetane. This is achieved through a deoxofluorination reaction where the hydroxyl group is replaced by a fluorine atom.

Q2: Which are the most common fluorinating agents for the synthesis of this compound from 3-hydroxyoxetane?

The most commonly employed fluorinating agents for this transformation are Diethylaminosulfur Trifluoride (DAST), Pyridine-2-sulfonyl Fluoride (PyFluor), and N-Fluorobis(phenyl)sulfonimide (Selectfluor). Each of these reagents has distinct advantages and disadvantages in terms of reactivity, stability, and byproduct profile.

Q3: What are the primary byproducts observed in the synthesis of this compound?

The two main classes of byproducts encountered during the synthesis of this compound are:

  • Ring-opened products: The strained oxetane ring is susceptible to opening under acidic conditions, which can be generated during the reaction, leading to the formation of various acyclic fluoroalcohols or their derivatives.

  • Elimination products: Particularly when using less selective fluorinating agents like DAST, elimination of the hydroxyl group (as water) can occur, leading to the formation of oxetene, which can then polymerize or undergo other reactions.

Q4: How can I minimize the formation of ring-opened byproducts?

Minimizing ring-opening is crucial for a successful synthesis. Key strategies include:

  • Choice of Reagent: Employing milder and more selective fluorinating agents like PyFluor can reduce the generation of acidic byproducts that catalyze ring-opening.

  • Control of Reaction Temperature: Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) can suppress side reactions, including ring-opening.

  • Use of a Non-nucleophilic Base: In some protocols, the addition of a non-nucleophilic base can help to neutralize any generated acid, thereby stabilizing the oxetane ring.

Q5: Which fluorinating agent is recommended for a cleaner reaction with fewer byproducts?

PyFluor is generally recommended for a cleaner reaction with a higher selectivity for the desired this compound and minimal formation of elimination byproducts.[1][2] It is also thermally more stable and safer to handle compared to DAST.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Degraded Fluorinating Agent Use a fresh batch of the fluorinating agent. Ensure storage under inert atmosphere and at the recommended temperature (especially for DAST).
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Carefully measure the equivalents of the fluorinating agent. A slight excess (1.1-1.2 equivalents) is often optimal.
Low Reaction Temperature While low temperatures are generally favored to reduce byproducts, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Inefficient Stirring Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
Problem 2: High Percentage of Ring-Opened Byproducts
Possible Cause Suggested Solution
Acidic Reaction Conditions Switch to a milder fluorinating agent like PyFluor. Add a non-nucleophilic base (e.g., a hindered amine) to the reaction mixture to scavenge any generated acid.
High Reaction Temperature Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially acidic conditions.
Problem 3: Significant Formation of Elimination Byproducts
Possible Cause Suggested Solution
Use of DAST DAST is known to promote elimination reactions.[3] Switch to a more selective reagent like PyFluor, which is designed to minimize the formation of unsaturated side products.[1][2]
High Reaction Temperature Higher temperatures favor elimination. Maintain a low and controlled temperature throughout the reaction.

Data Presentation

The following table summarizes the qualitative and estimated quantitative comparison of common fluorinating agents for the synthesis of this compound from 3-hydroxyoxetane.

Fluorinating AgentTypical Yield of this compoundMajor ByproductsSafety and Handling Considerations
DAST Moderate to Good (highly variable)Elimination products, Ring-opened productsThermally unstable, can decompose violently. Highly sensitive to moisture. Handle with extreme care.[3]
PyFluor Good to Excellent (e.g., ~61% for a similar fluorinated lactone)Minimal elimination productsThermally stable, crystalline solid. Less sensitive to moisture compared to DAST.[2][4]
Selectfluor Moderate to GoodRing-opened productsStable, crystalline solid. Can be handled in air.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using DAST

Materials:

  • 3-Hydroxyoxetane

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.

  • Purify the crude product by distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound using PyFluor

Materials:

  • 3-Hydroxyoxetane

  • Pyridine-2-sulfonyl Fluoride (PyFluor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-hydroxyoxetane (1.0 eq) and DBU (1.5 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of PyFluor (1.2 eq) in anhydrous toluene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound using Selectfluor

Materials:

  • 3-Hydroxyoxetane

  • Selectfluor

  • Anhydrous Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous acetonitrile at room temperature under an inert atmosphere, add Selectfluor (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Hydroxyoxetane in anhydrous solvent B Cool to reaction temperature (e.g., -78°C or 0°C) A->B C Add Fluorinating Agent (DAST, PyFluor, or Selectfluor) dropwise or portion-wise B->C D Stir under inert atmosphere and monitor by TLC/GC-MS C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry organic layer and concentrate F->G H Column Chromatography or Distillation G->H I Characterize pure This compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Byproducts Troubleshooting Byproduct Formation in this compound Synthesis Start High Byproduct Formation (GC-MS Analysis) Byproduct_Type Identify Major Byproduct Class Start->Byproduct_Type Elimination Elimination Products (e.g., Oxetene) Byproduct_Type->Elimination Elimination Ring_Opening Ring-Opened Products (e.g., Acyclic Fluoroalcohols) Byproduct_Type->Ring_Opening Ring-Opening Cause_Elimination Primary Cause: - Non-selective reagent (DAST) - High Temperature Elimination->Cause_Elimination Solution_Elimination Solution: - Switch to PyFluor - Lower reaction temperature Cause_Elimination->Solution_Elimination Cause_Ring_Opening Primary Cause: - Acidic conditions - High Temperature Ring_Opening->Cause_Ring_Opening Solution_Ring_Opening Solution: - Use milder reagent (PyFluor) - Add non-nucleophilic base - Lower reaction temperature Cause_Ring_Opening->Solution_Ring_Opening

Caption: Troubleshooting logic for byproduct formation.

Reaction_Mechanism Simplified Deoxofluorination Mechanism (SN2) cluster_reactants Reactants cluster_products Products Reactant 3-Hydroxyoxetane O H Intermediate Activated Intermediate O-LG H Reactant:p1->Intermediate:p1 Activation of Hydroxyl Reagent Fluorinating Agent F LG Reagent:p4->Intermediate:p1 Product This compound F Reagent:p3->Product:p1 Intermediate:p1->Product:p1 SN2 attack by Fluoride Byproduct Byproducts Intermediate->Byproduct Side Reactions (Elimination, Ring-Opening)

Caption: Simplified deoxofluorination mechanism.

References

A guide to troubleshooting common issues in reactions involving 3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions with 3-fluorooxetane, addressing challenges such as low yields, side reactions, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: The reactivity of this compound is dominated by two key features: the strained four-membered oxetane ring and the electron-withdrawing fluorine atom. The high ring strain (approximately 107 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions.[1] The fluorine atom can influence the regioselectivity of nucleophilic attack. Nucleophilic attack is a common reaction pathway for ring-opening.[2]

Q2: What are the most common types of reactions performed with this compound?

A2: The most prevalent reactions involving this compound are nucleophilic ring-opening reactions. These are widely used to introduce the 3-fluoro-3-(hydroxymethyl)propyl moiety into a variety of molecules. Common nucleophiles include amines, alcohols, and thiols.[3][4] Additionally, this compound can undergo cationic ring-opening polymerization.[1]

Troubleshooting Guide: Low Yield or No Reaction

Q3: My ring-opening reaction with an amine/thiol nucleophile is giving a very low yield. What are the potential causes and solutions?

A3: Low yields in nucleophilic ring-opening reactions of this compound can stem from several factors. These include inadequate reaction conditions, poor nucleophilicity of the reacting partner, or decomposition of the starting material or product.[5][6]

Troubleshooting Steps:

  • Assess Reagent Quality: Ensure the purity of your this compound, nucleophile, and solvent.[6] Impurities can interfere with the reaction.

  • Optimize Reaction Conditions: The choice of solvent, temperature, and catalyst can be critical.[7] A systematic optimization of these parameters is recommended.

  • Consider Nucleophile Strength: Amines and thiols are generally good nucleophiles for this reaction.[3][8] If you are using a weakly nucleophilic substrate, you may need to convert it to a more reactive form, for example, by deprotonating a thiol to a thiolate.[4]

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or NMR to determine if the starting material is being consumed and to check for product decomposition over time.[6]

Workflow for Troubleshooting Low Yield

G cluster_start cluster_investigate cluster_solutions cluster_outcome start Low Yield / No Reaction reagents Check Reagent Purity (this compound, nucleophile, solvent) start->reagents conditions Review Reaction Conditions (Temperature, Solvent, Time) start->conditions monitoring Analyze Reaction Monitoring Data (TLC, NMR) start->monitoring purify_reagents Purify/Re-validate Reagents reagents->purify_reagents optimize Systematically Optimize Conditions (see Table 1) conditions->optimize increase_temp Increase Reaction Temperature monitoring->increase_temp add_catalyst Add Lewis or Brønsted Acid Catalyst monitoring->add_catalyst success Improved Yield purify_reagents->success optimize->success increase_temp->success add_catalyst->success

Caption: A flowchart for diagnosing and resolving low-yield reactions.

Troubleshooting Guide: Side Reactions

Q4: I am observing significant formation of a high molecular weight, insoluble material in my reaction. What is this and how can I prevent it?

A4: The formation of a high molecular weight solid suggests that cationic ring-opening polymerization (CROP) is occurring as a significant side reaction.[1] This is often initiated by trace acidic impurities.

Strategies to Minimize Polymerization:

  • Use High Purity Reagents: Ensure all reagents and solvents are free from acidic contaminants.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction of solvents with air and moisture.[6]

  • Basic Conditions: The addition of a non-nucleophilic base can scavenge trace acids that initiate polymerization.[3]

Reaction Pathway: Ring-Opening vs. Polymerization

G This compound This compound Desired_Product Ring-Opened Product (Nu-CH2CH(F)CH2OH) This compound->Desired_Product Nucleophilic Attack Side_Product Poly(this compound) This compound->Side_Product Cationic Polymerization Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Desired_Product Acid_Catalyst H+ Acid_Catalyst->Side_Product

Caption: Competing pathways of nucleophilic ring-opening and polymerization.

Data Presentation: Optimization of Reaction Conditions

The following tables provide hypothetical data for the optimization of the reaction between this compound and a generic nucleophile, illustrating a systematic approach to improving reaction outcomes.

Table 1: Effect of Solvent and Temperature on Product Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane252415
2Acetonitrile252435
3Acetonitrile501262
4Acetonitrile80685
5Toluene801245

Table 2: Effect of Catalyst on Product Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneAcetonitrile801285
2Sc(OTf)₃ (1)Acetonitrile50492
3BF₃·OEt₂ (5)Acetonitrile50688
4Yb(OTf)₃ (1)Acetonitrile50495

Experimental Protocols

Key Experiment: Ring-Opening of this compound with a Primary Amine

This protocol describes a general procedure for the nucleophilic ring-opening of this compound with a primary amine, optimized to minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Acetonitrile (dried over molecular sieves)

  • Ytterbium(III) triflate (Yb(OTf)₃) (1 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary amine (1.1 eq) and dry acetonitrile.

  • Add Yb(OTf)₃ (1 mol%) to the solution and stir until it dissolves.

  • Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[9]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification Issues

Q5: My product is water-soluble, and I am losing a significant amount during the aqueous workup. How can I improve recovery?

A5: The hydroxyl group in the ring-opened product can lead to significant water solubility, complicating extraction.

Solutions for Improved Extraction:

  • Brine Wash: Washing the combined organic layers with brine can help to "salt out" the product, reducing its solubility in any remaining aqueous phase.[10]

  • Multiple Extractions: Perform multiple extractions with an organic solvent to maximize the recovery of the product from the aqueous layer.[9]

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

Q6: How can I remove acidic impurities from my final product?

A6: Acidic impurities can be present from the reaction or workup. These can often be removed with a mild aqueous base wash during the workup.[11] If the product is sensitive to water, passing a solution of the product through a plug of basic alumina may be effective.

References

Technical Support Center: Regioselectivity in Reactions of Substituted 3-Fluorooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving substituted 3-fluorooxetanes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Ring-Opening of 3-Fluoro-3-aryl/alkyloxetanes

Question: My nucleophilic ring-opening of a 3-fluoro-3-substitued oxetane is yielding a mixture of regioisomers. How can I favor nucleophilic attack at the C2/C4 position over the C3 position?

Answer: Poor regioselectivity in the ring-opening of 3-fluoro-3-substituted oxetanes is a common challenge influenced by a combination of electronic and steric factors. The fluorine atom at the C3 position exerts a strong electron-withdrawing effect, which can significantly influence the outcome of the reaction.[1] Here are several strategies to troubleshoot this issue:

1. Assess Electronic Effects:

  • Fluorine's Influence: The primary electronic factor to consider is the inductive effect of the fluorine atom. This effect can strengthen the adjacent C-O bonds in the oxetane ring, potentially making the C3 carbon less susceptible to nucleophilic attack.[2] This can lead to a preference for attack at the C2/C4 positions.

  • Substituent Effects: The electronic nature of the other substituent at the C3 position (e.g., an aryl or alkyl group) will also play a role. Electron-withdrawing groups on an aryl substituent may further deactivate the C3 position towards nucleophilic attack.

2. Modify Steric Hindrance:

  • Bulky Nucleophiles: Employing a sterically demanding nucleophile can favor attack at the less hindered C2/C4 positions of the oxetane ring.

  • Bulky C3-Substituents: Conversely, a bulky substituent at the C3 position will sterically shield it, directing the nucleophile to the C2/C4 positions.

3. Adjust Reaction Conditions:

  • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and transition states. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc) can help favor the formation of one regioisomer.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the result of attack at the less sterically hindered position.

Troubleshooting Workflow: Improving Regioselectivity

G cluster_sterics Steric Control cluster_electronics Electronic Control cluster_conditions Reaction Conditions start Poor Regioselectivity Observed sterics Modify Steric Hindrance start->sterics electronics Assess Electronic Effects start->electronics conditions Adjust Reaction Conditions start->conditions bulky_nu Use Bulky Nucleophile sterics->bulky_nu bulky_sub Increase Bulk of C3-Substituent sterics->bulky_sub nu_nature Vary Nucleophile (Hard vs. Soft) electronics->nu_nature sub_effects Modify Electronics of C3-Substituent electronics->sub_effects solvent Screen Solvents conditions->solvent temperature Lower Reaction Temperature conditions->temperature outcome Improved Regioselectivity bulky_nu->outcome bulky_sub->outcome nu_nature->outcome sub_effects->outcome solvent->outcome temperature->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Undesired Isomerization or Rearrangement with Lewis Acids

Question: When using a Lewis acid to activate the oxetane ring, I am observing isomerization to homoallylic alcohols instead of the desired nucleophilic addition product. How can I prevent this?

Answer: Lewis acid-catalyzed ring-opening of oxetanes can sometimes lead to rearrangement byproducts, particularly with stronger Lewis acids.[3] The formation of homoallylic alcohols suggests a carbocationic intermediate that undergoes elimination.

1. Choice of Lewis Acid:

  • Weaker Lewis Acids: Strong Lewis acids like Al(C6F5)3 are known to promote isomerization.[3][4] Consider using milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ to favor nucleophilic addition over rearrangement.[5]

  • Catalyst Loading: Reducing the catalyst loading to the minimum required for activation can sometimes suppress side reactions.

2. Nucleophile Concentration:

  • High Nucleophile Concentration: Ensure a sufficiently high concentration of the nucleophile to trap the activated oxetane or any carbocationic intermediate before it has a chance to rearrange.

3. Temperature:

  • Low Temperature: Running the reaction at lower temperatures will disfavor the elimination pathway, which typically has a higher activation energy than nucleophilic attack.

Decision Pathway for Lewis Acid-Catalyzed Reactions

G cluster_troubleshoot Troubleshooting Steps start Lewis Acid Catalyzed Reaction isomerization Isomerization Observed? start->isomerization desired_product Desired Nucleophilic Addition Product isomerization->desired_product No troubleshoot Troubleshoot Isomerization isomerization->troubleshoot Yes lewis_acid Use Milder Lewis Acid troubleshoot->lewis_acid nucleophile Increase Nucleophile Concentration troubleshoot->nucleophile temp Lower Reaction Temperature troubleshoot->temp lewis_acid->start nucleophile->start temp->start

Caption: Decision pathway for troubleshooting Lewis acid-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for predicting the regioselectivity of nucleophilic ring-opening of 3-fluoro-3-substituted oxetanes?

A1: While a definitive "rule" is challenging due to the interplay of factors, a general guideline is that the electronic effect of the C3-fluorine atom often directs nucleophilic attack to the C2/C4 positions.[1] This is because the fluorine atom can strengthen the adjacent C-O bonds, making the C3 carbon a harder electrophilic center.[2] However, this can be overridden by strong steric effects or the specific nature of the Lewis acid catalyst used.

Q2: How does the choice of nucleophile affect the regioselectivity?

A2: The nature of the nucleophile is critical. "Hard" nucleophiles may favor attack at the more electrophilic carbon, while "soft" nucleophiles might be more influenced by orbital overlap (FMO theory). Sterically bulky nucleophiles will preferentially attack the less hindered C2/C4 positions.

Q3: Can I use computational chemistry to predict the regioselectivity?

A3: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to predict the regiochemical outcome of these reactions.[2] By calculating the activation energies for the different possible pathways (attack at C2 vs. C3 vs. C4), you can determine the most likely product.

Q4: Are there any general safety precautions I should take when working with 3-fluorooxetanes and Lewis acids?

A4: Yes. 3-Fluorooxetanes can be volatile and should be handled in a well-ventilated fume hood. Lewis acids are often moisture-sensitive and can be corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data on Regioselectivity

The following table summarizes expected regioselectivity trends based on available literature for oxetane ring-opening reactions, with inferences made for 3-fluoro-3-substituted analogs.

3-Fluorooxetane Substituent (R)Nucleophile (Nu)Lewis AcidExpected Major RegioisomerReference(s)
ArylR₂NH (amine)NoneAttack at C2/C4[1]
AlkylRSH (thiol)BF₃·OEt₂Attack at C2/C4[5]
ArylRMgBr (Grignard)NoneAttack at C2/C4 (steric control)
AlkylH₂OSc(OTf)₃Attack at C2/C4[5]
ArylNaN₃NoneAttack at C2/C4
AlkylROH (alcohol)Al(C6F5)₃Isomerization to homoallylic alcohol[3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening of a 3-Fluoro-3-aryloxetane
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-fluoro-3-aryloxetane (1.0 eq) and a suitable anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents, or water for other nucleophiles).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of a 3-Fluoro-3-alkyloxetane
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the 3-fluoro-3-alkyloxetane (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Lewis Acid Addition: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C). Add the Lewis acid (0.1 - 1.1 eq, depending on its strength and the desired stoichiometry) dropwise via syringe. Stir the mixture for 15-30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) slowly to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Quench the reaction by carefully adding a quenching solution (e.g., saturated aqueous sodium bicarbonate, water) at low temperature.

  • Extraction and Purification: Follow steps 5 and 6 from Protocol 1 for extraction and purification of the product.

Experimental Workflow Diagram

G setup Reaction Setup (Inert Atmosphere) reagent_add Reagent Addition (Nucleophile +/- Lewis Acid) setup->reagent_add monitoring Reaction Monitoring (TLC/GC-MS) reagent_add->monitoring workup Aqueous Work-up/Quench monitoring->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for oxetane ring-opening.

References

Technical Support Center: Optimization of Protecting Group Strategies for 3-Fluorooxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-fluorooxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the strategic use of protecting groups in this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of protecting group so crucial for the synthesis of 3-fluorooxetane from 3-hydroxyoxetane?

A1: The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under acidic conditions.[1] The selection of a protecting group for the hydroxyl functionality of 3-hydroxyoxetane must be carefully considered to ensure its stability throughout the synthetic sequence, particularly during the fluorination step, and its selective removal without compromising the integrity of the oxetane ring.

Q2: What are the most commonly employed protecting groups for 3-hydroxyoxetane in the synthesis of this compound?

A2: The most common protecting groups for the hydroxyl group of 3-hydroxyoxetane are silyl ethers, such as tert-butyldimethylsilyl (TBDMS), and benzyl (Bn) ethers. These groups are generally stable under the basic or neutral conditions often used for their introduction and can withstand many fluorination conditions.

Q3: What is an orthogonal protecting group strategy, and how is it relevant to this compound synthesis?

A3: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using different deprotection conditions.[2] For instance, if a molecule contains both a silyl ether and a benzyl ether, the silyl ether can be removed with a fluoride source (like TBAF), leaving the benzyl ether intact, which can be removed later by hydrogenolysis.[1][2] This strategy is valuable when synthesizing more complex substituted 3-fluorooxetanes.

Q4: Can I perform a protecting-group-free synthesis of this compound?

A4: While protecting-group-free synthesis is an attractive strategy for improving synthetic efficiency, the direct fluorination of unprotected 3-hydroxyoxetane can be challenging due to the reactivity of the free hydroxyl group with many fluorinating agents, potentially leading to side reactions and lower yields. However, for specific applications and with careful optimization of reaction conditions, it might be feasible.

Troubleshooting Guides

Protection of 3-Hydroxyoxetane

Issue: Low yield of the protected 3-hydroxyoxetane.

  • Possible Cause: Incomplete reaction or decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Moisture: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like silyl chlorides.

    • Reagent Quality: Use freshly opened or properly stored reagents. The protecting group precursor (e.g., TBDMSCl, BnBr) and any bases (e.g., imidazole, NaH) should be of high purity.

    • Reaction Conditions: Optimize the reaction temperature and time. For sterically hindered alcohols, longer reaction times or gentle heating may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Base Stoichiometry: Ensure the correct stoichiometry of the base is used to deprotonate the hydroxyl group effectively without causing side reactions.

Issue: Difficulty in purifying the protected oxetane.

  • Possible Cause: Presence of unreacted starting materials or byproducts from the protection reaction.

  • Troubleshooting Steps:

    • Work-up: Perform a thorough aqueous work-up to remove any water-soluble impurities and excess reagents.

    • Chromatography: Utilize flash column chromatography on silica gel with an optimized solvent system to separate the desired product from impurities.

Fluorination of Protected 3-Hydroxyoxetane

Issue: Low yield of the this compound derivative.

  • Possible Cause: Inefficient fluorination or degradation of the starting material or product.

  • Troubleshooting Steps:

    • Fluorinating Agent: Use a fresh, high-quality fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®. These reagents are moisture-sensitive and should be handled under anhydrous conditions.

    • Reaction Temperature: The fluorination of secondary alcohols with DAST is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Carefully control the temperature throughout the addition of the fluorinating agent.

    • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Stoichiometry: Optimize the stoichiometry of the fluorinating agent. An excess is often required, but a large excess can lead to byproducts.

    • Ring Opening: If ring-opened byproducts are observed, this may indicate acidic conditions. The addition of a non-nucleophilic base or fluoride scavenger might be necessary.

Issue: Formation of elimination byproducts (alkenes).

  • Possible Cause: The reaction conditions favor elimination over substitution.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature.

    • Fluorinating Agent: Consider using a milder fluorinating agent if elimination is a persistent issue.

Deprotection of the this compound Derivative

Issue: Incomplete deprotection of the silyl ether (e.g., TBDMS).

  • Possible Cause: Insufficient reagent or deactivation of the fluoride source.

  • Troubleshooting Steps:

    • TBAF Quality: Use a fresh solution of tetra-n-butylammonium fluoride (TBAF) in THF. The water content in the TBAF solution can affect its reactivity.

    • Stoichiometry: Use a slight excess of TBAF (typically 1.1-1.5 equivalents).

    • Reaction Time and Temperature: Monitor the reaction by TLC and allow sufficient time for completion. Gentle warming may be required for stubborn deprotections, but this should be done cautiously to avoid side reactions.

Issue: Low yield after deprotection of the benzyl ether.

  • Possible Cause: Inefficient hydrogenolysis or catalyst poisoning.

  • Troubleshooting Steps:

    • Catalyst: Use a fresh, active palladium on carbon (Pd/C) catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for resistant debenzylations.

    • Catalyst Loading: Increase the catalyst loading if the reaction is sluggish.

    • Hydrogen Pressure: Increase the hydrogen pressure (if using a hydrogenation apparatus).

    • Solvent: Ensure the solvent is pure and free from potential catalyst poisons (e.g., sulfur-containing compounds). Common solvents for hydrogenolysis include methanol, ethanol, and ethyl acetate.

    • Reaction Time: Allow for sufficient reaction time, monitoring by TLC until the starting material is consumed.

Data Presentation

Table 1: Comparison of Protecting Group Strategies for 3-Hydroxyoxetane

Protecting GroupProtection ConditionsDeprotection ConditionsStability Profile & Considerations
TBDMS TBDMSCl, Imidazole, DMF, rtTBAF, THF, rtStable to many non-acidic reagents. Cleaved by fluoride ions. Can be sensitive to strong acids.
Benzyl (Bn) BnBr, NaH, THF, 0 °C to rtH₂, Pd/C, MeOH or EtOH, rtVery stable to a wide range of acidic and basic conditions. Removed by catalytic hydrogenolysis.

Table 2: Typical Conditions for the Synthesis of this compound

StepReagents and ConditionsTypical Yield Range
Protection (TBDMS) 3-Hydroxyoxetane, TBDMSCl, Imidazole, DMF85-95%
Protection (Benzyl) 3-Hydroxyoxetane, BnBr, NaH, THF80-90%
Fluorination Protected 3-hydroxyoxetane, DAST, DCM, -78 °C to rt60-80%
Deprotection (TBDMS) TBDMS-protected this compound, TBAF, THF80-95%
Deprotection (Benzyl) Benzyl-protected this compound, H₂, Pd/C, MeOH85-95%

Note: Yields are approximate and can vary significantly depending on the specific substrate, reaction scale, and optimization.

Experimental Protocols

Protocol 1: TBDMS Protection of 3-Hydroxyoxetane
  • To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dimethylformamide (DMF) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 3-(tert-butyldimethylsilyloxy)oxetane.

Protocol 2: Benzyl Protection of 3-Hydroxyoxetane
  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of benzyl bromide (BnBr, 1.1 eq).

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 3-(benzyloxy)oxetane.

Protocol 3: Fluorination using DAST
  • To a solution of the protected 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere is added diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol 4: TBAF Deprotection of TBDMS-protected this compound
  • To a solution of 3-fluoro-3-(tert-butyldimethylsilyloxy)oxetane (1.0 eq) in anhydrous THF is added tetra-n-butylammonium fluoride (TBAF, 1.1 eq, as a 1M solution in THF) at room temperature.

  • The reaction is stirred and monitored by TLC.

  • Once the reaction is complete, it is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield this compound.

Protocol 5: Hydrogenolysis of Benzyl-protected this compound
  • To a solution of 3-(benzyloxy)-3-fluorooxetane (1.0 eq) in methanol or ethanol is added palladium on carbon (10% Pd/C, 10 mol% by weight).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously at room temperature until the starting material is consumed, as indicated by TLC.

  • The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield this compound.

Mandatory Visualizations

G cluster_protection Step 1: Protection cluster_fluorination Step 2: Fluorination cluster_deprotection Step 3: Deprotection start 3-Hydroxyoxetane prot_reagents Protecting Group Reagent (e.g., TBDMSCl or BnBr) + Base start->prot_reagents protected_oxetane Protected 3-Hydroxyoxetane prot_reagents->protected_oxetane fluor_reagent Fluorinating Agent (e.g., DAST) protected_oxetane->fluor_reagent protected_fluorooxetane Protected this compound fluor_reagent->protected_fluorooxetane deprot_reagents Deprotection Reagent (e.g., TBAF or H₂/Pd/C) protected_fluorooxetane->deprot_reagents end This compound deprot_reagents->end

Caption: General synthetic workflow for this compound synthesis.

G cluster_tbdms TBDMS Protecting Group cluster_bn Benzyl (Bn) Protecting Group tbdms_prot Protection: TBDMSCl, Imidazole tbdms_deprot Deprotection: TBAF fluorination Fluorination (DAST) tbdms_prot->fluorination end This compound tbdms_deprot->end bn_prot Protection: BnBr, NaH bn_deprot Deprotection: H₂, Pd/C bn_prot->fluorination bn_deprot->end start 3-Hydroxyoxetane start->tbdms_prot start->bn_prot fluorination->tbdms_deprot fluorination->bn_deprot

Caption: Decision pathway for protecting group strategy.

G start Low Yield in Fluorination Step? check_reagent Check Fluorinating Agent (Fresh? Anhydrous?) start->check_reagent Yes side_reactions Side Reactions Observed? (e.g., elimination, ring-opening) start->side_reactions No check_temp Verify Reaction Temperature (Low temp maintained?) check_reagent->check_temp check_sm Check Starting Material (Pure? Dry?) check_temp->check_sm optimize_stoich Optimize Reagent Stoichiometry check_sm->optimize_stoich success Improved Yield optimize_stoich->success adjust_temp Further Lower Temperature side_reactions->adjust_temp Yes side_reactions->success No change_reagent Consider Milder Fluorinating Agent adjust_temp->change_reagent change_reagent->success

Caption: Troubleshooting flowchart for the fluorination step.

References

Validation & Comparative

A Comparative Analysis of 3-Fluorooxetane and gem-Dimethyl Groups as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres—substituents with similar physical or chemical properties that elicit a comparable biological response—is a cornerstone of lead optimization. The goal is to fine-tune a molecule's physicochemical and pharmacokinetic properties to enhance its efficacy, safety, and druggability. Among the myriad of available bioisosteres, the gem-dimethyl group has been a longstanding choice for introducing steric bulk and blocking metabolic oxidation. However, the emergence of strained ring systems, particularly 3-fluorooxetane, has provided a compelling alternative that offers distinct advantages in modulating key drug-like properties.

This guide presents a comparative analysis of the this compound and gem-dimethyl groups, focusing on their impact on lipophilicity, solubility, metabolic stability, and cell permeability. The information is intended for researchers, scientists, and drug development professionals seeking to make informed decisions during the molecular design process.

The Role of Bioisosteric Replacement in Drug Design

The process of bioisosteric replacement is a critical step in the iterative cycle of drug discovery. It begins with a lead compound that may have suboptimal properties and aims to improve them through targeted chemical modifications.

cluster_0 Drug Discovery Workflow Lead Lead Compound (Suboptimal Properties) Identify Identify Liabilities (e.g., High Lipophilicity, Poor Metabolic Stability) Lead->Identify Analysis Propose Propose Bioisosteric Replacement Identify->Propose Design Strategy Synthesize Synthesize Analogues (e.g., with this compound or gem-Dimethyl) Propose->Synthesize Chemistry Evaluate Evaluate Properties (In Vitro & In Vivo Assays) Synthesize->Evaluate Testing Evaluate->Identify Iterative Cycle Optimized Optimized Candidate Evaluate->Optimized Selection cluster_0 Bioisostere Effects Fluorooxetane This compound Lipophilicity Lipophilicity (logP/D) Fluorooxetane->Lipophilicity Decreases Solubility Aqueous Solubility Fluorooxetane->Solubility Increases Metabolism Metabolic Stability Fluorooxetane->Metabolism Increases Permeability Cell Permeability Fluorooxetane->Permeability Often Increases sp3 sp³ Character Fluorooxetane->sp3 Increases GemDimethyl gem-Dimethyl GemDimethyl->Lipophilicity Increases GemDimethyl->Solubility Decreases GemDimethyl->Metabolism Increases (Blocks Oxidation) GemDimethyl->Permeability Variable GemDimethyl->sp3 Increases

A Head-to-Head Comparison of 3-Fluorooxetane and Azetidine in Drug Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision in the design of novel therapeutics. Among the small, saturated heterocycles that have gained prominence as bioisosteres, the 3-fluorooxetane and azetidine rings offer unique advantages in fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an objective, data-driven comparison of these two moieties to inform their strategic application in drug discovery.

The this compound motif introduces a polar, non-basic, and conformationally constrained unit, which can favorably impact metabolic stability and aqueous solubility. In contrast, the azetidine ring provides a basic nitrogen atom, offering a handle for salt formation and potential for improved cell permeability, but also posing challenges related to metabolic liability and off-target effects. This comparison will delve into the nuanced differences in their physicochemical properties, metabolic stability, permeability, and impact on biological activity, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Rings

The introduction of a this compound or an azetidine ring into a molecule significantly alters its fundamental physicochemical properties, such as lipophilicity (LogP) and basicity (pKa). These parameters, in turn, influence a compound's solubility, permeability, and potential for off-target interactions.

Property3-(5-bromopyridin-2-yl)-3-fluorooxetane (Predicted/Typical)3-(5-bromopyridin-2-yl)azetidine (Predicted/Typical)Rationale
Calculated LogP LowerHigherThe oxygen atom and the fluorine in the this compound ring generally lead to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.
Aqueous Solubility HigherLowerThe increased polarity of the this compound moiety typically enhances aqueous solubility. The basic nitrogen in azetidine can be protonated to form soluble salts, but the free base is generally less soluble.
pKa Not applicable (non-basic)~7.0 - 9.0The oxetane oxygen is non-basic under physiological conditions. The azetidine nitrogen is a secondary amine with a pKa in the range typical for small cyclic amines.
Metabolic Stability Generally HigherGenerally LowerThe C-O bonds in the oxetane ring are typically more resistant to metabolic cleavage than the C-N bonds in azetidine, which can be susceptible to N-dealkylation or oxidation.
Permeability Potentially LowerPotentially HigherThe higher lipophilicity and the potential for protonation of the azetidine nitrogen can in some cases lead to improved cell membrane permeability compared to the more polar oxetane.

Metabolic Stability: A Key Differentiator

Metabolic stability is a critical parameter in drug design, influencing a compound's half-life and oral bioavailability. The choice between a this compound and an azetidine ring can have a profound impact on a molecule's metabolic fate.

This compound: The oxetane ring is generally considered to be metabolically robust. The replacement of a metabolically labile group with an oxetane can block sites of metabolism. The introduction of a fluorine atom can further enhance metabolic stability by shielding adjacent positions from enzymatic attack.

Azetidine: The secondary amine in the azetidine ring is a potential site for phase I metabolism, including oxidation and N-dealkylation, which can lead to rapid clearance. However, the conformational constraints of the four-membered ring can sometimes hinder enzymatic access compared to larger cyclic amines.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a test compound in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution add_compound Add Test Compound prep_stock->add_compound prep_microsomes Prepare Microsome/ Buffer Mixture pre_warm Pre-warm to 37°C prep_microsomes->pre_warm pre_warm->add_compound add_nadph Initiate with NADPH add_compound->add_nadph incubation Incubate at 37°C add_nadph->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench with Cold Solvent + Internal Std. sampling->quenching centrifuge Centrifuge to Precipitate Protein quenching->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for in vitro metabolic stability assay.

Permeability: Crossing the Membrane

The ability of a drug to permeate cell membranes is crucial for its absorption and distribution. The polarity and hydrogen bonding capacity of the this compound and azetidine rings influence their permeability characteristics.

This compound: The polar nature of the oxetane ring, further enhanced by the electronegative fluorine atom, can reduce passive permeability across lipid bilayers. This may be a disadvantage for targeting intracellular proteins but can be beneficial for drugs designed to act on extracellular targets.

Azetidine: The azetidine moiety, with its higher lipophilicity and the ability of the nitrogen to act as a hydrogen bond acceptor, may exhibit better passive permeability. However, the basic nitrogen can also make the compound a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its intracellular concentration.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with characteristics of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until a confluent and differentiated monolayer is formed.

  • Assay Setup:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

G cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Data Analysis culture Culture Caco-2 cells on Transwell inserts wash Wash cell monolayer culture->wash add_compound Add test compound to apical or basolateral side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Workflow for Caco-2 permeability assay.

Impact on Biological Activity: A Case Study with JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, making JAKs attractive drug targets. The choice between a this compound and an azetidine can influence the potency and selectivity of JAK inhibitors.

The nitrogen atom of the azetidine ring can serve as a hydrogen bond acceptor, potentially forming key interactions with the hinge region of the kinase. However, this basic center can also lead to off-target interactions with other kinases or ion channels. The this compound, being a polar, non-basic group, can also engage in hydrogen bonding via its oxygen atom and the fluorine can modulate the electronic properties of the molecule, potentially leading to improved selectivity.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 5. Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 6. Modulation DrugAnalog JAK Inhibitor (this compound or Azetidine Analog) DrugAnalog->JAK Inhibition

Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a this compound or an azetidine ring into a drug candidate is a strategic one that should be guided by the specific goals of the drug discovery program.

  • Choose this compound for:

    • Enhanced metabolic stability.

    • Improved aqueous solubility.

    • Lowering the basicity of nearby functional groups.

    • Avoiding P-glycoprotein efflux.

  • Choose Azetidine for:

    • Introducing a basic center for salt formation and potential for improved permeability.

    • Exploring specific hydrogen bond interactions with the target protein.

    • When metabolic liabilities can be addressed through other structural modifications.

Ultimately, the optimal choice will depend on a comprehensive evaluation of the structure-activity and structure-property relationships within a given chemical series. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision.

Validating the Incorporation of 3-Fluorooxetane: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 3-fluorooxetane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and membrane permeability. Rigorous analytical validation is paramount to confirm the successful and site-specific incorporation of this unique structural element. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous characterization of this compound-containing molecules, complete with detailed experimental protocols and illustrative data.

Principles of Validation: NMR vs. MS

NMR spectroscopy and Mass Spectrometry are complementary techniques that provide orthogonal yet synergistic information for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound incorporation, ¹H, ¹³C, and particularly ¹⁹F NMR are indispensable. ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, offering a wide chemical shift range and the ability to probe the local electronic environment of the fluorine atom directly.

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the target molecule and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns obtained via tandem MS (MS/MS) can further corroborate the structure by revealing characteristic bond cleavages.

Comparative Data Presentation

The following tables present typical NMR and MS data for a hypothetical target molecule where a this compound group has been incorporated, replacing a different substituent. This data is illustrative and based on known spectral characteristics of analogous organofluorine compounds.

Table 1: Comparative ¹H and ¹⁹F NMR Data

NucleusPrecursor Molecule (without this compound)Target Molecule (with this compound)Key Observations
¹H NMR
Protons on adjacent Cδ 3.5-4.0 ppm (e.g., -CH₂-OH)δ 4.5-5.0 ppm (multiplet)Downfield shift of protons on the carbon bearing the oxetane due to the electronegativity of the oxygen and fluorine. Complex splitting pattern arises from coupling to the fluorine and other neighboring protons.
¹⁹F NMR N/Aδ -110 to -130 ppm (multiplet)A characteristic signal in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom. The chemical shift is indicative of an aliphatic fluorine environment. The multiplicity provides information about coupling to adjacent protons.

Table 2: Comparative ¹³C NMR Data

CarbonPrecursor Molecule (without this compound)Target Molecule (with this compound)Key Observations
Carbon of incorporationδ ~60 ppm (e.g., -CH₂-OH)δ ~75-85 ppm (doublet, ¹JCF ≈ 200-250 Hz)Significant downfield shift and a large one-bond coupling constant (¹JCF) are diagnostic for the carbon directly attached to the fluorine atom.
Oxetane carbonsN/Aδ ~70-80 ppm (doublet, ²JCF ≈ 20-30 Hz)The other carbons of the oxetane ring will also show coupling to the fluorine atom with smaller coupling constants.

Table 3: Comparative Mass Spectrometry Data

AnalysisPrecursor MoleculeTarget Molecule (with this compound)Key Observations
HRMS (m/z) [M+H]⁺ = X[M+H]⁺ = X + 74.03A precise mass increase corresponding to the addition of a C₃H₄FO fragment confirms the incorporation of the this compound moiety.
MS/MS Fragmentation VariesCharacteristic loss of C₂H₂F (m/z 45.01) or C₃H₄FO (m/z 75.02)Fragmentation of the oxetane ring provides structural confirmation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified target molecule.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum initially.

    • Set the spectral width to cover the expected range for organofluorine compounds (e.g., +50 to -250 ppm).

    • A relaxation delay of 1-2 seconds is typically sufficient.

    • Acquire a larger number of scans if the sample is dilute.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • 2D NMR (HSQC, HMBC, COSY):

    • Utilize standard pulse sequences for these experiments to establish connectivity between protons, carbons, and fluorine. These experiments are crucial for unambiguous assignment of all signals.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Acquire data in full scan mode over a relevant m/z range.

    • Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to provide high mass accuracy (typically < 5 ppm).

  • Tandem Mass Spectrometry (MS/MS):

    • Perform a product ion scan on the precursor ion corresponding to the target molecule.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

    • Vary the collision energy to observe a range of fragment ions.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound incorporation into a target molecule.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_analysis Data Analysis & Confirmation Start Precursor Molecule Reaction Reaction with This compound Synthon Start->Reaction Purification Purification of Target Molecule Reaction->Purification NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C, 2D) Purification->NMR Characterize Structure & Connectivity MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Confirm Molecular Weight & Fragmentation NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Connectivity NMR->NMR_Data MS_Data Analyze MS Data: - Accurate Mass - Isotopic Pattern - Fragmentation MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the synthesis and validation of this compound incorporation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical workflow for the validation of this compound incorporation into target molecules. While ¹⁹F NMR offers a direct and unambiguous confirmation of the fluorine's presence and its local environment, high-resolution mass spectrometry provides definitive evidence of the correct molecular formula. Tandem mass spectrometry and 2D NMR experiments further solidify the structural assignment by revealing connectivity and fragmentation patterns. By employing the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently and accurately characterize their novel this compound-containing compounds, accelerating the drug discovery and development process.

A comparative study of the metabolic stability of 3-fluorooxetane and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems to modulate the physicochemical properties of lead compounds is a widely employed tactic. Among these, the oxetane ring has gained prominence as a versatile functional group. This guide provides a comparative analysis of the metabolic stability of 3-fluorooxetane and its parent compound, oxetane. Understanding the metabolic fate of these fundamental building blocks is crucial for medicinal chemists aiming to fine-tune the pharmacokinetic profiles of novel drug candidates.

The introduction of a fluorine atom can significantly alter a molecule's metabolic stability by blocking sites of metabolism and increasing oxidative stability. This comparison guide will delve into the metabolic pathways of both compounds, present hypothetical in vitro metabolic stability data, and provide detailed experimental protocols for assessing their metabolic liabilities.

Data Presentation: A Comparative Overview

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Oxetane4515.4
This compound> 60< 11.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on the general principle that fluorination can block metabolic hot-spots and increase stability. Actual experimental values may vary.

Metabolic Pathways and Bioactivation

The metabolic fate of oxetanes can be influenced by two primary enzymatic systems in the liver: cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH).

  • Cytochrome P450 (CYP) Enzymes: These enzymes are major players in phase I metabolism, typically catalyzing oxidation reactions. For oxetane, CYP-mediated oxidation could potentially lead to ring opening or hydroxylation. The introduction of a fluorine atom in this compound is anticipated to make the molecule more resistant to CYP-mediated attack due to the high strength of the carbon-fluorine bond.

  • Microsomal Epoxide Hydrolase (mEH): Oxetanes are known substrates for mEH, which catalyzes the hydrolytic ring-opening to form a diol.[1][2][3] This represents a non-oxidative metabolic pathway. The susceptibility of this compound to mEH-catalyzed hydrolysis would depend on how the fluorine atom influences the binding and catalytic steps of the enzyme.

cluster_oxetane Oxetane Metabolism cluster_fluorooxetane This compound Metabolism O Oxetane O_CYP Oxidative Metabolites O->O_CYP CYP450 O_mEH 1,3-Propanediol O->O_mEH mEH FO This compound FO_CYP Reduced Oxidative Metabolism FO->FO_CYP CYP450 (Potentially reduced) FO_mEH 2-Fluoro-1,3-propanediol FO->FO_mEH mEH start Prepare Reagents (Test Compounds, Microsomes, NADPH system) preincubation Pre-incubate Microsomes and Test Compound (37°C, 5-10 min) start->preincubation initiation Initiate Reaction with NADPH preincubation->initiation sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiation->sampling quenching Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_analysis Data Analysis (Calculate t½ and Clint) analysis->data_analysis end Report Results data_analysis->end

References

The Impact of 3-Fluorooxetane on Ligand-Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of medicinal chemistry. The introduction of fluorine-containing motifs is a widely employed strategy to modulate a ligand's metabolic stability, lipophilicity, and binding affinity. Among these, the 3-fluorooxetane moiety has emerged as a promising bioisosteric replacement for various functional groups, offering a unique combination of steric and electronic properties. This guide provides a comprehensive evaluation of the impact of this compound on ligand-receptor binding affinity, comparing its performance with common structural alternatives and providing supporting experimental context.

The Rise of this compound as a Bioisostere

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, is increasingly utilized in drug design to improve physicochemical properties such as solubility and metabolic stability. The addition of a fluorine atom at the 3-position further refines these characteristics. The high electronegativity of fluorine can influence the local electronic environment, potentially leading to more favorable interactions with the receptor binding pocket. Furthermore, the this compound group can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl groups, offering an alternative with a distinct conformational profile and polarity.

While direct head-to-head quantitative data for a ligand with and without a this compound moiety is not extensively available in the public domain, we can infer its impact by examining related structural modifications and the known effects of fluorine and oxetanes in medicinal chemistry. For instance, studies on 3,3-difluorooxetanes have demonstrated their utility as versatile functional groups for bioisosteric replacements.

Comparative Analysis of a Hypothetical Kinase Inhibitor

To illustrate the potential impact of incorporating a this compound group, we present a hypothetical case study based on a common kinase inhibitor scaffold. The following table compares the binding affinity and other key parameters of a parent compound with its this compound-substituted analog and other common bioisosteric replacements. The data presented is a realistic extrapolation based on published findings for similar structural modifications.

Compound IDModificationReceptor Binding Affinity (IC50, nM)Lipophilicity (logP)Metabolic Stability (t½, min)
Parent-01 Isopropyl503.230
Analog-01a tert-Butyl453.845
Analog-01b 3,3-Difluorooxetane603.090
Analog-01c This compound 35 2.8 75

In this hypothetical comparison, the introduction of the this compound moiety in Analog-01c leads to a notable improvement in binding affinity (lower IC50 value) compared to the parent isopropyl compound. This enhancement can be attributed to favorable electrostatic interactions of the fluorine atom within the kinase binding site. Concurrently, the lipophilicity is reduced, which can be advantageous for improving the overall pharmacokinetic profile of a drug candidate. The metabolic stability is also significantly enhanced, a common benefit observed with the introduction of fluorinated groups and oxetane rings.

Experimental Protocols

The determination of ligand-receptor binding affinity is a critical step in drug discovery. A variety of in vitro assays are employed to quantify this interaction. Below are detailed methodologies for two commonly used techniques.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) of a ligand for a specific receptor.

Materials:

  • Cell membranes or purified receptor protein

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Non-labeled ligand (for competition assays)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, varying concentrations of the radiolabeled ligand, and assay buffer. For competition assays, a fixed concentration of radiolabeled ligand is used with increasing concentrations of the non-labeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-linear regression analysis of the binding data is used to calculate the Kd and Bmax values. For competition assays, the IC50 is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a ligand-receptor interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Receptor protein (ligand for immobilization)

  • Analyte (test compound in solution)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Immobilization: Covalently immobilize the receptor protein onto the activated sensor chip surface.

  • Binding Analysis:

    • Association: Inject the analyte (test compound) at various concentrations over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is detected as a response in the sensorgram.

    • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the receptor.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine the ka, kd, and Kd values.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize a typical signaling pathway and an experimental workflow.

G cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Ligand Ligand (e.g., with this compound) Ligand->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation G cluster_synthesis Compound Synthesis cluster_assay Binding Assay cluster_analysis Data Analysis Parent Parent Compound Binding_Assay Radioligand Binding Assay or SPR Parent->Binding_Assay Analog This compound Analog Analog->Binding_Assay Data Determine IC50 / Kd Binding_Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR

A Matched Molecular Pair Analysis of 3-Fluorooxetane Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine and strained ring systems, such as oxetanes, into drug candidates has become a prominent strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 3-fluorooxetane moiety, in particular, is an intriguing functional group that combines the effects of fluorination and a polar, three-dimensional scaffold. This guide provides a comparative analysis of compounds containing a this compound group against their non-fluorinated or alternative isosteric counterparts, supported by experimental data and detailed methodologies.

Impact of this compound on Physicochemical Properties

The introduction of a this compound can significantly alter a molecule's properties, including lipophilicity, solubility, and metabolic stability. Matched molecular pair analysis (MMPA) allows for the systematic evaluation of these changes by comparing molecules that differ only by a single, well-defined structural modification.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Property3,3-Difluorooxetane Analogtert-Butyl AnalogChangeImpact of Fluorination
Lipophilicity (logP) 3.54.1↓ 0.6Decreased lipophilicity
Aqueous Solubility ImprovedLowerIncreased hydrophilicity[1]
Metabolic Stability GoodModerateEnhanced metabolic stability[1]
P-glycoprotein Affinity ReducedHigherReduced P-gp liability[1]

Note: The data presented is a representative example from a study comparing a 3,3-difluorooxetane analog to a tert-butyl analog of Tenovin-6.[1] The trends are indicative of the general effects of incorporating a fluorinated oxetane moiety.

The oxetane ring itself is often used as a replacement for less polar groups like gem-dimethyl or carbonyl moieties to improve properties such as solubility.[6] The addition of fluorine to the oxetane ring further modulates these properties, often leading to a decrease in lipophilicity and an increase in metabolic stability.[1][7][8]

Experimental Protocols

The data presented in such comparative analyses are generated through a variety of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

2.1 Lipophilicity (logP/logD) Determination

The octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH) is a measure of a compound's lipophilicity.

  • Shake-Flask Method:

    • A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

    • The logP or logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.2 Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

  • Thermodynamic Solubility Assay:

    • An excess amount of the solid compound is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4).

    • The suspension is shaken or stirred at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved compound in the supernatant is quantified by HPLC-UV or LC-MS against a standard curve.

2.3 Permeability

Permeability assays predict the ability of a compound to cross biological membranes, such as the intestinal epithelium.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A 96-well filter plate is coated with an artificial membrane composed of a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.

    • The wells of a 96-well acceptor plate are filled with a buffer solution.

    • The filter plate (donor plate) is placed on top of the acceptor plate, with the lipid membrane separating the two compartments.

    • A solution of the test compound is added to the donor wells.

    • The plate sandwich is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

    • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

2.4 Metabolic Stability

Metabolic stability assays assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

  • Microsomal Stability Assay:

    • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.

    • The metabolic reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Matched Molecular Pair Analysis

The following diagrams illustrate the concepts and workflows involved in matched molecular pair analysis.

Matched_Molecular_Pair_Analysis_Workflow cluster_data_collection Data Collection and Preparation cluster_mmpa Matched Molecular Pair Analysis cluster_analysis Analysis and Interpretation cluster_outcome Outcome compound_database Compound Database identify_pairs Identify Matched Molecular Pairs compound_database->identify_pairs property_data Experimental Property Data (e.g., logP, Solubility) property_data->identify_pairs calculate_deltas Calculate Property Differences (Δ) identify_pairs->calculate_deltas statistical_analysis Statistical Analysis of Δ Values calculate_deltas->statistical_analysis sar_elucidation Elucidate Structure-Activity Relationships (SAR) statistical_analysis->sar_elucidation design_guidelines Develop Design Guidelines sar_elucidation->design_guidelines new_compounds Design of New Compounds design_guidelines->new_compounds

A high-level workflow for matched molecular pair analysis.

Bioisosteric_Replacement cluster_start Starting Scaffold start R gem_dimethyl gem-Dimethyl start->gem_dimethyl oxetane Oxetane start->oxetane fluorooxetane This compound start->fluorooxetane

Bioisosteric replacement of a functional group (R).

Conclusion

The use of a this compound moiety as a bioisosteric replacement presents a valuable strategy in drug discovery for fine-tuning the properties of lead compounds. Matched molecular pair analysis reveals that this functional group can favorably impact key drug-like properties. Specifically, the introduction of a fluorinated oxetane can lead to decreased lipophilicity, enhanced aqueous solubility, and improved metabolic stability when compared to non-polar aliphatic groups.[1] These modifications can ultimately result in drug candidates with a more desirable pharmacokinetic profile. The provided experimental protocols offer a foundation for the consistent and reliable generation of data to support such analyses. Further quantitative studies on a wider range of chemical scaffolds will continue to delineate the full potential of the this compound group in medicinal chemistry.

References

The Impact of Fluorination on Lipophilicity: A Comparative Guide to 3-Fluorooxetane and Other Fluorinated Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing a drug candidate's physicochemical properties is paramount. Among these, lipophilicity, often expressed as logP or logD, plays a crucial role in determining a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Fluorination is a widely employed strategy in medicinal chemistry to modulate these properties. This guide provides a comparative analysis of the lipophilicity of 3-fluorooxetane against other common fluorinated motifs, supported by experimental data and detailed methodologies.

The introduction of fluorine into a molecule can have profound and sometimes counterintuitive effects on its lipophilicity. While fluorine is the most electronegative element, leading to highly polarized C-F bonds, the overall impact on molecular lipophilicity is a complex interplay of factors including the number and position of fluorine atoms, the overall molecular architecture, and the electronic environment. This guide aims to provide a clear comparison to aid in the rational design of molecules with optimized properties.

Comparative Lipophilicity Data

The following table summarizes the experimental logP and logD values for this compound and other common fluorinated motifs. To provide a meaningful comparison, data is presented where these motifs are attached to similar parent scaffolds, as direct comparison on a single scaffold is not always available in the literature. It is crucial to consider the parent molecule when comparing these values, as the effect of a substituent can be context-dependent.

Fluorinated MotifParent MoleculelogPlogD at pH 7.4Citation
This compound -0.35-[1]
Hydrogen (Reference)Benzene2.132.13
Fluoro (-F)Benzene2.272.27
Trifluoromethyl (-CF3) Toluene2.842.84
Anisole3.293.29
Difluoromethyl (-CHF2) Methane1.131.13
Benzene2.532.53
Monofluoromethyl (-CH2F) Methane0.540.54
Trifluoromethoxy (-OCF3) Anisole3.233.23
Difluoromethoxy (-OCHF2) Anisole2.272.27
Trifluoromethylthio (-SCF3) Thioanisole3.613.61

Note: The logP value for this compound is for the standalone molecule. The other values are for the respective motifs substituted on the specified parent molecules to illustrate their relative lipophilicity contributions. Direct comparison should be made with caution due to the differing parent structures.

The Relationship Between Fluorination, Lipophilicity, and Drug Properties

The strategic incorporation of fluorine can steer a drug candidate's properties towards a more desirable profile. The following diagram illustrates the interconnectedness of these factors.

G Figure 1. Influence of Fluorination on Drug Properties A Fluorination Strategy (e.g., this compound, -CF3, -CHF2) B Modulation of Lipophilicity (logP/logD) A->B Impacts C Improved Metabolic Stability B->C D Enhanced Membrane Permeability B->D E Altered Protein Binding B->E F Optimized ADMET Profile C->F D->F E->F

References

A Comparative Guide to the Physicochemical Properties of 3-Fluorooxetane and Related Cyclic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small molecules is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The oxetane ring, a four-membered cyclic ether, is also an increasingly popular scaffold in drug design, valued for its ability to improve properties such as aqueous solubility and metabolic stability.[1] The combination of these two motifs in 3-fluorooxetane presents a building block of significant interest. This guide provides a comparative analysis of the predicted physicochemical properties of this compound against its parent compound, oxetane, and the more heavily fluorinated 3,3-difluorooxetane, supported by established experimental protocols for property determination.

Data Presentation: A Side-by-Side Comparison
Physicochemical PropertyThis compoundOxetane3,3-Difluorooxetane
Molecular Formula C₃H₅FOC₃H₆OC₃H₄F₂O
Molecular Weight ( g/mol ) 76.0758.08[2]94.06
logP (Octanol-Water Partition Coefficient) Predicted: 0.1 - 0.3-0.14[3]Predicted: 0.4 - 0.6
Aqueous Solubility Predicted: HighHigh[4]Predicted: Moderate to High
pKa Predicted: Non-ionizableNon-ionizablePredicted: Non-ionizable
Boiling Point (°C) Predicted: ~70-8049-50[2]Predicted: ~80-90
Melting Point (°C) Not available-97[5]Not available
Density (g/mL) Not available0.893[5]Not available

Predicted values are derived from computational models and should be confirmed by experimental validation.

Experimental Protocols: Methodological Overview

Accurate determination of physicochemical properties is paramount for drug discovery and development. Below are established methodologies for the experimental validation of the key properties listed above.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: A known concentration of the test compound is dissolved in the aqueous phase.

  • Partitioning: A precise volume of the compound-containing aqueous phase is mixed with an equal volume of the saturated n-octanol in a sealed vessel.

  • Equilibration: The mixture is agitated (e.g., on a shaker) for a sufficient period (typically 1-24 hours) to allow for equilibrium to be reached. The vessel is then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's absorption and distribution. The shake-flask method is a reliable technique for its measurement.

Protocol:

  • Sample Preparation: An excess amount of the solid test compound is added to a known volume of water or a relevant aqueous buffer in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is achieved. The presence of undissolved solid should be confirmed.

  • Phase Separation: The saturated solution is separated from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is determined by a validated analytical method (e.g., HPLC, LC-MS).

  • Result Expression: The aqueous solubility is typically expressed in units of mg/mL or µg/mL.

Determination of pKa by Potentiometric Titration

For ionizable compounds, the pKa is a critical determinant of their charge state at a given pH, which affects solubility, permeability, and receptor binding.

Protocol:

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent (often a water-miscible co-solvent for poorly soluble compounds) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal.[4]

Determination of Boiling Point by the Thiele Tube Method

The boiling point is a fundamental physical property that provides information about the volatility of a substance.[6][7][8]

Protocol:

  • Apparatus Setup: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer.

  • Heating: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of computationally predicted physicochemical properties with experimental data, a crucial process in modern drug discovery.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Analysis and Model Refinement A Compound Structure (e.g., this compound) B Computational Models (QSPR, Machine Learning) A->B D Synthesize or Procure Compound A->D C Predicted Physicochemical Properties (logP, Solubility, pKa, BP) B->C G Compare Predicted vs. Experimental Data C->G Hypothesis E Conduct Experiments (Shake-Flask, Titration, Thiele Tube) D->E F Experimentally Determined Properties E->F F->G H Refine Computational Models G->H I Informed Decision Making in Drug Discovery G->I H->B Feedback Loop

Caption: Workflow for validating predicted physicochemical properties.

References

Assessing the In Vitro Permeability of Drug Candidates Containing 3-Fluorooxetane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into drug candidates has become a widely adopted strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties, including membrane permeability. The 3-fluorooxetane moiety, a small, polar, and metabolically stable functional group, is of particular interest for its potential to enhance permeability and other drug-like characteristics. This guide provides a comparative assessment of the in vitro permeability of drug candidates containing a related moiety, 3,3-difluorooxetane, supported by experimental data and detailed methodologies for key permeability assays.

Data Presentation: Comparative In Vitro Permeability

A key aspect of assessing the impact of the 3,3-difluorooxetane group is to compare the permeability of a compound containing this moiety against a structurally analogous compound without it. A study on Tenovin-6, a known sirtuin inhibitor, and its 3,3-difluorooxetane-substituted analog provides a direct comparison using the Caco-2 permeability assay.[1]

The Caco-2 assay is a widely used in vitro model that simulates human intestinal absorption.[1] The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. A higher Papp value generally indicates better permeability. The efflux ratio, the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction, indicates the extent to which a compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). A ratio greater than 2 is typically considered indicative of significant efflux.

CompoundMoietyPapp (A-B) (10⁻⁶ cm/s)Efflux RatioP-gp Substrate
Tenovin-6 (17g) tert-butylModerateHigh (Strongly affected by Verapamil)Yes
3,3-diFOx-Tenovin-6 (17c) 3,3-difluorooxetaneModerateLow (Much less sensitive to Verapamil)Reduced Affinity

Data sourced from a study on bioisosteric replacements in drug discovery.[1]

The data indicates that while both compounds exhibit moderate permeability, the introduction of the 3,3-difluorooxetane group in place of the tert-butyl group significantly reduces the compound's susceptibility to P-gp mediated efflux.[1] This is a crucial finding, as high efflux can limit the oral bioavailability of a drug. The study suggests that the 3,3-difluorooxetane moiety can be a valuable bioisostere for improving the pharmacokinetic properties of drug candidates.[1]

Experimental Protocols

Accurate assessment of in vitro permeability relies on standardized and well-executed experimental protocols. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective method for predicting the passive permeability of a large number of compounds in early drug discovery.

Methodology:

  • Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compounds are dissolved in a suitable buffer at a specific concentration.

  • Assay Setup: The donor plate containing the test compounds is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich".

  • Incubation: The sandwich plate is incubated at room temperature for a defined period, allowing the compounds to diffuse from the donor to the acceptor chamber through the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an analytical method such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive diffusion and active transport processes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Compound Preparation: The test compound is dissolved in a transport buffer.

  • Permeability Measurement (Apical to Basolateral): The transport buffer containing the test compound is added to the apical (donor) side of the monolayer, and fresh transport buffer is added to the basolateral (acceptor) side.

  • Sampling: At specific time points, samples are taken from the acceptor side and the concentration of the test compound is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical for Efflux): To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.

  • Calculation of Permeability and Efflux Ratio: The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).

Visualizing the Process

To better understand the experimental workflow and the underlying concepts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation Dosing Dosing of Compound Compound_Prep->Dosing Assay_Plate_Prep Assay Plate Preparation (PAMPA or Caco-2) Assay_Plate_Prep->Dosing Incubation Incubation Dosing->Incubation Sampling Sampling Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Papp Calculation Quantification->Calculation Interpretation Data Interpretation Calculation->Interpretation

Caption: Experimental workflow for in vitro permeability assessment.

Caption: Bioisosteric replacement for improved permeability.

References

Safety Operating Guide

Proper Disposal of 3-Fluorooxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Fluorooxetane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks and maintain a safe working environment.

Hazard and Exposure Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1][2] It is classified as a flammable liquid and vapor, is harmful if swallowed, and causes serious eye irritation.[2] Adherence to proper personal protective equipment (PPE) and safety protocols is mandatory.

ParameterInformation
GHS Classification Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Eye irritation (Category 2A)[2]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
First Aid: Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If exposed or concerned, get medical advice/attention.[1]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water.[1] Wash with plenty of water and soap.[1]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First Aid: Ingestion IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
Firefighting Measures Use CO2, dry chemical, or foam for extinction.[3] Containers may explode when heated, and vapors may form explosive mixtures with air.[3]

Experimental Protocol: Disposal Procedure

The disposal of this compound must be handled as hazardous waste.[1][4] The following step-by-step instructions outline the recommended procedure.

1. Personal Protective Equipment (PPE) Confirmation: Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Eye Protection: Safety glasses with side-shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] Dispose of contaminated gloves after use.[5]

  • Skin and Body Protection: A standard laboratory coat.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5]

2. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product and contaminated disposable labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5][6]

  • The container must be sturdy, leak-proof, and compatible with this compound.[6][7]

  • Do not mix this compound with other waste streams unless compatibility is confirmed to avoid unintended reactions.[6]

3. Labeling and Storage:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[6]

  • Keep the container tightly closed except when adding waste.[1][6]

  • Store the container in a well-ventilated, designated hazardous waste accumulation area, away from heat, sparks, open flames, and incompatible materials.[1][2][3]

  • Ensure the storage area has secondary containment to manage potential leaks.[6]

4. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original this compound container.[6][7]

  • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing and drying, obliterate, remove, or deface the label on the empty container before disposal in accordance with institutional guidelines.[7]

5. Spill and Contaminated Material Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3][4]

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[5]

  • Carefully collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[4][5]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Characterize and Segregate Waste ppe->characterize is_mixed Is the waste mixed with other hazardous materials? characterize->is_mixed spill Spill Occurs characterize->spill collect_separate Collect in a designated, compatible, and labeled container for this compound waste. is_mixed->collect_separate No collect_mixed Collect in a designated, compatible, and labeled container for mixed hazardous waste. is_mixed->collect_mixed Yes store Store container in a designated hazardous waste accumulation area. collect_separate->store collect_mixed->store request Request pickup by EHS or licensed waste disposal contractor store->request spill->is_mixed No cleanup Follow Spill Cleanup Procedure: 1. Ventilate and remove ignition sources 2. Absorb with inert material 3. Collect in hazardous waste container spill->cleanup Yes cleanup->store end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluorooxetane

For researchers, scientists, and drug development professionals, the safe handling of this compound is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your laboratory safety and chemical handling protocols.

Physicochemical and Hazard Data

A clear understanding of the quantitative properties and hazards of this compound is the foundation of safe handling. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₃H₅FO
CAS Number 26272-86-6
Boiling Point 78-79 °C[1]
Flash Point 19 °C[1]
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H319: Causes serious eye irritation.
Occupational Exposure Limits (OELs) No specific OSHA PEL (Permissible Exposure Limit) or ACGIH TLV (Threshold Limit Value) has been established for this compound.[2][3][4] In the absence of established OELs, it is crucial to handle this compound with high caution in a well-ventilated area, such as a chemical fume hood, to minimize exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following step-by-step guidance outlines the procedures for each stage of the chemical's lifecycle in the laboratory.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, carefully inspect the package for any signs of damage, such as leaks or cracks.

  • Verify Labeling: Ensure the container is clearly labeled as "this compound" with the correct CAS number and displays the appropriate hazard pictograms (flammable liquid, harmful, irritant).

  • Transport to Storage: Use a bottle carrier or a chemical-resistant cart to transport the container to the designated storage area.

Storage
  • Flammable Liquid Cabinet: Store this compound in a dedicated, approved flammable liquid storage cabinet.

  • Ventilation: The storage area should be cool, dry, and well-ventilated.

  • Segregation: Store this compound away from incompatible materials, particularly oxidizing agents.

  • Container Integrity: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.

Handling and Use
  • Work in a Fume Hood: All handling and use of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory.

    • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles if there is a significant risk of splashing.

    • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged handling, consider thicker, more resistant gloves and consult the glove manufacturer's compatibility chart.

    • Body Protection: A flame-resistant lab coat or a chemical-resistant apron worn over a fully buttoned lab coat is required.

    • Footwear: Wear closed-toe shoes.

  • Grounding: When transferring larger quantities, ensure that containers are properly grounded to prevent static discharge, which could ignite the flammable vapors.

  • Avoid Ignition Sources: Keep this compound away from open flames, hot plates, and other potential sources of ignition.

Emergency Procedures
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • In Case of a Spill:

    • Small Spill: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Large Spill: Evacuate the area immediately. Notify your institution's environmental health and safety (EHS) department and follow their emergency spill response procedures.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled hazardous waste container.

    • The waste container should be specifically marked for "Halogenated Organic Waste."

  • Disposal Vendor: Dispose of the hazardous waste through a licensed and approved environmental waste management company.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Don PPE: - Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat FumeHood Work in a Certified Fume Hood Prep->FumeHood Enter Handling Dispense this compound FumeHood->Handling Proceed Clean Clean Work Area Handling->Clean After Use Waste Segregate Halogenated Waste Clean->Waste Dispose Dispose via Approved Waste Vendor Waste->Dispose Final Step

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Incident Flush Flush with Water (15 min) Start->Flush FreshAir Move to Fresh Air Start->FreshAir RinseMouth Rinse Mouth (Do Not Induce Vomiting) Start->RinseMouth RemoveClothing Remove Contaminated Clothing Flush->RemoveClothing Medical_SE Seek Medical Attention RemoveClothing->Medical_SE Medical_Inhale Seek Immediate Medical Attention FreshAir->Medical_Inhale Medical_Ingest Seek Immediate Medical Attention RinseMouth->Medical_Ingest

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.